1,3-diphenyl-1H-pyrazol-5-ol
Description
The exact mass of the compound this compound is 236.094963011 g/mol and the complexity rating of the compound is 338. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-11,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMZXWEBJJQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984896, DTXSID10901993 | |
| Record name | 2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1188 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6632-05-9, 114138-49-7 | |
| Record name | MLS002667933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPHENYL-1H-PYRAZOL-5-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
basic properties of 1,3-diphenyl-1H-pyrazol-5-ol
An In-depth Technical Guide to 1,3-Diphenyl-1H-pyrazol-5-ol: Core Properties and Applications
Introduction
This compound is a heterocyclic organic compound that stands as a cornerstone in the field of medicinal chemistry and materials science. As a derivative of pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—this molecule is recognized as a "privileged scaffold".[1] This designation stems from its versatile chemical nature and its frequent appearance in a multitude of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4]
The unique structural arrangement of this compound, featuring two phenyl rings and a reactive hydroxyl group, imparts a combination of rigidity, lipophilicity, and synthetic versatility. This guide offers a comprehensive exploration of its fundamental properties, from its molecular structure and physicochemical characteristics to its synthesis, core reactivity, and significant applications, providing a critical resource for researchers engaged in drug discovery and chemical synthesis.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized by its chemical formula, C₁₅H₁₂N₂O, and a molecular weight of 236.27 g/mol .[2] Its identity is uniquely cataloged by the CAS Number: 1141-8-49-7.
Core Physicochemical Data
A compilation of the essential physicochemical properties is presented below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O | [2] |
| Molecular Weight | 236.27 g/mol | [2] |
| CAS Number | 114138-49-7 | |
| Melting Point | 408–410 K (135–137 °C) | [2] |
| Appearance | Typically a solid at room temperature |
Solid-State and Crystal Structure
X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of this compound in the solid state. These studies reveal that the molecule adopts a monoclinic crystal system.[2] A key finding is that the pyrazole ring is essentially planar. The two phenyl groups, attached at the N1 and C3 positions of the pyrazole core, are not coplanar with the central ring but are inclined at dihedral angles of 21.45° and 6.96°, respectively.[2] This twisted conformation is a critical structural feature influencing its molecular interactions and packing in the crystal lattice. The crystal structure is further stabilized by intermolecular C—H⋯O and C—H⋯N hydrogen bonds, which assemble the molecules into supramolecular layers.[2]
| Crystal Data Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Formula | C₁₅H₁₂N₂O | [2] |
| Molecular Weight | 236.27 | [2] |
| Cell Length a | 11.1823 (3) Å | [2] |
| Cell Length b | 11.7503 (4) Å | [2] |
| Cell Length c | 9.6443 (2) Å | [2] |
| Cell Angle β | 113.998 (2)° | [2] |
| Cell Volume | 1157.68 (6) ų | [2] |
| Molecules per Cell (Z) | 4 | [2] |
Keto-Enol Tautomerism: A Core Chemical Feature
A defining characteristic of pyrazol-5-ols is their existence in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and in the case of this compound, this equilibrium is primarily between a phenolic 'OH' form (the enol) and two pyrazolone 'NH' and 'CH' forms (the ketones).[5] The prevalence of a specific tautomer is highly dependent on the molecular environment, such as the solvent and physical state (solution vs. solid).[6]
X-ray crystallographic analysis definitively shows that in the solid state, the molecule exists as a pyrazolone (keto) tautomer, specifically the one depicted as IIc in the cited study.[2] This preference is driven by the stability gained from intermolecular hydrogen bonding in the crystal lattice. In solution, the equilibrium can shift, and different solvents may favor different tautomers.
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through a classical Knorr-type pyrazole synthesis. This method involves the condensation reaction between a phenylhydrazine and a β-ketoester.
Synthetic Workflow: Knorr Pyrazole Synthesis
The reaction proceeds by reacting phenylhydrazine with ethyl benzoylacetate. The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol to yield the final pyrazolone product. The choice of an acidic or basic catalyst can influence reaction rates, but often the reaction proceeds efficiently with simple heating.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[2]
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 mmol) and ethyl benzoylacetate (1.0 mmol).
-
Solvent Addition : Add absolute ethanol (15 mL) to the flask.
-
Reaction : Heat the solution to reflux and maintain this temperature for 1 hour.
-
Crystallization : After the reflux period, allow the reaction mixture to cool to room temperature.
-
Isolation : Crystals of the product will form over time (e.g., 2 days). Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Spectroscopic Characterization
Confirmation of the synthesized structure relies on standard analytical techniques.
| Technique | Expected Data | Reference |
| Mass Spectrometry (MS) | M+H⁺ peak at m/z 237, with characteristic fragments at 209, 195, 106, 91. | [2] |
| Infrared (IR) Spectroscopy | Peaks corresponding to C=O (keto form), O-H (enol form), C=N, and aromatic C-H stretching. | [3] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons and carbons of the phenyl rings and the pyrazole core. | [3] |
Pharmacological Significance and Applications
The pyrazole nucleus is a prolific scaffold in drug discovery, and this compound is a valuable precursor and structural motif in this domain.[7][8] Its derivatives have been explored for a wide array of therapeutic targets.
-
Antimicrobial Agents : Novel hybrid molecules incorporating the 1,3-diphenyl-pyrazol-5-ol core have been synthesized and shown to possess significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
-
Anticancer Therapeutics : The scaffold has been used to design potent anti-proliferative agents. Benzimidazole hybrids of 1,3-diphenyl-pyrazole have demonstrated low micromolar inhibitory concentrations (IC₅₀) against lung, breast, and cervical cancer cell lines by inducing apoptosis.[4]
-
Metabolic Disease Modulators : Derivatives have been identified as potent partial agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the treatment of type 2 diabetes and other metabolic disorders.[9]
-
Anti-inflammatory Drugs : The structure serves as a template for designing inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a critical enzyme in the inflammatory pathway, offering a promising alternative to traditional NSAIDs.[10]
Conclusion
This compound is more than a simple heterocyclic compound; it is a synthetically accessible and highly versatile platform for chemical innovation. Its well-defined structure, predictable reactivity, and significant keto-enol tautomerism provide a rich foundation for scientific exploration. For researchers in drug development, its proven track record as a privileged scaffold in generating potent modulators of diverse biological targets underscores its continuing importance. A thorough understanding of its basic properties, as detailed in this guide, is the first step toward harnessing its full potential in creating the next generation of therapeutics and advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol from Ethyl Benzoylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in medicinal chemistry. The document details the well-established Knorr pyrazole synthesis, utilizing ethyl benzoylacetate and phenylhydrazine as primary reactants. It offers a comprehensive examination of the underlying reaction mechanism, a detailed experimental protocol, methods for product characterization, and critical safety considerations. Furthermore, this guide discusses the tautomeric nature of the final product and highlights the broad pharmacological significance of the pyrazolone core, grounding the synthesis in its practical applications for drug discovery and development.
Introduction: The Significance of the Pyrazolone Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in the field of medicinal chemistry.[1] Its derivatives are foundational components in numerous FDA-approved pharmaceuticals, demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] The synthetic accessibility and metabolic stability of the pyrazole ring make it an exceptionally valuable framework for the development of novel therapeutic agents.[1]
This guide focuses on the synthesis of a specific and important derivative, this compound (also known as or Edaravone impurity), via the classical condensation reaction between a β-ketoester (ethyl benzoylacetate) and a hydrazine derivative (phenylhydrazine). This reaction provides a robust and efficient route to the pyrazolone core structure.
Reaction Mechanism and Inherent Tautomerism
The formation of this compound from ethyl benzoylacetate and phenylhydrazine is a prime example of the Knorr pyrazole synthesis.[2] The reaction proceeds through a condensation-cyclization sequence.
The mechanism can be delineated as follows:
-
Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of phenylhydrazine on the ketone carbonyl of ethyl benzoylacetate. This is followed by dehydration to yield a phenylhydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the phenylhydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.
-
Ethanol Elimination: This cyclization step results in a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring.
A crucial aspect of pyrazolone chemistry is the existence of tautomerism.[5][6] The product, this compound, can exist in three principal tautomeric forms, with the equilibrium being influenced by factors such as the solvent and physical state.[6][7]
-
OH-form (enol): this compound
-
NH-form (amide): 1,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one
-
CH-form (keto): 1,3-diphenyl-1H-pyrazole-5(4H)-one
Understanding this tautomerism is vital for accurate spectroscopic characterization and for predicting the molecule's reactivity in subsequent functionalization steps.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |
| Ethyl Benzoylacetate | 192.21 | 1.11 | 1.92 g (1.73 mL) | 10 |
| Phenylhydrazine | 108.14 | 1.098 | 1.08 g (0.98 mL) | 10 |
| Glacial Acetic Acid | 60.05 | 1.049 | ~0.5 mL | Catalyst |
| Ethanol | 46.07 | 0.789 | 20 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (10 mmol) and ethanol (20 mL).
-
Addition of Reagents: Begin stirring the solution and add phenylhydrazine (10 mmol), followed by a catalytic amount of glacial acetic acid (approximately 5-10 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 1-2 hours.[8] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting materials), remove the flask from the heat source and allow it to cool to room temperature. The product will begin to precipitate as a solid.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or air-dry to obtain this compound as a crystalline solid.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
| Property | Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 135-138 °C (literature values may vary slightly)[8] |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings (typically in the δ 7.2-8.0 ppm range). A signal for the C4-H (if the CH-tautomer is present) or a broad, exchangeable signal for the OH/NH proton.[9][10] |
| ¹³C NMR | Resonances for the aromatic carbons and the pyrazole ring carbons, including a characteristic signal for the C=O or C-OH carbon depending on the dominant tautomer. |
| IR (KBr, cm⁻¹) | A broad peak around 3400 cm⁻¹ (O-H stretch), a strong peak around 1600-1650 cm⁻¹ (C=O stretch, if the keto form is present), and peaks corresponding to C=N and C=C aromatic stretching. |
| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z 237, corresponding to the molecular formula C₁₅H₁₂N₂O.[8] |
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents.
-
Ethyl Benzoylacetate: May cause skin, eye, and respiratory tract irritation.[11][12][13] It is also light and air-sensitive and should be stored under an inert atmosphere.[11][13]
-
Phenylhydrazine: This compound is highly toxic if swallowed, inhaled, or in contact with skin.[14][15] It is a suspected carcinogen and mutagen, may cause an allergic skin reaction, and causes damage to organs through prolonged exposure.[14][15][16][17] Phenylhydrazine is also very toxic to aquatic life.[14][15]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Ethanol: Flammable liquid and vapor.
Mandatory Safety Measures:
-
All manipulations must be conducted inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene).
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Ensure all glassware is properly secured.
-
Have appropriate spill kits and emergency procedures in place.
Relevance in Drug Development
The 1,3-diphenyl-1H-pyrazole framework is a cornerstone in modern drug design. Its derivatives have been successfully developed into potent therapeutic agents. For instance, compounds based on this scaffold have been investigated as:
-
Anticancer Agents: Demonstrating anti-proliferative activity against various human tumor cell lines by inducing apoptosis.[3]
-
Antimicrobial Agents: Showing efficacy against pathogenic microbes, including resistant strains like MRSA.[18][19]
-
PPARγ Agonists: Acting as partial agonists for peroxisome proliferator-activated receptor gamma, which is a key target in the treatment of type 2 diabetes.[4]
The ease of synthesis and the ability to readily functionalize the pyrazole ring allow for the creation of large compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.
Conclusion
The synthesis of this compound from ethyl benzoylacetate and phenylhydrazine is a classic, efficient, and highly instructive reaction in heterocyclic chemistry. This guide has provided a comprehensive overview, from the fundamental mechanism to a practical, validated laboratory protocol. A thorough understanding of the procedure, the tautomeric nature of the product, and the necessary safety precautions is essential for any researcher working in this area. The continued importance of the pyrazolone scaffold in medicinal chemistry ensures that this synthesis remains a relevant and valuable tool for professionals in drug development and organic synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. riccachemical.com [riccachemical.com]
- 18. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
characterization of 1,3-diphenyl-1H-pyrazol-5-ol using NMR and IR
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Diphenyl-1H-pyrazol-5-ol
Foreword: The Structural Elucidation of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, pyrazolone derivatives represent a "privileged scaffold," a molecular framework that consistently yields compounds with significant biological activity.[1][2][3] this compound is a cornerstone of this class, serving as a precursor for a wide array of therapeutic agents, from anti-inflammatory to anticancer drugs.[2][4] Its unambiguous structural characterization is therefore not merely an academic exercise but a critical prerequisite for rational drug design and development.
This guide provides an in-depth analysis of this compound using the foundational spectroscopic techniques of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the why behind the experimental observations, focusing on the pivotal role of tautomerism in defining the molecule's spectral identity. The protocols and interpretations presented herein are designed to be self-validating, providing researchers with a robust framework for the characterization of this and related heterocyclic systems.
The Dynamic Structure: Understanding Tautomerism
A defining feature of pyrazolones is their existence as an equilibrium of tautomeric forms.[5] This phenomenon, where a molecule exists as a mixture of two or more interconvertible structural isomers, is fundamental to interpreting the spectral data of this compound. The equilibrium is dynamic and highly sensitive to the molecule's environment, particularly the solvent.[6][7] The three principal tautomers are the enol (OH), the NH-keto, and the CH-keto forms.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic analysis rarely reveals a single, static structure. Instead, the resulting spectra are often a weighted average of the contributing tautomers present in the sample, or show distinct signals for each form if the rate of interconversion is slow on the NMR timescale.[8] Understanding this equilibrium is the key to a correct and comprehensive characterization.
Infrared (IR) Spectroscopy: Probing Functional Groups
Principle of Causality: IR spectroscopy measures the vibrations of molecular bonds.[9] When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond (e.g., C=O stretch, O-H stretch), the radiation is absorbed. The presence or absence of characteristic absorption bands provides direct, unequivocal evidence for the functional groups present, thereby allowing us to identify which tautomeric form predominates.[10]
Experimental Protocol: KBr Pellet Method
-
Preparation: Vigorously grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be run first and automatically subtracted.
Interpretation of the IR Spectrum
The IR spectrum provides a clear snapshot of the dominant tautomer in the solid state. The key is to look for the mutually exclusive, high-energy stretching vibrations of the O-H and C=O bonds.
| Tautomer | Key Vibrational Band (cm⁻¹) | Functional Group | Rationale & Expected Appearance |
| OH-form (Enol) | ~3200 - 3000 | O-H Stretch | A broad, strong absorption indicates the presence of the hydroxyl group, often involved in hydrogen bonding. |
| OH-form (Enol) | ~1595 | C=N / C=C Stretch | Strong absorption from the pyrazole and phenyl rings. |
| Keto-forms (NH/CH) | ~1710 - 1680 | C=O Stretch | A very strong, sharp absorption is the definitive signature of a carbonyl group.[11] Its absence strongly refutes the presence of a keto tautomer. |
| NH-form (Keto) | ~3200 | N-H Stretch | A medium, sharp peak in the same region as the O-H stretch. |
| Both/All Forms | ~3100 - 3000 | Aromatic C-H Stretch | Multiple sharp, medium-to-weak bands characteristic of the phenyl groups.[11] |
| Both/All Forms | ~1600 - 1450 | Aromatic C=C Stretch | Several strong, sharp absorptions from the phenyl rings. |
Field Insight: In many solid-state preparations, this compound preferentially exists in a keto form, evidenced by a prominent C=O stretch around 1700 cm⁻¹.[11] The absence of a broad O-H band further validates this assignment. However, the presence of both O-H/N-H and C=O bands would suggest a mixture of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
Principle of Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[9] The precise resonance frequency, or "chemical shift," of a nucleus is exquisitely sensitive to its local electronic environment. This allows us to distinguish between chemically non-equivalent atoms, map their connectivity through spin-spin coupling, and determine the relative number of each type of atom through integration. For this compound, this provides definitive evidence of the tautomeric state in solution.
Experimental Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can significantly influence the keto-enol equilibrium.[6]
-
Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity ("shimming") to obtain sharp, well-resolved signals.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans for good signal-to-noise (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (typically 128 or more).
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum is often the most informative for identifying the major tautomer in solution. The key diagnostic signal is the proton at the C4 position of the pyrazole ring.
| Tautomer | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| OH-form (Enol) | C4-H | ~5.9 - 6.3 | Singlet (s) | This proton is on an sp²-hybridized carbon, appearing in the vinyl region. Its chemical shift is highly characteristic.[12] |
| OH-form (Enol) | OH | Variable (Broad) | Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature. It is often broad and will exchange with D₂O. |
| CH-form (Keto) | C4-H | ~3.5 - 4.0 | Singlet (s) | This proton is now on an sp³-hybridized carbon adjacent to a carbonyl, shifting it significantly upfield compared to the enol form. |
| Both/All Forms | Phenyl-H | ~7.2 - 8.0 | Multiplets (m) | The 10 protons on the two phenyl rings will appear as a series of complex multiplets in the aromatic region.[13][14] |
Expertise in Action: The observation of a single, sharp peak around 6.0 ppm is strong evidence for the predominance of the OH-enol form in that particular solvent. Conversely, a signal around 3.7 ppm would indicate the CH-keto form. The presence of both signals would confirm an equilibrium mixture.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum corroborates the findings from ¹H NMR and IR, providing a definitive look at the carbon framework. The chemical shift of C5 is the most telling indicator.
| Tautomer | Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| OH-form (Enol) | C 5 | ~155-165 | This is an sp² carbon bonded to oxygen (C-O), characteristic of an enol.[12] |
| OH-form (Enol) | C 3 | ~145-150 | An sp² carbon in the pyrazole ring attached to a phenyl group. |
| OH-form (Enol) | C 4 | ~90-95 | The sp² methine carbon of the pyrazole ring, shifted upfield due to the influence of the adjacent heteroatoms.[12] |
| Keto-forms (NH/CH) | C 5 | ~170-180 | The carbonyl carbon (C =O) is highly deshielded and appears significantly downfield, providing unambiguous evidence for a keto tautomer. |
| Both/All Forms | Phenyl-C | ~118-140 | Multiple signals corresponding to the carbons of the two phenyl rings. |
Integrated Workflow for Structural Verification
Unambiguous characterization is not achieved by a single technique but by the logical integration of all spectral data. The following workflow ensures a robust and defensible structural assignment.
Caption: Integrated workflow for spectroscopic characterization.
Trustworthiness Through Cross-Validation: The power of this approach lies in its self-validating nature. If the IR spectrum shows a strong C=O peak, the ¹³C NMR spectrum must show a signal in the carbonyl region (~175 ppm), and the ¹H NMR spectrum must show signals consistent with a keto tautomer. Any contradiction between these datasets indicates an error in interpretation, sample impurity, or a more complex structural issue that requires further investigation.
Final Assessment
The spectroscopic characterization of this compound is a prime example of how fundamental analytical techniques are applied to understand complex molecular behavior. The interplay between IR and NMR spectroscopy provides a comprehensive picture, not only confirming the core atomic connectivity but also elucidating the subtle yet critical influence of tautomerism. For any scientist working in drug discovery and development, mastering this integrated analytical approach is essential for ensuring the integrity and validity of their chemical matter.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Spectroscopic Data for 1,3-Diphenyl-1H-pyrazol-5-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diphenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this molecule through various spectroscopic techniques.
Introduction
This compound (and its tautomer, 1,3-diphenyl-5-pyrazolone) is a versatile scaffold used in the synthesis of a wide range of biologically active compounds, including potential anticancer and antimicrobial agents.[1][2] Accurate characterization of this core structure is paramount for the development of novel derivatives and for understanding their structure-activity relationships. This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
A critical aspect of this compound is its existence in a tautomeric equilibrium with 1,3-diphenyl-5-pyrazolone. The spectroscopic data presented and discussed in this guide will reflect this dynamic nature, providing a nuanced understanding of its molecular structure.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its chemical environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the two phenyl rings and the proton on the pyrazole ring. The chemical shift of the hydroxyl proton can be highly variable and is often observed as a broad singlet.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.90 | Multiplet | 10H | Aromatic protons (two phenyl groups) |
| ~ 5.90 | Singlet | 1H | CH of pyrazole ring |
| Variable (broad) | Singlet | 1H | OH proton |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
A ¹H-NMR spectrum of the tautomeric form, 1,3-diphenyl-5-pyrazolone, has been reported.[3] The presence of a methylene group (CH₂) in the pyrazolone form would give rise to a distinct signal, typically a singlet, in a different region of the spectrum compared to the methine proton (CH) in the pyrazol-5-ol form.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum will show distinct signals for the carbons of the pyrazole ring and the two phenyl groups. The chemical shift of the carbon bearing the hydroxyl group (C-5) is a key indicator of the tautomeric form present.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 160 | C=O (in pyrazolone form) |
| ~ 140 - 150 | C-3 and C-5 (in pyrazol-5-ol form) |
| ~ 120 - 130 | Aromatic carbons |
| ~ 90 | C-4 |
Note: The chemical shifts are approximate and based on data from related pyrazole derivatives.[4][5][6]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Caption: A generalized workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=N, C=C, and C-H bonds. The presence and position of the C=O stretching band is a key diagnostic feature to distinguish between the pyrazol-5-ol and pyrazolone tautomers.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 (broad) | O-H stretching (in pyrazol-5-ol form) |
| ~ 3100 - 3000 | Aromatic C-H stretching |
| ~ 1680 - 1650 | C=O stretching (in pyrazolone form) |
| ~ 1600 - 1450 | C=C and C=N stretching |
An FT-IR spectrum of 1,3-diphenyl-5-pyrazolone has been reported, showing a characteristic C=O stretching band around 1699 cm⁻¹.[7]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₅H₁₂N₂O
-
Molecular Weight: 236.27 g/mol
-
Expected Molecular Ion Peak (M⁺): m/z = 236
The fragmentation pattern will likely involve the loss of small molecules such as CO, N₂, and fragments of the phenyl rings. Mass spectral data for derivatives of this compound have been reported, showing the expected molecular ion peaks.[1]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach. The interplay of NMR, FT-IR, and Mass Spectrometry provides a comprehensive picture of its structure and tautomeric nature. This guide has outlined the expected spectral data and provided standardized protocols for their acquisition. By understanding the nuances of the spectroscopic data, researchers can confidently identify and characterize this important heterocyclic compound and its derivatives in their scientific endeavors.
References
- 1. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
Tautomeric Landscape of 1,3-Diphenyl-1H-pyrazol-5-ol: A Technical Guide for Drug Discovery
Abstract
1,3-Diphenyl-1H-pyrazol-5-ol, a key scaffold in medicinal chemistry, exhibits a fascinating and functionally significant tautomeric equilibrium. The dynamic interplay between its keto and enol forms, influenced by environmental factors, profoundly impacts its physicochemical properties, reactivity, and ultimately, its biological activity. This technical guide provides an in-depth exploration of the tautomerism of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the predominant tautomers, the key determinants of their equilibrium, and the spectroscopic techniques essential for their characterization. This guide aims to equip scientists with the foundational knowledge required to harness the tautomeric nature of this privileged scaffold in the design of novel therapeutics.
Introduction: The Significance of Tautomerism in Pyrazolone Scaffolds
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1] In the realm of heterocyclic chemistry, pyrazolone derivatives are a classic example of compounds where tautomerism dictates their chemical behavior and biological function.[2] The ability of these molecules to exist in different tautomeric forms, such as the keto and enol isomers, allows for a dynamic presentation of pharmacophoric features to biological targets. This chameleon-like behavior can influence receptor binding, membrane permeability, and metabolic stability. A thorough understanding of the tautomeric landscape of a pyrazolone-based drug candidate is therefore not merely an academic exercise but a critical component of a successful drug discovery program.
The Tautomeric Forms of this compound
This compound can exist in three principal tautomeric forms: the hydroxyl-pyrazole (OH-form or enol), the pyrazolin-5-one (NH-form or keto), and the pyrazolin-3-one (CH-form or keto).[3][4][5] The equilibrium between these forms is a delicate balance influenced by a variety of factors.
-
The OH-Form (this compound): This enol tautomer possesses an aromatic pyrazole ring, a feature that contributes significantly to its stability. The presence of the hydroxyl group allows it to act as a hydrogen bond donor.
-
The NH-Form (1,3-Diphenyl-1,2-dihydro-3H-pyrazol-3-one): In this keto tautomer, the proton resides on one of the nitrogen atoms of the pyrazole ring. The ring is no longer aromatic, which is a destabilizing factor. However, the presence of a carbonyl group makes it a hydrogen bond acceptor.
-
The CH-Form (1,3-Diphenyl-2,4-dihydro-3H-pyrazol-3-one): This keto tautomer has a proton at the C4 position of the pyrazole ring. Similar to the NH-form, the aromaticity of the pyrazole ring is lost.
The relative stability and prevalence of these tautomers are not intrinsic but are dictated by the surrounding environment.
Caption: Tautomeric equilibrium of this compound.
Factors Governing the Tautomeric Equilibrium
The delicate balance between the tautomeric forms of this compound is influenced by a confluence of factors, with the solvent environment playing a pivotal role.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent are critical determinants of the predominant tautomeric form.
-
Nonpolar Solvents (e.g., Chloroform, Benzene): In nonpolar, aprotic solvents, the enol (OH-form) is generally favored.[6][7] This preference is attributed to the formation of intermolecularly hydrogen-bonded dimers, which stabilizes the enol tautomer.[7] The aromaticity of the pyrazole ring in the OH-form also contributes to its stability in these environments.
-
Polar Aprotic Solvents (e.g., DMSO, THF): In polar aprotic solvents, while the OH-form may still be present, the equilibrium can shift to include minor amounts of the NH tautomer.[8] These solvents can disrupt the intermolecular hydrogen bonding of the enol dimers, and their polarity can stabilize the more polar keto forms.
-
Polar Protic Solvents (e.g., Methanol, Water): In polar protic solvents, the situation is more complex. These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing all tautomeric forms to varying degrees. The high dielectric constant of these solvents can favor the more polar keto tautomers.[9]
Substituent Effects
The electronic nature of substituents on the pyrazole ring and the phenyl groups can also influence the tautomeric equilibrium. Electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups can stabilize the C5-tautomer.[9] For this compound, the phenyl groups at positions 1 and 3 exert a significant electronic influence that generally favors the OH-form.
Experimental Characterization of Tautomers
The elucidation of the tautomeric composition of this compound in different environments is crucial for understanding its chemical and biological behavior. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
-
¹H NMR: The chemical shifts of the protons, particularly the labile OH, NH, or CH protons, provide valuable information. In many cases, rapid interconversion between tautomers on the NMR timescale results in averaged signals.[9] Low-temperature NMR studies can sometimes "freeze out" the individual tautomers, allowing for their direct observation.[10]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the tautomeric form. For instance, the chemical shift of the C5 carbon is significantly different in the enol and keto forms. Comparing the experimental ¹³C NMR data with that of "fixed" derivatives (where the tautomerism is blocked by alkylation) can aid in the assignment of the predominant tautomer.[6][7]
-
¹⁵N NMR: The chemical shifts of the nitrogen atoms in the pyrazole ring are also highly indicative of the tautomeric state. The "pyridine-like" and "pyrrole-like" nitrogen atoms in the different tautomers will have distinct chemical shifts.[7]
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of different functional groups characteristic of each tautomer.
-
OH-Form: A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration.
-
NH-Form: The N-H stretching vibration typically appears in the same region as the O-H stretch. The C=O stretching vibration of the carbonyl group will be observed in the range of 1700-1650 cm⁻¹.
-
CH-Form: The C=O stretching vibration will also be present in this tautomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to distinguish between the tautomers based on their different electronic transitions. The aromatic OH-form will exhibit different absorption maxima compared to the non-aromatic keto forms.[11] Theoretical calculations of the UV spectra for each tautomer can be compared with the experimental spectra to aid in the assignment.[11]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7][10] This technique can reveal the precise bond lengths and angles, confirming the location of the proton and the nature of the intermolecular interactions, such as hydrogen bonding.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the condensation of ethyl benzoylacetate with phenylhydrazine.[12]
Step-by-Step Methodology:
-
Dissolve ethyl benzoylacetate and phenylhydrazine in a suitable solvent, such as ethanol.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with a cold solvent to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization Workflow
Caption: Experimental workflow for the characterization of tautomers.
Summary of Spectroscopic Data
The following table summarizes the expected key spectroscopic features for the different tautomers of this compound.
| Tautomer | ¹H NMR (Key Signal) | ¹³C NMR (Key Signal) | IR (Key Absorption, cm⁻¹) |
| OH-Form | Broad singlet for OH proton | C5 signal at lower field | Broad O-H stretch (~3200-3400) |
| NH-Form | Singlet for NH proton | C5 signal at higher field | N-H stretch (~3200-3400), C=O stretch (~1650-1700) |
| CH-Form | Singlet for CH proton at C4 | C4 signal at lower field | C=O stretch (~1650-1700) |
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug discovery. The predominance of the OH, NH, or CH tautomer is a function of the solvent environment and substituent patterns. A multi-pronged analytical approach, combining NMR, IR, and UV-Vis spectroscopy, alongside X-ray crystallography, is essential for a comprehensive understanding of the tautomeric equilibrium. By mastering the principles outlined in this guide, researchers can effectively navigate the complexities of pyrazolone tautomerism and leverage this knowledge to design more effective and targeted therapeutics.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1,3-Diphenyl-1H-pyrazol-5-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-diphenyl-1H-pyrazol-5-ol, a molecule of significant interest in pharmaceutical research. Often referred to by the common name Edaravone for a related analogue (3-methyl-1-phenyl-2-pyrazolin-5-one), understanding the solubility of this pyrazolone scaffold is critical for its development and application.[1] This document delves into the core physicochemical properties governing its solubility, presents quantitative data in various solvent systems, outlines a detailed experimental protocol for solubility determination, and explores the pivotal role of tautomerism. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.
Introduction: The Significance of Solubility
The therapeutic efficacy of an active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which is often dictated by its aqueous solubility.[2] For compounds like this compound, which exhibit poor aqueous solubility, the process of formulation development becomes a significant challenge.[3] Characterizing the solubility profile in a diverse range of solvents—from polar protic and aprotic to nonpolar systems—is a cornerstone of pre-formulation studies.[4] This knowledge enables the selection of appropriate solvent systems for synthesis, purification, analytical testing, and the development of viable dosage forms.[2][5]
Physicochemical Properties Governing Solubility
The solubility of a compound is not an arbitrary value but a consequence of its inherent molecular structure and its interaction with the solvent. For this compound, the key determinants are its molecular weight, potential for hydrogen bonding, and its complex tautomeric nature.
Molecular Structure and Polarity: The presence of two phenyl rings imparts a significant nonpolar character to the molecule. Conversely, the pyrazole ring, with its nitrogen atoms and the hydroxyl group, provides sites for polar interactions, including hydrogen bonding. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's polarity.
Tautomerism: Pyrazolones like this compound can exist in several tautomeric forms: the OH-form (enol), the NH-form (lactam), and the CH-form (keto).[6][7] The equilibrium between these forms is influenced by the solvent environment.[8] Each tautomer possesses a different dipole moment, hydrogen bonding capability, and crystal packing energy, leading to distinct solubility behaviors. Theoretical and experimental studies suggest that the relative stability of these tautomers can be influenced by substituents and the solvent.[6][8] Understanding which tautomer predominates in a given solvent is crucial for predicting its solubility.
Figure 1: Tautomeric equilibrium of this compound.
Quantitative Solubility Data
Compiling experimental data is essential for a practical understanding of solubility. The following table summarizes the known solubility of the related compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in various solvents. While the 3-methyl analogue, the fundamental solubility principles and trends are highly relevant to the 1,3-diphenyl derivative.
| Solvent | Solvent Type | Solubility (Mole Fraction, x₁) at 25°C (298.15 K) | Solubility (g/L) - Approximate | Reference |
| Water | Polar Protic | Very Low (BCS Class IV) | ~2000 mg/L (or 2 mg/mL) | [3][9] |
| Ethanol | Polar Protic | Freely Soluble | >100 | [1] |
| Methanol | Polar Protic | Freely Soluble | >100 | [1] |
| DMSO | Polar Aprotic | 7.57 x 10⁻² | ~200,910 mg/L (or 35 mg/mL) | [3][10] |
| Acetic Acid | Polar Protic | Freely Soluble | >100 | [1] |
| Diethyl Ether | Nonpolar | Slightly Soluble | <10 | [1] |
| n-Propanol | Polar Protic | High | - | [11] |
| Acetonitrile | Polar Aprotic | Low | - | [11] |
| Ethyl Acetate | Polar Aprotic | Moderate | - | [11] |
| Triethylene Glycol (TEG) | Polar Protic | 4.63 x 10⁻² | - | [3] |
Note: "Freely Soluble" and "Slightly Soluble" are qualitative terms from pharmacopeial standards. Quantitative data is provided where available. The data for Edaravone is used as a close proxy.
Experimental Determination of Solubility: The Shake-Flask Method
To ensure trustworthy and reproducible data, a standardized protocol is paramount. The isothermal shake-flask method, as recommended by the OECD Test Guideline 105, is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12][13][14]
Causality Behind the Protocol: This method is designed to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This equilibrium state represents the true thermodynamic solubility.[5] Controlling temperature is critical as solubility is temperature-dependent.[11] Separation of the undissolved solid is crucial to prevent artificially inflated results, and a validated, specific analytical method is required for accurate quantification.[4]
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass flask with a screw cap). The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) using a mechanical shaker or magnetic stirrer.[13] The agitation time must be sufficient to reach equilibrium. A preliminary test can determine the necessary time, which can range from 24 to 72 hours.[13]
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by filtration through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PTFE syringe filter).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often the preferred technique due to its specificity and sensitivity.[15][16] UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and no interfering substances are present.[17][18][19]
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure precision.
Figure 2: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Solubility
-
Temperature: For most solids, solubility increases with temperature.[11] This relationship is described by the van't Hoff equation. Studies on the related compound Edaravone show a significant increase in solubility in various solvents as the temperature is raised from 25 °C to 40 °C.[3]
-
pH and pKa: The solubility of ionizable compounds is highly pH-dependent. The pKa of the hydroxyl group on the pyrazole ring is a critical parameter. At a pH below the pKa, the neutral form will dominate, while at a pH above the pKa, the more soluble anionic (phenolate) form will be prevalent. The anionic form of Edaravone (pKa ≈ 7.0) is known to be unstable at physiological pH.[9]
-
Co-solvents: The use of co-solvents is a common strategy to enhance the solubility of poorly soluble drugs. The solubility of Edaravone has been shown to be significantly altered in binary solvent mixtures, such as acetonitrile-propanol or ethyl acetate-propanol systems.[11]
Conclusion
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent system. Its limited aqueous solubility necessitates a thorough investigation for pharmaceutical applications. Key factors to consider are the pronounced effect of solvent polarity, the critical role of tautomeric equilibrium, and the significant influence of temperature and pH. The standardized shake-flask method provides a reliable means of generating the robust quantitative data required to guide formulation development and advance the therapeutic potential of this important chemical scaffold.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. solubility experimental methods.pptx [slideshare.net]
- 17. theaspd.com [theaspd.com]
- 18. chemmethod.com [chemmethod.com]
- 19. researchgate.net [researchgate.net]
The Multifaceted Chemistry and Therapeutic Potential of 1,3-Diphenyl-1H-pyrazol-5-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its versatile chemical nature and broad spectrum of pharmacological activities have cemented its importance in the development of novel therapeutic agents. Among the vast family of pyrazole derivatives, 1,3-diphenyl-1H-pyrazol-5-ol emerges as a compound of significant interest, demonstrating a remarkable array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive literature review of this compound, delving into its synthesis, chemical characteristics, and diverse biological activities, with a focus on its potential applications in drug discovery and development.
Synthesis and Characterization: Building the Core Moiety
The synthesis of this compound is most commonly achieved through a well-established condensation reaction between ethyl benzoylacetate and phenylhydrazine.[1] This reaction proceeds via an initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrazolone ring.[2]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Benzene
-
n-Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A mixture of ethyl benzoylacetate (17 mmol) and phenylhydrazine (14 mmol) is refluxed in glacial acetic acid (5 mL) for 8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (2:1) as the eluent.
-
The fractions containing the desired product are collected and the solvent is evaporated.
-
The resulting solid is recrystallized from benzene to afford pure this compound as a white solid.[1]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum typically exhibits multiplets in the aromatic region corresponding to the protons of the two phenyl rings. A characteristic signal for the pyrazole ring proton is also observed.[3] |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum shows distinct signals for the carbon atoms of the pyrazole core and the phenyl substituents.[4] |
| FT-IR | The Fourier-transform infrared (FT-IR) spectrum displays characteristic absorption bands corresponding to O-H, N-H, C=O, and C=N stretching vibrations, which can vary depending on the tautomeric form present.[4] |
| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound.[5] |
Chemical Properties: The Intricacies of Tautomerism
A crucial aspect of the chemistry of this compound is its existence in different tautomeric forms. The equilibrium between these forms is influenced by factors such as the solvent and the physical state. The three primary tautomers are the OH-form (this compound), the CH-form (1,3-diphenyl-1,2-dihydro-3H-pyrazol-3-one), and the NH-form (1,3-diphenyl-2,4-dihydro-3H-pyrazol-3-one).
Studies have shown that in the solid state, the CH-form is often the predominant tautomer, as confirmed by X-ray crystallography.[2] In solution, the equilibrium is solvent-dependent. Nonpolar solvents tend to favor the CH-form, while polar aprotic solvents can promote the existence of a mixture of the OH and NH forms.[1]
Biological Activities and Therapeutic Potential
The this compound scaffold and its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of this compound derivatives against various cancer cell lines.[6][7][8][9] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Mechanism of Action: Induction of Apoptosis
Derivatives of this compound have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6][10][11] This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[12] A key aspect of this process is the modulation of the Bcl-2 family of proteins, leading to a disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]
Quantitative Anticancer Activity Data
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole hybrid 9 | A549 (Lung) | 1.81 | [6] |
| Benzimidazole hybrid 17 | MCF-7 (Breast) | 0.83 | [6] |
| Benzimidazole hybrid 28 | HeLa (Cervical) | 1.24 | [6] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline 5a | MCF-7 (Breast) | 1.88 | [8] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline 5a | B16-F10 (Melanoma) | 2.12 | [8] |
| 1,3,5-triaryl-1H-pyrazole | MCF-7 (Breast) | 27.7 | [13] |
| 1,3,5-triaryl-1H-pyrazole | T47-D (Breast) | 39.2 | [13] |
| 1,3,5-triaryl-1H-pyrazole | MDA-MB 231 (Breast) | 31.5 | [13] |
Antimicrobial Activity
Derivatives of this compound have also exhibited significant antimicrobial activity against a range of pathogenic bacteria and fungi.[4][14][15][16] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[4]
Quantitative Antimicrobial Activity Data
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-thiazole hybrid 12 | Candida albicans | 5 | [17] |
| Pyrazole-thiazole hybrid 13 | Candida albicans | 5 | [17] |
| Pyrazole-thiazole hybrid 8 | Bacillus subtilis | 5 | [17] |
| Pyrazole-thiazole hybrid 12 | Bacillus subtilis | 5 | [17] |
| Pyrazole-thiazole hybrid 12 | MRSA | 10 | [17] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are linked to their ability to inhibit key enzymes in the inflammatory cascade, such as microsomal prostaglandin E synthase-1 (mPGES-1).[18][19] mPGES-1 is a critical enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
Mechanism of Action: Inhibition of mPGES-1
By selectively inhibiting mPGES-1, these compounds can reduce the production of PGE2 without affecting the synthesis of other prostanoids, potentially offering a safer anti-inflammatory therapeutic strategy compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[18]
Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Derivatives of this compound have been identified as partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[20][21] This makes them promising candidates for the development of new treatments for type 2 diabetes and other metabolic disorders.
Mechanism of Action: PPARγ Activation
As partial agonists, these compounds can activate PPARγ, leading to the transcription of genes involved in insulin sensitization and glucose uptake. This offers a potential therapeutic advantage over full agonists, which can be associated with undesirable side effects.[20]
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The straightforward synthesis, coupled with the potential for diverse functionalization, makes this scaffold an attractive starting point for the design and development of novel therapeutic agents. The demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions underscores the significant therapeutic potential of this chemical entity.
Future research should focus on optimizing the structure of this compound to enhance its potency and selectivity for specific biological targets. Further elucidation of the molecular mechanisms underlying its diverse pharmacological effects will be crucial for its translation into clinical applications. The development of structure-activity relationships (SAR) will guide the design of next-generation pyrazole-based drugs with improved efficacy and safety profiles. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs in various disease areas.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 12. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 17. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolone Core: A Journey from Serendipitous Discovery to Precision Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unforeseen Potency of a Five-Membered Ring
The story of pyrazolone is a testament to the blend of serendipity and systematic science that defines pharmaceutical discovery. At its heart is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] From this deceptively simple scaffold has emerged a lineage of molecules that have profoundly impacted human health for over a century. Initially hailed as some of the first synthetic drugs to offer relief from pain and fever, the journey of pyrazolones has been one of remarkable highs and cautionary lows.[1][2] This guide will traverse the history of these versatile compounds, from their initial synthesis to their evolution into highly specific targeted therapies. We will delve into the fundamental chemistry, explore the critical structure-activity relationships that govern their efficacy and safety, and provide detailed insights into the synthesis and mechanisms of landmark pyrazolone-based drugs. For the modern researcher, this story is not merely a historical account but a rich source of insights into the enduring power of core scaffolds in medicinal chemistry and the iterative process of drug development.
The Genesis: Knorr's Synthesis and the Dawn of a New Therapeutic Era
The narrative of pyrazolones begins in 1883 with the German chemist Ludwig Knorr.[2] While investigating quinine analogues, Knorr unexpectedly synthesized the first pyrazolone derivative, a compound that would come to be known as antipyrine (or phenazone).[3] This discovery was a watershed moment in medicine, as antipyrine was one of the very first synthetic drugs introduced, exhibiting potent analgesic and antipyretic properties.[3] The commercial success of antipyrine catalyzed a wave of research into this new class of compounds.
The cornerstone of this early work was the Knorr pyrazole synthesis , a robust and versatile condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.[4] This reaction's relative simplicity paved the way for the creation of a multitude of pyrazolone analogues.
The Knorr Pyrazole Synthesis: A Foundational Reaction
The general mechanism of the Knorr synthesis proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.
Caption: Generalized workflow of the Knorr pyrazole synthesis.
A Historical Timeline of Key Pyrazolone Discoveries
The initial success of antipyrine spurred over a century of innovation, leading to a diverse family of pyrazolone-based drugs with varied applications and improved safety profiles.
Caption: A timeline of major milestones in the history of pyrazolone compounds.
The First Wave: Antipyrine, Aminopyrine, and Metamizole
The early pyrazolone derivatives were revolutionary for their time, providing effective relief from pain and fever. Their primary mechanism of action was later understood to be the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Table 1: Key First-Generation Pyrazolone Drugs
| Compound | Year of Synthesis | Key Features |
| Antipyrine (Phenazone) | 1883 | The first synthetic pyrazolone analgesic and antipyretic. |
| Aminopyrine | 1893 | A derivative of antipyrine with approximately three times its potency.[5] |
| Metamizole (Dipyrone) | 1920 | A more soluble prodrug of aminopyrine, first marketed in 1922.[5] |
The Specter of Agranulocytosis
The widespread use of these early pyrazolones, particularly aminopyrine and metamizole, led to reports of a rare but severe adverse effect: agranulocytosis, a catastrophic drop in white blood cells that leaves patients vulnerable to life-threatening infections.[1][6][7] This discovery, emerging in the 1930s, led to the withdrawal or restricted use of these drugs in many countries.[8] The mechanism is thought to be immune-mediated, where the drug or its metabolites act as a hapten, inducing an antibody response against neutrophils.[8]
Caption: Simplified proposed mechanism of pyrazolone-induced agranulocytosis.
The Evolution to Anti-Inflammatories: Phenylbutazone
In the mid-20th century, a new class of pyrazolone derivatives, the pyrazolidinediones, emerged. Phenylbutazone, synthesized in 1949, was a potent non-steroidal anti-inflammatory drug (NSAID) that became a frontline treatment for inflammatory conditions like arthritis. While structurally distinct from the earlier pyrazolones, it shared the five-membered ring with two nitrogen atoms.
The COX-2 Breakthrough: A New Era of Selectivity
The discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment for pyrazolone chemistry.[9] COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, while COX-2 is induced during inflammation. This understanding provided a clear therapeutic target: selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
This led to the development of a new generation of pyrazolone-containing drugs, the selective COX-2 inhibitors. Celecoxib , approved by the FDA in 1998, was the first of this class.[10] Its diarylheterocyclic structure, featuring a central pyrazole ring, was specifically designed to fit into the active site of the COX-2 enzyme.
Beyond Medicine: Pyrazolones as Dyes and Agrochemicals
The versatility of the pyrazolone core extends beyond pharmaceuticals. The ability to create conjugated systems through reactions like azo coupling has made pyrazolones crucial components in the synthesis of dyes and pigments.[1] A prominent example is Tartrazine (FD&C Yellow No. 5), a widely used food and cosmetic colorant.[5] Its synthesis involves the azo coupling of a diazonium salt with a pyrazolone derivative.[5]
In agriculture, pyrazole derivatives have been developed as effective herbicides and fungicides.[11][12][13] These compounds often work by inhibiting key enzymes in the metabolic pathways of weeds or fungi.
Experimental Protocols: Synthesis of Key Pyrazolone Compounds
Synthesis of Antipyrine (Phenazone)
The classical synthesis of antipyrine involves a two-step process based on the Knorr pyrazole synthesis.[3][4]
Step 1: Condensation of Phenylhydrazine and Ethyl Acetoacetate
-
In a suitable reaction vessel, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate.
-
Heat the mixture, which will result in a condensation reaction to form 1-phenyl-3-methyl-5-pyrazolone with the elimination of ethanol.
-
The crude product can be purified by recrystallization.
Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone
-
Dissolve the purified 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
-
Heat the reaction mixture to effect methylation at the N2 position of the pyrazolone ring.
-
The final product, antipyrine, can be isolated and purified by recrystallization.[14]
Synthesis of Phenylbutazone
The synthesis of phenylbutazone typically starts with the preparation of diethyl n-butylmalonate, which is then condensed with hydrazobenzene.
Step 1: Synthesis of Diethyl n-butylmalonate
-
In a reaction vessel, add dichloroethylamine and cuprous chloride.
-
Heat the solution and then add diethyl malonate dropwise.
-
After stirring, add n-aminobutane and reflux the mixture.
-
Work-up involves removal of the solvent, washing, and distillation to yield diethyl n-butylmalonate.[10][15][16]
Step 2: Condensation with Hydrazobenzene
-
Dissolve hydrazobenzene in an anhydrous solvent like toluene in a round-bottom flask.
-
Add a base such as sodium ethoxide.
-
Slowly add the diethyl n-butylmalonate to the reaction mixture.
-
Heat the mixture to reflux for several hours.
-
After completion, cool and acidify the mixture to precipitate crude phenylbutazone.
-
The final product is purified by recrystallization from a suitable solvent system like ethanol/water.[10]
Synthesis of Celecoxib
A common route for the synthesis of celecoxib involves a Claisen condensation followed by a cyclocondensation.[17]
Step 1: Claisen Condensation
-
p-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base (e.g., sodium methoxide) in an organic solvent.
-
This reaction forms the intermediate 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[18]
Step 2: Cyclocondensation
-
The 1,3-dione intermediate is then reacted with 4-hydrazinylbenzenesulfonamide hydrochloride.
-
This reaction, typically carried out in an alcoholic solvent, results in the formation of the pyrazole ring through cyclocondensation, yielding celecoxib.[17][18]
Structure-Activity Relationships (SAR)
The biological activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone ring.
-
Analgesic and Anti-inflammatory Activity: For the diarylheterocyclic COX-2 inhibitors like celecoxib, the presence of a sulfonamide or a similar group on one of the phenyl rings is crucial for selective binding to the COX-2 enzyme.[2][7][19] The trifluoromethyl group on the pyrazole ring also plays a key role in its inhibitory activity.
-
Antimicrobial Activity: Studies have shown that the introduction of different substituents can impart significant antimicrobial properties to the pyrazolone scaffold. For instance, the presence of a thiophene substituent has been shown to enhance antibacterial activity.[20] The incorporation of a carbothiohydrazide unit has also been found to result in potent antibacterial and antifungal activity.[21]
Conclusion: An Enduring Scaffold in Drug Discovery
The history of pyrazolone compounds is a compelling narrative of chemical innovation and therapeutic evolution. From the serendipitous discovery of antipyrine to the rational design of selective COX-2 inhibitors, the pyrazolone core has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. The journey has not been without its challenges, with the serious adverse effect of agranulocytosis serving as a stark reminder of the importance of continuous vigilance in drug safety. Yet, the ability of chemists to modify and refine the pyrazolone structure has allowed this chemical class to overcome its initial limitations and re-emerge in new and important therapeutic roles. The expansion of pyrazolones into the realms of dyes and agrochemicals further underscores the broad utility of this heterocyclic system. For the modern drug discovery professional, the story of the pyrazolone is a powerful illustration of how a fundamental chemical structure can be iteratively optimized to meet evolving scientific and medical needs, cementing its place as a privileged scaffold in the pharmacopeia.
References
- 1. Pyrazolone drugs and agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metamizole-induced agranulocytosis (MIA): a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]
- 16. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. zenodo.org [zenodo.org]
- 19. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1,3-Diphenyl-1H-pyrazol-5-ol as a Versatile Synthon in Heterocyclic Chemistry and Drug Discovery
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties.[1][2] Among the vast family of pyrazole derivatives, 1,3-diphenyl-1H-pyrazol-5-ol stands out as a particularly versatile and powerful building block. Its unique structural features, governed by pronounced tautomerism, provide multiple reactive sites, enabling its participation in a wide array of organic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound, with a focus on practical applications, detailed protocols, and the underlying chemical principles.
Physicochemical Properties and Tautomeric Landscape
This compound is a crystalline solid that exhibits complex tautomeric behavior, existing as an equilibrium of three primary forms: the CH, OH, and NH tautomers.[3][4] This equilibrium is sensitive to the solvent, pH, and temperature, but the interplay between these forms is the cornerstone of its reactivity. The OH-form (the enol) and the CH-form (the ketone) are particularly significant in synthesis. The CH-form contains an active methylene group at the C-4 position, making it an excellent nucleophile for condensation reactions.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Approx. 127-130 °C |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |
The tautomeric equilibrium allows the molecule to react as either a potent carbon nucleophile (from the CH-form) or as an O-nucleophile/electrophile (from the OH-form), providing synthetic chemists with a powerful tool for molecular construction.
Caption: Tautomeric forms of this compound.
Core Reactivity and Synthetic Applications
The reactivity of this compound can be strategically directed to different sites on the pyrazole core, making it a cornerstone for synthesizing a diverse range of heterocyclic compounds.
Reactions at the C-4 Position: The Knoevenagel Condensation
The active methylene group of the CH-tautomer readily participates in Knoevenagel condensations with various aldehydes and ketones.[5][6] This reaction is a fundamental C-C bond-forming strategy used to synthesize α,β-unsaturated compounds, which are themselves valuable intermediates for further transformations, such as Michael additions and cyclizations.
The general mechanism involves the base-catalyzed deprotonation of the C-4 position to form a stabilized carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensed product. This reaction is highly efficient and serves as a gateway to complex molecular architectures.[7]
Caption: General workflow for Knoevenagel condensation.
Construction of Fused Heterocyclic Systems
This compound is an exceptional precursor for the synthesis of fused pyrazole systems, particularly pyrazolo[3,4-b]pyridines.[8][9] These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine bases, making them candidates for kinase inhibitors and other therapeutic agents.[8][10]
The synthesis typically involves a multi-component reaction where the pyrazolone is condensed with an aldehyde and an amine source (like ammonium acetate) or with pre-formed enaminonitriles.[11][12] These reactions often proceed via an initial Knoevenagel or Michael-type addition followed by an intramolecular cyclization and aromatization sequence.
Application Spotlight: Medicinal Chemistry
The 1,3-diphenylpyrazolone scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules with potent biological activity. Its derivatives have been investigated for a wide range of therapeutic applications.[1][13]
| Therapeutic Area | Example Activity | Representative Compounds |
| Anticancer | Kinase Inhibition (e.g., Hsp90), Apoptosis Induction | 3,4-Diaryl pyrazoles, Pyrazolo-benzimidazole hybrids[13][14] |
| Antimicrobial | Inhibition of bacterial growth (e.g., MRSA) | Pyrazole-pyrimidine and pyrazole-thiazole hybrids[11] |
| Anti-inflammatory | COX-2 Inhibition | Vicinal diaryl pyrazole derivatives[11] |
| Neurodegenerative | Amyloid Plaque Binding (Alzheimer's) | Pyrazolo[3,4-b]pyridine derivatives[2][15] |
The rigid, planar structure of the pyrazole core, combined with the diverse functionalities that can be introduced via the phenyl rings and the C-4 position, allows for precise tuning of steric and electronic properties to achieve high-affinity binding to biological targets.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 4-Arylidene Derivative via Knoevenagel Condensation
This protocol describes the synthesis of 4-(4-methoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one.
Principle: A base-catalyzed condensation between the active methylene group of this compound and the carbonyl group of 4-methoxybenzaldehyde.
Materials:
-
This compound (1.0 mmol, 236 mg)
-
4-Methoxybenzaldehyde (1.0 mmol, 136 mg, 121 µL)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL), condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add this compound (236 mg), 4-methoxybenzaldehyde (136 mg), and ethanol (10 mL).
-
Add piperidine (10 µL) to the mixture using a micropipette.
-
Equip the flask with a condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting materials are consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask further in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. The expected product is a brightly colored solid.
Characterization (Expected):
-
Appearance: Yellow or orange crystalline solid.
-
Yield: >85%.
-
¹H NMR: Expect characteristic signals for the aromatic protons, a singlet for the methoxy group (~3.8 ppm), and a singlet for the vinylic proton (~7.8-8.0 ppm).
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines a one-pot synthesis of a substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine.[12]
Principle: A multi-component cyclocondensation reaction involving the pyrazolone, an aromatic aldehyde, and malononitrile in the presence of a base catalyst.
Materials:
-
This compound (1.0 mmol, 236 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (0.2 mmol, 20 µL)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure:
-
Combine this compound (236 mg), benzaldehyde (106 mg), malononitrile (66 mg), and ethanol (15 mL) in a 50 mL round-bottom flask.
-
Add piperidine (20 µL) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor by TLC until the reaction is complete.
-
After cooling to room temperature, a solid precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol or DMF/water) to obtain the pure 6-amino-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
Application Note: A Validated Workflow for Screening the Antimicrobial Activity of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention due to their diverse and potent biological activities.[3][4] Pyrazole derivatives are core components in numerous established therapeutic agents and are known to exhibit a wide range of effects, including anti-inflammatory, analgesic, and antimicrobial properties.[3][5] Recent studies have highlighted the potential of substituted pyrazoles, including 1,3-diphenyl-1H-pyrazol-5-ol derivatives, as promising scaffolds for the development of new antibacterial and antifungal drugs.[6][7][8]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on screening the antimicrobial activity of novel this compound derivatives. We present a structured, multi-stage workflow, beginning with a rapid qualitative screen and progressing to quantitative determination of inhibitory and cidal concentrations. The protocols herein are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and inter-laboratory harmonization.[9][10][11][12][13]
Principle of the Assays
The screening workflow employs two complementary, widely-used in vitro techniques:
-
Agar Well Diffusion: This is a preliminary, qualitative, or semi-quantitative assay used for primary screening.[14][15] The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound possesses antimicrobial activity, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the well. The diameter of this zone provides a preliminary indication of the compound's potency and its ability to diffuse through the agar.[14] Its simplicity and cost-effectiveness make it ideal for rapidly screening a large number of compounds.[1]
-
Broth Microdilution: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) .[12][16] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[16][17][18] The assay involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate.[16][19] Following incubation, the MIC is determined visually or with the aid of a metabolic indicator. This method can be extended to determine the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[17]
Overall Experimental Workflow
The screening process follows a logical progression from compound preparation to data interpretation. This systematic approach ensures efficient use of resources by prioritizing the most promising compounds for more rigorous quantitative testing.
Caption: High-level workflow for antimicrobial screening.
Materials and Reagents
-
Test Compounds: this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Microbial Strains (ATCC recommended):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungal: Candida albicans (e.g., ATCC 10231).
-
-
Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) for bacteria.[9]
-
Sabouraud Dextrose Broth (SDB) and Agar (SDA) for fungi.
-
-
Reagents:
-
Positive Controls:
-
Ciprofloxacin or Vancomycin for bacteria.
-
Fluconazole for fungi.
-
-
Equipment & Consumables:
-
Biological safety cabinet (Class II).
-
Autoclave.
-
Incubator (35-37°C for bacteria, 28-30°C for fungi).
-
Vortex mixer.
-
Spectrophotometer or Densitometer.
-
Micropipettes and sterile tips.
-
Sterile 96-well flat-bottom microtiter plates.
-
Sterile Petri dishes (100 mm).
-
Sterile cotton swabs, loops, and spreaders.
-
Sterile cork borer (6-8 mm diameter).
-
Detailed Experimental Protocols
Protocol 1: Preparation of Standardized Microbial Inoculum
Causality: The density of the starting microbial inoculum is a critical variable. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values, while an overly dilute inoculum can suggest false susceptibility.[21] Standardization to a 0.5 McFarland standard ensures a consistent starting cell density (approx. 1.5 x 10⁸ CFU/mL), which is essential for reproducibility and adherence to CLSI guidelines.[20][22][25]
Procedure:
-
Aseptically pick 3-5 well-isolated colonies of the microorganism from a fresh (18-24 hour) agar plate using a sterile loop or swab.[26]
-
Suspend the colonies in a tube containing 3-5 mL of sterile saline or broth.
-
Vortex the suspension thoroughly to create a uniform, homogenous turbidity.[22][26]
-
Visually compare the turbidity of the microbial suspension to that of a 0.5 McFarland standard. This should be done against a white background with contrasting black lines (Wickerham card).[26]
-
Adjust the suspension's turbidity as needed:
-
If too turbid, add more sterile saline/broth.
-
If not turbid enough, add more microbial growth.
-
-
This standardized suspension must be used within 15 minutes of preparation to maintain the correct cell density.[22]
Protocol 2: Agar Well Diffusion Assay (Primary Screening)
Causality: This method relies on the diffusion of the test compound through the agar matrix. The pre-incubation step at low temperature allows the compound to diffuse from the well before significant microbial growth begins, ensuring that the resulting zone of inhibition is due to antimicrobial activity rather than a delay in growth initiation.[14]
Procedure:
-
Prepare MHA (for bacteria) or SDA (for fungi) plates.
-
Dip a sterile cotton swab into the standardized inoculum (from Protocol 1) and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the entire surface of the agar plate by swabbing in three different directions (rotating the plate 60° each time) to ensure confluent growth.[15]
-
Allow the plate to dry for 5-10 minutes in the biosafety cabinet.
-
Using a sterile cork borer (6-8 mm), aseptically punch uniform wells into the agar.[14][27][28]
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1000 µg/mL) into a designated well.
-
Add equivalent volumes of the positive control (e.g., Ciprofloxacin at 10 µg/mL) and negative control (DMSO vehicle) to separate wells.
-
Allow the plates to sit at 4°C for 1-2 hours to permit compound diffusion.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or 28°C for 24-48 hours for C. albicans.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Protocol 3: Broth Microdilution for MIC Determination
Causality: This quantitative assay relies on serial dilution to identify the lowest concentration of a compound that can inhibit microbial growth. The final inoculum concentration is further diluted from the 0.5 McFarland standard to achieve approximately 5 x 10⁵ CFU/mL in each well, a concentration at which subtle inhibitory effects can be accurately detected.[19] Using a viability dye like resazurin provides an objective endpoint; viable, metabolically active cells reduce the blue resazurin to pink resorufin, while non-viable cells cannot, leaving the well blue.[24][29][30]
Caption: Example 96-well plate layout for MIC testing.
Procedure:
-
Add 100 µL of sterile CAMHB or SDB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (e.g., at 512 µg/mL, twice the highest desired final concentration) to the first well of a column. This creates a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix well, and repeat this process down the column to the last well, from which 100 µL is discarded. This creates a range of concentrations (e.g., 256, 128, 64... down to 2 µg/mL).[19]
-
Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension from Protocol 1. A 1:100 dilution in broth is typical to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the final diluted inoculum to each well (except the sterility control well). This brings the total volume in each well to 200 µL and halves the compound concentrations to the final desired values.
-
Set up controls:
-
Positive Control: Wells with inoculum and a standard antibiotic.
-
Negative (Growth) Control: Wells with inoculum and DMSO vehicle, but no test compound.
-
Sterility Control: Wells with sterile broth only (no inoculum or compound).
-
-
Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 28°C for 24 hours for fungi.
-
Determine the MIC:
-
Visual Reading: The MIC is the lowest concentration of the compound that shows no visible turbidity (clear well).[16][31]
-
Resazurin Assay: Add 20-30 µL of resazurin solution to each well and re-incubate for 2-4 hours. The MIC is the lowest concentration that remains blue. A pink/purple color indicates viable cells.[23][32]
-
Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Causality: The MIC value only indicates growth inhibition, which could be temporary (static effect). The MBC/MFC assay determines the concentration required to kill the microorganism (cidal effect). This is a crucial distinction in drug development, as cidal agents are often preferred for treating serious infections.[17]
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh, antibiotic-free MHA or SDA plate.
-
Incubate the plates under the appropriate conditions (as in Protocol 2).
-
After incubation, count the number of colonies on each plate.
-
The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example Data from Agar Well Diffusion Assay
| Compound ID | Test Microorganism | Zone of Inhibition (mm) | Positive Control (Ciprofloxacin, 10 µg/mL) |
| DP-01 | S. aureus | 18 | 25 |
| DP-01 | E. coli | 12 | 28 |
| DP-02 | S. aureus | 22 | 25 |
| DP-02 | E. coli | 0 | 28 |
| DP-03 | C. albicans | 15 | 22 (Fluconazole) |
Table 2: Example MIC and MBC/MFC Data Summary
| Compound ID | Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| DP-02 | S. aureus | 8 | 16 | 2 | Bactericidal |
| DP-02 | B. subtilis | 4 | 8 | 2 | Bactericidal |
| DP-03 | S. aureus | 16 | >128 | >8 | Bacteriostatic |
| DP-03 | C. albicans (MFC) | 32 | 64 | 2 | Fungicidal |
Interpretation of Results:
-
MIC: The MIC value is the primary indicator of a compound's potency. A lower MIC value signifies higher potency.[18][33] It is crucial not to directly compare the MIC value of one antibiotic to another without considering their respective breakpoints as defined by bodies like CLSI.[33][34]
-
MBC/MIC Ratio: This ratio helps classify the compound's activity.
Conclusion
This application note details a robust and validated workflow for the initial antimicrobial screening of this compound derivatives. By employing a sequential approach of agar well diffusion for primary screening followed by broth microdilution for quantitative MIC and MBC determination, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized protocols, such as those outlined by CLSI, is paramount for generating reliable, reproducible, and comparable data, which forms the foundation for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy trials.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. iacld.com [iacld.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. darvashco.com [darvashco.com]
- 14. botanyjournals.com [botanyjournals.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. idexx.com [idexx.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. microbenotes.com [microbenotes.com]
- 21. McFarland standards - Wikipedia [en.wikipedia.org]
- 22. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
- 23. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. dalynn.com [dalynn.com]
- 26. m.youtube.com [m.youtube.com]
- 27. hereditybio.in [hereditybio.in]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. idexx.dk [idexx.dk]
- 34. dickwhitereferrals.com [dickwhitereferrals.com]
Application Notes & Protocols: Evaluating the Anticancer Potential of 1,3-Diphenyl-1H-pyrazol-5-ol Compounds
Here is a detailed guide on evaluating the anticancer potential of 1,3-diphenyl-1H-pyrazol-5-ol compounds.
I. Introduction: The Rationale for Investigating Pyrazole Scaffolds
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, leading to a wide spectrum of pharmacological activities.[1][2][3] This versatility is underscored by the integration of the pyrazole moiety into several FDA-approved drugs, particularly tyrosine kinase inhibitors used in oncology, such as Crizotinib and Avapritinib, validating its role as a "privileged scaffold" in drug discovery.[4]
Within this broad class, this compound and its derivatives have garnered significant interest. This core structure, which exists in tautomeric equilibrium with its keto form (1,3-diphenyl-pyrazolidin-5-one), presents a synthetically accessible framework for generating diverse chemical libraries.[5] The exploration of these derivatives is driven by the consistent observation that pyrazole-based compounds can modulate multiple cancer-relevant biological pathways.[2][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel this compound derivatives. We will delve into their proposed mechanisms of action and provide detailed, field-proven protocols for their in vitro and in vivo assessment, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
II. Proposed Mechanisms of Anticancer Action
The anticancer efficacy of pyrazole derivatives is not attributed to a single mode of action but rather to their ability to interact with a variety of cellular targets and pathways.[2][3] For the this compound class, several key mechanisms have been proposed and investigated.
-
Induction of Apoptosis: A primary goal of cancer chemotherapy is to trigger programmed cell death, or apoptosis, in malignant cells. Pyrazole derivatives have been shown to initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[6] This is often characterized by the activation of executioner caspases (like caspase-3), collapse of the mitochondrial membrane potential (ΔΨm), and the generation of reactive oxygen species (ROS).[7][8][9][10]
-
Cell Cycle Arrest: Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Many pyrazole compounds exert their antiproliferative effects by causing cell cycle arrest at specific checkpoints, most commonly the G1 or G2/M phase.[11][12][13] This arrest prevents cancer cells from dividing and is often mediated by the inhibition of key regulatory proteins like Cyclin-Dependent Kinases (CDKs).[7][14]
-
Inhibition of Protein Kinases: Aberrant signaling from protein kinases is a major driver of cancer growth and survival. The pyrazole scaffold is adept at fitting into the ATP-binding pockets of various kinases. Derivatives have been identified as inhibitors of crucial targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase, thereby blocking downstream pro-survival signals.[2][3][11]
The diagram below illustrates a common mechanistic hypothesis where a pyrazole compound induces apoptosis via the intrinsic pathway, often linked to ROS generation and cell cycle modulation.
Caption: Proposed mechanism of action for a pyrazole derivative.
III. In Vitro Evaluation: A Step-by-Step Approach
In vitro assays are the foundational step for screening new compounds, offering a rapid and cost-effective way to identify promising candidates and elucidate their mechanisms of action.[15][16][17] The following protocols provide a logical workflow from broad cytotoxicity screening to more specific mechanistic assays.
Caption: A logical workflow for in vitro anticancer evaluation.
Protocol 1: Preliminary Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][18] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound test compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality Checkpoint: The 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of trypsinization, leading to more consistent drug responses. Seeding density must be optimized as it can significantly affect the apparent IC50 value.[19]
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the plate and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.
-
Scientist's Note: During this incubation, observe the formation of purple formazan crystals within the cells under a microscope.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[8]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the assay kit. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Interpretation:
-
Annexin V(-) / PI(-) population: Live cells
-
Annexin V(+) / PI(-) population: Early apoptotic cells
-
Annexin V(+) / PI(+) population: Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+) population: Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population. Since DNA content doubles during the S phase and is halved during mitosis, the relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined by staining cells with a fluorescent DNA-intercalating dye like PI.[7][13]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Causality Checkpoint: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cellular structure.
-
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Scientist's Note: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI fluorescence is directly proportional to DNA content only.
-
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The resulting histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
IV. Data Presentation: Summarizing In Vitro Efficacy
Quantitative data should be organized clearly to facilitate comparison between different compounds and cell lines. A summary table of IC50 values is the standard method for presenting primary screening results.
| Compound ID | Substitution Pattern | IC50 (µM) vs. MCF-7 (Breast) [7][12][14] | IC50 (µM) vs. A549 (Lung) [7] | IC50 (µM) vs. HCT116 (Colon) [11] |
| P-1 | Unsubstituted | 25.5 | 30.2 | 41.8 |
| P-2 | 4-Chloro (Phenyl @ C3) | 2.1 | 5.6 | 8.3 |
| P-3 | 4-Methoxy (Phenyl @ N1) | 15.8 | 19.4 | 22.1 |
| P-4 | 4-Nitro (Phenyl @ C3) | 1.5 | 3.1 | 4.9 |
| Doxorubicin | Reference Drug | 0.95 | 1.2 | 1.1 |
| Note: The IC50 values presented are hypothetical examples based on published data for similar pyrazole derivatives to illustrate data presentation format. |
V. In Vivo Evaluation: Translating Benchtop Findings to Biological Systems
While in vitro assays are essential for initial screening, they lack the complexity of a whole organism.[20][21] In vivo studies are indispensable for evaluating a compound's therapeutic efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and potential toxicity in a physiological context.[16][22][23] The human tumor xenograft model in immunocompromised mice is the most common preclinical model.[20][22]
Caption: General workflow for an in vivo xenograft study.
General Protocol: Human Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunocompromised mice (e.g., Athymic Nude or NSG mice), which lack a functional immune system and therefore do not reject the foreign cells.[22] This allows the growth of a human tumor in a living organism, providing a platform to test the efficacy of anticancer agents.
Procedure:
-
Cell Preparation & Implantation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS mixed with Matrigel). Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound via a determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days). The control group receives the vehicle solution only.
-
Causality Checkpoint: The dose, route, and schedule are critical variables determined from prior maximum tolerated dose (MTD) and pharmacokinetic studies. An inappropriate regimen can lead to false-negative efficacy results or unacceptable toxicity.
-
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum ethical size, or after a fixed duration. Tumors are then excised and weighed.
-
Data Analysis: Key metrics include Tumor Growth Inhibition (TGI), changes in body weight, and Kaplan-Meier survival analysis.
VI. Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse derivatives capable of modulating key cancer-related pathways, including apoptosis and cell cycle progression. A systematic evaluation, beginning with robust in vitro screening to determine cytotoxicity and elucidate the mechanism of action, is crucial for identifying lead candidates. Subsequent validation in well-designed in vivo models is then essential to confirm therapeutic efficacy and assess the safety profile. The protocols and workflows detailed in this guide provide a validated, logical, and scientifically grounded framework to advance these promising compounds from the bench to potential preclinical development.
VII. References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. --INVALID-LINK--
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. --INVALID-LINK--
-
Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. --INVALID-LINK--
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. --INVALID-LINK--
-
Festa, S., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 20(2), 168-182. --INVALID-LINK--
-
Mashkani, B., & Griffith, R. (2002). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Medical Science, 2(2), 74-78. --INVALID-LINK--
-
An, W. F. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. --INVALID-LINK--
-
Sebastian, R., & Raghu, K. G. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 8(2), 336-342. --INVALID-LINK--
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmaceutical Research. --INVALID-LINK--
-
Mross, K. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. The Onkogen. --INVALID-LINK--
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. --INVALID-LINK--
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743–17753. --INVALID-LINK--
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. --INVALID-LINK--
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. --INVALID-LINK--
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (n.d.). National Institutes of Health. --INVALID-LINK--
-
A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(2), 188. --INVALID-LINK--
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). SpringerLink. --INVALID-LINK--
-
Bakr, R. B., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. European Journal of Medicinal Chemistry, 289, 117340. --INVALID-LINK--
-
A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells. (2017). ResearchGate. --INVALID-LINK--
-
Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 103, 509-522. --INVALID-LINK--
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2022). National Center for Biotechnology Information. --INVALID-LINK--
-
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2014). ResearchGate. --INVALID-LINK--
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Asian Pacific Journal of Cancer Prevention, 22(7), 2079-2086. --INVALID-LINK--
-
1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. (2012). National Center for Biotechnology Information. --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from Diphenyl-1H-pyrazole-4,5-diamine. (n.d.). BenchChem. --INVALID-LINK--
-
Synthesis and Exploring Novel Annulated 1,3-diphenylpyrazole Derivatives as Antimicrobial and Anticancer Agents. (2021). ResearchGate. --INVALID-LINK--
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). National Center for Biotechnology Information. --INVALID-LINK--
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PubMed. --INVALID-LINK--
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. --INVALID-LINK--
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate. --INVALID-LINK--
-
Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2020). ResearchGate. --INVALID-LINK--
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 12. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpbs.com [ijpbs.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. iv.iiarjournals.org [iv.iiarjournals.org]
- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives as Potent Enzyme Inhibitors
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatile structure, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][2] Among the vast library of pyrazole-based compounds, 1,3-diphenyl-1H-pyrazol-5-ol and its derivatives have emerged as a particularly promising class of enzyme inhibitors. These compounds are being investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective roles.[1][3][4]
The core structure, often existing in tautomeric equilibrium with its pyrazolone form, provides a rigid framework for orienting key pharmacophoric groups, such as the two phenyl rings, into the active sites of target enzymes.[5][6] This guide provides an in-depth exploration of the synthesis, mechanism of action, and evaluation of this compound derivatives as inhibitors of two key enzyme families: Cyclooxygenases (COX) and Monoamine Oxidases (MAO).
Section 1: Synthesis of the this compound Core
The foundational step in exploring this class of inhibitors is the efficient synthesis of the core scaffold. The most common and reliable method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[3]
Causality Behind the Method: This reaction is favored due to its high efficiency and the ready availability of diverse starting materials. The use of phenylhydrazine and ethyl benzoylacetate specifically directs the synthesis towards the 1,3-diphenyl substituted pyrazolone scaffold. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable heterocyclic ring.[5]
Caption: General synthesis scheme for the this compound core.
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for synthesizing the parent compound.
1.1. Reagents and Materials:
-
Phenylhydrazine
-
Ethyl benzoylacetate
-
Ethanol (Absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Beakers, graduated cylinders, and filtration apparatus
-
Deionized water
-
Recrystallization solvent (e.g., ethanol/water mixture)
1.2. Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in absolute ethanol (approx. 5-10 mL per gram of ester).
-
Addition of Phenylhydrazine: While stirring, add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature. A slight exothermic reaction may be observed. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Purification: Collect the crude solid product by vacuum filtration and wash it with a small amount of cold ethanol or water to remove unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure crystals of this compound.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques such as Melting Point, IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.[5]
1.3. Self-Validation and Expected Outcome:
-
Controls: A parallel reaction without the catalyst can be run to assess its effect on reaction time. TLC analysis should show the consumption of starting materials and the formation of a new product spot.
-
Expected Result: The final product should be a crystalline solid with a sharp melting point consistent with literature values. Spectroscopic data should unambiguously confirm the structure of this compound.[5]
Section 2: Mechanism of Enzyme Inhibition
Enzyme inhibition is a cornerstone of pharmacology.[7] Inhibitors are classified based on their interaction with the enzyme and substrate. Understanding the mechanism of action (MOA) is critical for rational drug design and lead optimization.[8][9]
-
Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting both the free enzyme and the enzyme-substrate complex. This reduces Vmax without affecting Km.[7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and Km.[7]
-
Mixed Inhibition: The inhibitor binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [api.motion.ac.in]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
development of 1,3-diphenyl-1H-pyrazol-5-ol based corrosion inhibitors for mild steel
An Application Guide to the Development of 1,3-Diphenyl-1H-pyrazol-5-ol Based Corrosion Inhibitors for Mild Steel
Introduction: Combating Mild Steel Corrosion with Pyrazole Derivatives
Mild steel is a foundational material in countless industries, from manufacturing and construction to transportation. However, its susceptibility to corrosion, especially in acidic environments commonly found during industrial processes like acid pickling and cleaning, presents significant economic and safety challenges. The development of corrosion inhibitors—substances that, when added in small concentrations, significantly decrease the rate of corrosion—is a critical field of research.
Organic heterocyclic compounds are particularly effective, and among them, pyrazole derivatives have emerged as highly promising candidates.[1][2][3] Their efficacy stems from their molecular structure, which is rich in nitrogen heteroatoms, π-electrons, and often other functional groups containing oxygen or sulfur.[3][4] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that shields the steel from the corrosive medium.[4][5]
This guide provides a comprehensive set of protocols for researchers and scientists focused on the synthesis and evaluation of this compound and its derivatives as corrosion inhibitors for mild steel. We will cover the synthesis of the parent compound, methodologies for performance evaluation, and an exploration of the underlying inhibition mechanisms.
Part 1: Synthesis and Characterization of Pyrazole-Based Inhibitors
The foundation of any inhibitor study is the successful synthesis and purification of the target compound. The protocols below outline the synthesis of the parent this compound molecule and provide a general pathway for its modification.
Protocol 1: Synthesis of this compound
This procedure is based on the classical condensation reaction between a β-ketoester (ethyl benzoylacetate) and a hydrazine derivative (phenylhydrazine).
Rationale: This is a well-established, high-yield reaction for forming the pyrazolone ring, which is the core of the inhibitor molecule.
Materials & Equipment:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, Buchner funnel, filter paper
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine ethyl benzoylacetate (0.1 mol) and glacial acetic acid (50 mL).
-
Add phenylhydrazine (0.1 mol) dropwise to the mixture while stirring continuously. An exothermic reaction will occur.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours.
-
After reflux, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Pour the mixture into 200 mL of ice-cold water to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Purify the crude solid by recrystallization from hot ethanol.
-
Dry the purified crystals in a vacuum oven at 60°C.
-
Characterize the final product to confirm its identity and purity.
Characterization:
-
FTIR Spectroscopy: To identify key functional groups such as -OH (hydroxyl), C=O (carbonyl, due to tautomerism), C=N (imine), and aromatic C-H bonds.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and integration of protons and carbons, ensuring the pyrazole ring has formed correctly.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound, confirming the expected formula.
Part 2: Performance Evaluation of Corrosion Inhibition
A multi-faceted approach is essential to accurately quantify the effectiveness of a potential corrosion inhibitor. This involves both classical and modern electrochemical techniques.
Sample Preparation:
-
Mild Steel Coupons: Use mild steel coupons of a known composition (e.g., AISI 1018). Mechanically polish the coupons with successively finer grades of emery paper (e.g., 400, 800, 1200 grit), rinse with deionized water and acetone, and dry them in a stream of warm air. Store in a desiccator until use.
-
Corrosive Medium: Prepare a 1 M HCl or 0.5 M H₂SO₄ solution by diluting analytical grade acid with double-distilled water.[3][6][7][8]
-
Inhibitor Solutions: Prepare a stock solution of the synthesized pyrazole inhibitor in the acidic medium and create a range of concentrations (e.g., 50 ppm to 500 ppm) by serial dilution.
Protocol 2: Gravimetric (Weight Loss) Measurements
Rationale: This method provides a direct, tangible measure of metal loss and is a robust baseline for evaluating inhibitor performance.
Procedure:
-
Weigh the polished mild steel coupons accurately (W_initial).
-
Immerse three replicate coupons in beakers containing 100 mL of the corrosive medium without inhibitor (the blank).
-
Immerse three replicate coupons in beakers for each concentration of the inhibitor solution.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a set duration (e.g., 6 hours).
-
After the immersion period, remove the coupons, rinse them with deionized water, and gently scrub with a soft brush to remove corrosion products.
-
Rinse again with acetone, dry thoroughly, and re-weigh (W_final).
-
Calculate the Corrosion Rate (CR) and Inhibition Efficiency (%IE) using the following equations:
-
Corrosion Rate (mm/year): CR = (87.6 * ΔW) / (D * A * T)
-
Where: ΔW is the weight loss (mg), D is the density of mild steel (g/cm³), A is the surface area of the coupon (cm²), and T is the immersion time (hours).
-
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where: CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
-
Experimental Workflow for Weight Loss Measurement
Caption: Workflow for the gravimetric (weight loss) method.
Protocol 3: Electrochemical Measurements
Rationale: Electrochemical techniques are rapid and provide detailed insights into the corrosion mechanism, including the kinetics of anodic and cathodic reactions and the properties of the protective film.[6][9][10]
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Prepared mild steel coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum wire or graphite rod.
-
Procedure:
-
Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution (blank or inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential (E) vs. log of current density (log i). This is the Tafel plot.
-
Extrapolate the linear cathodic and anodic portions of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate %IE: %IE = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
A significant shift in Ecorr in the presence of the inhibitor indicates whether it is primarily an anodic, cathodic, or mixed-type inhibitor.[11][12][13][14]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the data as a Nyquist plot (-Z_imaginary vs. Z_real). A larger semicircle diameter indicates higher corrosion resistance.
-
Model the data with an appropriate equivalent electrical circuit to extract parameters like the charge transfer resistance (Rct).
-
Calculate %IE: %IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Workflow for Electrochemical Testing
Caption: General workflow for electrochemical corrosion tests.
Data Presentation: Summarize quantitative data in a clear, comparative table.
| Inhibitor Conc. (ppm) | Weight Loss %IE | PDP %IE | EIS %IE |
| 0 (Blank) | 0 | 0 | 0 |
| 100 | 75.4 | 78.2 | 79.1 |
| 200 | 86.2 | 88.1 | 89.5 |
| 300 | 92.5 | 93.4 | 94.2 |
| 400 | 94.1 | 95.6 | 96.0 |
Part 3: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor works is crucial for developing more effective molecules. This involves studying its adsorption behavior and the protective film it forms.
Adsorption Isotherm and Thermodynamic Studies
Rationale: Adsorption isotherms describe the equilibrium between the inhibitor in solution and on the metal surface, providing insight into the inhibitor-metal interaction.[6][11][14]
-
Calculate Surface Coverage (θ): Use the %IE values from weight loss or electrochemical tests (θ = %IE / 100).
-
Test Adsorption Models: Plot the experimental data according to the linear forms of various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The model that yields the best linear fit (R² value closest to 1) is considered the most appropriate.
-
Langmuir Isotherm: C/θ = 1/K_ads + C. A plot of C/θ versus C should be linear.
-
-
Calculate Thermodynamic Parameters: The equilibrium constant of adsorption (K_ads) obtained from the isotherm can be used to calculate the standard Gibbs free energy of adsorption (ΔG°ads):
-
ΔG°ads = -RT ln(55.5 * K_ads)
-
The value of ΔG°ads indicates the nature of adsorption. Values around -20 kJ/mol or less positive suggest physisorption (electrostatic interaction), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation).[15]
-
Surface Analysis
Rationale: Directly visualizing the steel surface provides qualitative and compelling evidence of the inhibitor's protective action.
-
Scanning Electron Microscopy (SEM): Obtain high-magnification images of the mild steel surface after immersion in the acidic solution with and without the inhibitor. The surface of the uninhibited sample will show significant damage and pitting, while the inhibited sample should appear much smoother, confirming the formation of a protective film.[9][13][16]
Theoretical Quantum Chemical Calculations
Rationale: Computational methods like Density Functional Theory (DFT) can predict the electronic properties of an inhibitor molecule, correlating them with its potential inhibition efficiency and providing a theoretical basis for the experimental results.[13][16][17][18]
-
Key Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values often correlate with better inhibition.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): Indicates the polarity of the molecule, which can influence its adsorption on the metal surface.
-
Proposed Inhibition Mechanism
Caption: Adsorption of pyrazole inhibitor blocks corrosive species.
Conclusion
The development of this compound based compounds represents a valuable strategy in the fight against mild steel corrosion. A systematic evaluation, combining chemical synthesis, robust gravimetric and electrochemical testing, and mechanistic studies, is paramount for identifying and optimizing effective inhibitors. The protocols outlined in this guide provide a comprehensive framework for conducting such research, enabling scientists to accurately assess inhibitor performance and contribute to the development of advanced corrosion protection technologies.
References
- 1. peacta.org [peacta.org]
- 2. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Corrosion mitigation of carbon steel using pyrazole derivative: Correlation of gravimetric, electrochemical, surface studies with quantum chemical calculations [abechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis [pccc.icrc.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 1,3-Diphenyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Pyrazolone Core - A Versatile Scaffold for Fluorescent Probe Design
The 1,3-diphenyl-1H-pyrazol-5-ol moiety, a derivative of the pyrazolone heterocyclic system, has emerged as a privileged scaffold in the design and synthesis of novel fluorescent probes. Its inherent structural features, including tautomeric forms and sites for functionalization, provide a versatile platform for creating sensors that can detect a wide range of analytes with high sensitivity and selectivity. The unique electronic properties of the pyrazolone ring, coupled with the ability to introduce various recognition and signaling units, have led to the development of probes for metal ions, anions, and biologically relevant molecules. This guide provides a comprehensive overview of the synthesis and application of fluorescent probes derived from this compound, complete with detailed protocols and an exploration of the underlying sensing mechanisms.
Foundational Chemistry: Synthesis of the this compound Scaffold
The synthesis of the this compound core is typically achieved through a Knorr pyrazole synthesis, a robust and high-yielding condensation reaction.[1] This method involves the reaction of a β-ketoester with a hydrazine, in this case, ethyl benzoylacetate and phenylhydrazine.
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Beaker
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Assemble a reflux condenser and heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of ethanol can be reduced under vacuum.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
-
Dry the purified white or off-white crystals of this compound.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Crafting the Sensor: Synthesis of Fluorescent Probes from this compound
The true utility of the this compound scaffold lies in its ability to be functionalized to create specific fluorescent probes. A common and effective strategy is the Knoevenagel condensation of the pyrazolone with an aromatic aldehyde at the C4 position. This reaction introduces a recognition moiety and extends the π-conjugation of the system, which is crucial for its fluorescent properties.
Protocol 2: General Procedure for the Synthesis of 4-Arylidene-1,3-diphenyl-1H-pyrazol-5-one Fluorescent Probes
This protocol describes a general method for the synthesis of fluorescent probes through the condensation of this compound with various aromatic aldehydes. The choice of aldehyde determines the analyte specificity of the resulting probe.
Materials and Reagents:
-
This compound (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde for a potential pH or metal ion sensor)
-
Ethanol or acetic acid as solvent
-
Piperidine or triethylamine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol or acetic acid.
-
Add a catalytic amount of piperidine or triethylamine to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified fluorescent probe.
Expected Yield: 60-90%
Characterization: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Understanding the Mechanism: How Pyrazolone-Based Probes Work
The fluorescence of pyrazolone-based probes is often modulated by various mechanisms upon interaction with an analyte. Understanding these mechanisms is key to designing effective sensors.
-
Intramolecular Charge Transfer (ICT): Many pyrazolone probes operate on the principle of ICT. In the ground state, there is a certain degree of charge separation. Upon excitation, this charge separation is enhanced, leading to a large dipole moment in the excited state. The presence of an analyte can either enhance or inhibit this ICT process, leading to a "turn-on" or "turn-off" fluorescent response.
-
Chelation-Enhanced Fluorescence (CHEF): For metal ion sensing, the probe is often designed with a chelating moiety. In the free state, the probe may be non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) from the chelating group to the fluorophore. Upon binding to a metal ion, the PET process is suppressed, leading to a significant enhancement of fluorescence.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Some pyrazolone derivatives can undergo ESIPT, where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. This process can be influenced by the local environment, including the presence of analytes, leading to changes in the fluorescence emission.
Putting Probes to the Test: Application Protocols
The following protocols provide a general framework for utilizing this compound-based fluorescent probes for analyte detection. It is important to optimize the conditions for each specific probe and analyte.
Protocol 3: General Procedure for Metal Ion Detection
Materials and Reagents:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile)
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl, at a specific pH)
-
Fluorometer
Procedure:
-
Preparation of the Test Solution: In a cuvette, add a specific volume of the buffer solution. Then, add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Fluorescence Measurement (Baseline): Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.
-
Titration with Metal Ions: Add increasing concentrations of the target metal ion stock solution to the cuvette containing the probe. After each addition, gently mix and allow the solution to equilibrate for a set period (e.g., 1-5 minutes).
-
Fluorescence Measurements: Record the fluorescence spectrum after each addition of the metal ion.
-
Selectivity Test: Repeat the experiment with other metal ions at the same concentration to assess the selectivity of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.
Data Presentation: Photophysical and Sensing Properties
The performance of a fluorescent probe is best summarized in a tabular format, allowing for easy comparison of different sensors.
| Probe Name/Structure | Analyte | Solvent/Buffer | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Limit of Detection (LOD) | Reference |
| 4-((Dimethylamino)benzylidene)-1,3-diphenyl-1H-pyrazol-5-one | Fe³⁺ | THF/H₂O (1:1, v/v) | 450 | 580 | - | 3.9 x 10⁻¹⁰ M | [2] |
| Pyrazole-Pyrazoline Derivative M | Fe³⁺ | THF/H₂O (1:1, v/v) | - | - | - | 3.9 x 10⁻¹⁰ M | [2][3] |
| 1-Phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde derivative | Various | Toluene | 420 | 480-620 | 0.90 | - | [4][5] |
| Pyrazoline-based probe for Picric Acid | Picric Acid | - | 362 | 474 | - | 1.1 µM | [6][7] |
Note: The data in this table is illustrative and compiled from various sources. Please refer to the original publications for detailed experimental conditions.
Visualizing the Process: Diagrams and Workflows
Diagram 1: Synthesis of this compound
Caption: Knorr synthesis of the pyrazolone core.
Diagram 2: General Workflow for Fluorescent Probe Application
Caption: Experimental workflow for probe testing.
Conclusion and Future Outlook
The this compound scaffold has proven to be a remarkably versatile platform for the development of fluorescent probes. The straightforward synthesis of the core structure and the ease of its functionalization allow for the creation of a diverse library of sensors for various applications in chemistry, biology, and materials science. Future research in this area will likely focus on the development of probes with enhanced photophysical properties, such as two-photon absorption and near-infrared emission, for in vivo imaging applications. Furthermore, the integration of these pyrazolone-based probes into advanced materials and devices holds great promise for the creation of novel sensing technologies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: 1,3-Diphenyl-1H-pyrazol-5-ol as a Versatile Chemosensor for Metal Ion Detection
Abstract
This application note provides a comprehensive guide to the utilization of 1,3-diphenyl-1H-pyrazol-5-ol as a chemosensor for the detection of metal ions. Pyrazole derivatives have garnered significant attention in the field of analytical chemistry due to their remarkable photophysical properties and their capacity to act as effective chelating agents for a variety of metal ions.[1][2] This document outlines the fundamental principles of metal ion detection using this compound, detailed experimental protocols for synthesis and spectroscopic analysis, and methods for data interpretation. The protocols described herein are designed to be self-validating, providing researchers with the tools to assess the sensor's performance in terms of sensitivity and selectivity.
Introduction: The Role of Pyrazole Derivatives in Metal Ion Sensing
The detection of metal ions is of paramount importance in environmental monitoring, biological systems, and industrial processes.[3] While traditional analytical techniques such as atomic absorption spectroscopy and inductively coupled plasma mass spectrometry offer high sensitivity, they often require sophisticated instrumentation and laborious sample preparation.[1] Consequently, there is a growing demand for simple, cost-effective, and rapid methods for metal ion detection.
Fluorescent and colorimetric chemosensors based on organic molecules have emerged as powerful tools for this purpose.[1][3] Among these, pyrazole derivatives are a noteworthy class of compounds due to their inherent chelating capabilities and versatile photophysical properties.[2][4] The this compound scaffold, in particular, possesses key structural features, including nitrogen and oxygen donor atoms, that can facilitate coordination with metal ions. This interaction can lead to discernible changes in the molecule's absorption or emission spectra, forming the basis for colorimetric or fluorometric detection.
This application note will guide researchers through the synthesis of this compound and its application as a chemosensor, providing a framework for the detection and preliminary quantification of various metal ions.
Principle of Detection: Chelation-Induced Spectroscopic Changes
The detection mechanism of this compound is predicated on its ability to form a complex with metal ions. The pyrazolol ring, with its hydroxyl group and adjacent nitrogen atom, can act as a bidentate ligand, binding to a metal center. This chelation event alters the electronic distribution within the molecule, thereby affecting its interaction with light.
Two primary modes of detection are anticipated:
-
Colorimetric Sensing: The formation of the metal-ligand complex can lead to a shift in the maximum absorption wavelength (λmax) of the compound, resulting in a visible color change. This allows for qualitative "naked-eye" detection and quantitative analysis using UV-Vis spectrophotometry.
-
Fluorometric Sensing: The binding of a metal ion can either enhance ("turn-on") or quench ("turn-off") the intrinsic fluorescence of the pyrazolol derivative. This change in fluorescence intensity provides a highly sensitive method for detection.
The proposed binding mechanism is illustrated in the diagram below:
Caption: Chelation of a metal ion by this compound.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5]
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
Ethanol
-
Catalytic amount of a suitable acid (e.g., acetic acid)
Procedure:
-
In a round-bottomed flask, dissolve ethyl benzoylacetate (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of the acid to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the crude product with cold ethanol and purify by recrystallization or column chromatography to obtain this compound.
Preparation of Stock Solutions
Sensor Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as acetonitrile or a methanol-water mixture. The choice of solvent may need to be optimized for solubility and sensing performance.
Metal Ion Stock Solutions:
-
Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the sensor stock solution.[6]
UV-Vis Spectroscopic Titration
This protocol allows for the determination of the sensor's colorimetric response to a metal ion.
Procedure:
-
In a series of cuvettes, place a constant volume of the sensor stock solution (e.g., 2 mL of a 30 µM solution).[7]
-
Add increasing volumes of a specific metal ion stock solution to each cuvette.
-
Adjust the total volume in each cuvette to be constant with the chosen solvent.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 250-600 nm).[8]
-
Plot the absorbance at the wavelength of maximum change against the concentration of the metal ion.
Fluorescence Spectroscopic Titration
This protocol is used to evaluate the sensor's fluorescent response.
Procedure:
-
Prepare a series of solutions as described in the UV-Vis titration protocol.
-
Excite the solutions at the wavelength of maximum absorption determined from the UV-Vis spectra.
-
Record the fluorescence emission spectra over an appropriate wavelength range.[9]
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
Selectivity and Competition Studies
This is a critical step to assess the sensor's specificity for a particular metal ion.[10]
Procedure:
-
Prepare a solution of the sensor and the target metal ion that elicits a clear spectroscopic response.
-
To this solution, add a solution of a potentially interfering metal ion (of the same or higher concentration).
-
Record the UV-Vis or fluorescence spectrum and observe any changes in the signal.
-
Repeat this process for a range of different metal ions to build a selectivity profile.
Data Analysis and Interpretation
Determination of Stoichiometry: Job's Plot
The Job's plot, or method of continuous variation, is used to determine the binding stoichiometry of the sensor-metal ion complex.[2][4][11][12]
Procedure:
-
Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, while keeping the total molar concentration constant.[4]
-
Measure the absorbance or fluorescence intensity of each solution.
-
Plot the change in absorbance or fluorescence intensity against the mole fraction of the metal ion.
-
The mole fraction at which the maximum signal is observed corresponds to the stoichiometry of the complex.[11]
Caption: Workflow for determining binding stoichiometry using a Job's plot.
Calculation of the Limit of Detection (LOD)
The limit of detection is a key performance metric that indicates the lowest concentration of an analyte that can be reliably detected. It is commonly calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (the sensor solution without the metal ion).[13][14]
-
k is the slope of the calibration curve (the linear portion of the plot of signal vs. metal ion concentration).[13][15]
Procedure:
-
Measure the absorbance or fluorescence of at least ten blank samples to calculate the standard deviation (σ).
-
Construct a calibration curve by plotting the signal intensity against a range of low metal ion concentrations.
-
Determine the slope (k) of the linear region of the calibration curve.
-
Calculate the LOD using the formula above.
Data Presentation
The following table provides an example of how to summarize the performance of this compound for the detection of a hypothetical metal ion, Mⁿ⁺.
| Parameter | Value | Method |
| λmax (Sensor) | 350 nm | UV-Vis Spectroscopy |
| λmax (Sensor + Mⁿ⁺) | 450 nm | UV-Vis Spectroscopy |
| λem (Sensor) | 480 nm | Fluorescence Spectroscopy |
| Detection Mode | Colorimetric & Fluorometric | - |
| Stoichiometry | 1:1 | Job's Plot |
| Limit of Detection | e.g., 1.5 µM | 3σ / k |
| Solvent System | Acetonitrile/Water (1:1) | - |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No significant change in spectra upon metal ion addition | - Inappropriate solvent system- pH is not optimal- Metal ion does not bind to the sensor | - Test different solvents or solvent mixtures- Adjust the pH of the solution- The sensor may not be suitable for the tested ion |
| Precipitation occurs upon addition of metal ion | - Low solubility of the complex- High concentrations of reactants | - Use a more polar solvent- Work with more dilute solutions |
| Inconsistent readings | - Instrumental instability- Photobleaching of the sensor | - Allow the instrument to warm up properly- Minimize exposure of the sample to the excitation light |
Conclusion
This compound presents a promising and versatile platform for the development of chemosensors for metal ion detection. Its straightforward synthesis and the potential for significant spectroscopic changes upon metal ion chelation make it an attractive candidate for applications in various scientific disciplines. The protocols and methods outlined in this application note provide a solid foundation for researchers to explore the full potential of this compound and to develop robust and reliable analytical methods for the detection of a wide range of metal ions.
References
- 1. scribd.com [scribd.com]
- 2. Job plot - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 5. rsc.org [rsc.org]
- 6. sszp.eu [sszp.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scibec.dcci.unipi.it [scibec.dcci.unipi.it]
- 10. Measuring and Imaging Metal Ions With Fluorescence-Based Biosensors: Speciation, Selectivity, Kinetics, and Other Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. commons.stmarytx.edu [commons.stmarytx.edu]
Introduction: The Double-Edged Sword of Oxidative Stress and the Rise of Pyrazole Scaffolds
An Application Guide to the Synthesis and Antioxidant Profiling of Substituted 1,3-Diphenyl-1H-pyrazol-5-ols
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Antioxidants are vital molecules that can neutralize these harmful ROS, primarily by donating an electron or a hydrogen atom, thereby preventing cellular damage. While natural antioxidants are abundant, the quest for novel synthetic antioxidants with enhanced efficacy, stability, and target specificity is a cornerstone of modern drug development.
Among the myriad of heterocyclic compounds explored for therapeutic potential, the pyrazole nucleus stands out due to its wide spectrum of pharmacological activities.[2] Derivatives of pyrazole are integral to several commercial drugs. The specific scaffold of 1,3-diphenyl-1H-pyrazol-5-ol is of particular interest. The presence of a hydroxyl group at the C5 position, existing in a dynamic keto-enol tautomerism, presents a prime site for radical scavenging.[3][4] By strategically modifying the peripheral phenyl rings with various substituents, it is possible to modulate the electronic properties of the molecule, thereby fine-tuning its antioxidant potential. This guide provides a comprehensive overview of the synthesis, mechanistic action, and evaluation protocols for substituted 1,3-diphenyl-1H-pyrazol-5-ols, designed for researchers engaged in antioxidant research and drug discovery.
Section 1: The Chemistry of 1,3-Diphenyl-1H-pyrazol-5-ols: Synthesis and Rationale
The synthesis of the target pyrazol-5-ol scaffold is efficiently achieved via the Knorr pyrazole synthesis , a classic and reliable method involving the condensation of a β-ketoester with a hydrazine derivative.[5][6] In our case, the reaction involves condensing a substituted ethyl benzoylacetate with a substituted phenylhydrazine.
Causality of Experimental Design: The choice of reactants is fundamental to the structure-activity relationship (SAR) investigation. The substituents on the ethyl benzoylacetate will ultimately reside on the C3-phenyl ring of the pyrazole, while substituents on the phenylhydrazine will be located on the N1-phenyl ring. This allows for systematic variation at two distinct positions of the core scaffold to probe their effect on antioxidant activity.
Caption: Knorr synthesis workflow for substituted 1,3-diphenyl-1H-pyrazol-5-ols.
Protocol 1: Synthesis of a Representative Compound (1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol)
This protocol details the synthesis of a pyrazol-5-ol with an electron-donating group (EDG) on the N1-phenyl ring.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl benzoylacetate (10 mmol, 1.92 g).
-
Solvent and Reagent Addition: Add 50 mL of glacial acetic acid to the flask. This serves as both the solvent and an acid catalyst.
-
Hydrazine Addition: To the stirring solution, add (4-methoxyphenyl)hydrazine hydrochloride (11 mmol, 1.92 g) and a molar equivalent of sodium acetate (11 mmol, 0.90 g) to liberate the free hydrazine base in situ.
-
Reaction: Heat the mixture to reflux (approximately 118-120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.
-
Precipitation and Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol. Dry the final product under vacuum.
Section 2: The Antioxidant Mechanism: A Tale of Two Tautomers
The antioxidant activity of 1,3-diphenyl-1H-pyrazol-5-ols is intrinsically linked to their tautomeric nature. These compounds exist as an equilibrium mixture of the keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms.[3][4] The enolic hydroxyl group is the key player in radical scavenging.
The primary mechanism is believed to be Hydrogen Atom Transfer (HAT) . The phenolic-like hydroxyl group of the enol tautomer can donate its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting pyrazole radical is stabilized by resonance delocalization across the heterocyclic ring and the attached phenyl groups.
Caption: Proposed antioxidant mechanism via Hydrogen Atom Transfer (HAT).
The Role of Substituents (E-E-A-T Pillar): The efficiency of the HAT process is dictated by the bond dissociation enthalpy (BDE) of the O-H bond. Substituents on the phenyl rings play a critical role here.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) at the para position of the N1- or C3-phenyl rings can donate electron density into the ring system. This helps to stabilize the resulting radical formed after hydrogen donation, thereby lowering the O-H BDE and increasing the rate of reaction with free radicals.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) have the opposite effect. They destabilize the resulting radical, increasing the O-H BDE and generally leading to lower antioxidant activity.
Section 3: Standardized Protocols for Antioxidant Capacity Evaluation
To ensure data is reliable and comparable, standardized assays must be used. We describe three robust and widely accepted methods: the DPPH, ABTS, and FRAP assays. A multi-assay approach is crucial as different assays reflect different antioxidant mechanisms (e.g., HAT vs. Single Electron Transfer - SET).
Caption: High-throughput screening workflow for antioxidant activity evaluation.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[7][8] The color change from deep violet to pale yellow is monitored spectrophotometrically.
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C. Prepare fresh daily.
-
Test Compounds: Prepare a 1 mg/mL stock solution of each substituted pyrazol-5-ol in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound dilution (or standard/solvent blank).
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of IC₅₀:
-
First, calculate the percentage of radical scavenging activity for each concentration: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the test compound.[9]
-
Plot the % Scavenging (Y-axis) against the compound concentration (X-axis).
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from the plot, typically by using linear regression analysis on the linear portion of the curve.[1][10]
-
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[11]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the dark blue/green radical cation.
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare dilutions of test compounds and a Trolox standard (e.g., 0-15 µM).
-
Add 20 µL of the test compound or Trolox standard to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ working solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of TEAC (Trolox Equivalent Antioxidant Capacity):
-
Calculate the percentage inhibition for each Trolox standard and test sample concentration.
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
The TEAC value of the test compound is calculated from the standard curve and is expressed as µM of Trolox equivalents per µM or µg/mL of the test compound.[11][12]
-
Section 4: Data Interpretation and Structure-Activity Relationship (SAR)
The data obtained from the antioxidant assays allows for a direct comparison of the synthesized compounds and the elucidation of a structure-activity relationship.
Data Presentation: Summarize the results in a clear, tabular format. The IC₅₀ value from the DPPH assay is inversely proportional to the antioxidant activity (a lower IC₅₀ indicates higher potency). The TEAC value from the ABTS assay is directly proportional (a higher TEAC value indicates greater activity).
Table 1: Antioxidant Activity of Substituted 1,3-Diphenyl-1H-pyrazol-5-ols
| Compound ID | R¹ Substituent (N1-Phenyl) | R² Substituent (C3-Phenyl) | DPPH IC₅₀ (µM) | ABTS TEAC Value |
| PZ-01 | H | H | 85.2 ± 4.1 | 0.95 ± 0.05 |
| PZ-02 | 4-OCH₃ | H | 42.6 ± 2.5 | 1.88 ± 0.09 |
| PZ-03 | H | 4-OCH₃ | 55.1 ± 3.0 | 1.52 ± 0.07 |
| PZ-04 | 4-Cl | H | 112.5 ± 6.3 | 0.71 ± 0.04 |
| PZ-05 | 4-NO₂ | H | > 200 | 0.23 ± 0.02 |
| PZ-06 | 4-OH | H | 35.8 ± 1.9 | 2.15 ± 0.11 |
| Asc. Acid | - | - | 28.5 ± 1.5 | 2.50 (by def.) |
(Note: Data are representative examples for illustrative purposes.)
Interpretation and Field-Proven Insights:
-
Effect of EDGs: As hypothesized, compounds with electron-donating groups like methoxy (PZ-02, PZ-03) and hydroxyl (PZ-06) show significantly lower IC₅₀ values and higher TEAC values compared to the unsubstituted parent compound (PZ-01). This confirms their role in enhancing antioxidant capacity.
-
Positional Effects: The EDG at the N1-phenyl ring (PZ-02) appears to have a slightly stronger effect than at the C3-phenyl ring (PZ-03), suggesting that electronic modulation of the N1 nitrogen has a more direct impact on the stability of the radical.
-
Effect of EWGs: The presence of electron-withdrawing groups like chloro (PZ-04) and especially nitro (PZ-05) dramatically reduces antioxidant activity, as indicated by the high IC₅₀ and low TEAC values.
-
Validation: The inclusion of a well-characterized standard like Ascorbic Acid is critical for validating the assay's performance and providing a benchmark for the potency of the newly synthesized compounds.
Conclusion and Future Directions
This guide outlines a systematic approach to the investigation of substituted 1,3-diphenyl-1H-pyrazol-5-ols as a promising class of synthetic antioxidants. By combining rational chemical synthesis based on the Knorr reaction with a multi-assay evaluation strategy, researchers can effectively elucidate structure-activity relationships. The protocols provided herein are designed to be robust, reproducible, and self-validating. Future work should focus on expanding the library of substituents, exploring their effects on other ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and progressing the most promising candidates into more complex biological models of oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Biological Activity Testing of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] First synthesized in 1883 by Ludwig Knorr, these compounds have a long history as therapeutic agents, with early examples like antipyrine being used for their analgesic and antipyretic properties.[1][3] The pyrazolone core is a key pharmacophore found in numerous approved drugs, highlighting its importance in drug design and development.[2][4] Modern research continues to explore the broad spectrum of biological activities exhibited by pyrazolone derivatives, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic (anticancer) effects.[4][5][6]
This guide provides a comprehensive overview of the protocols for testing the biological activities of pyrazolone derivatives. It is designed to offer both the "how" and the "why," explaining the rationale behind experimental choices to ensure scientifically sound and reproducible results.
I. Antimicrobial Activity Assessment
Pyrazolone derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][7] The evaluation of their antimicrobial properties is a critical step in identifying new therapeutic leads.
A. Rationale for Method Selection
The agar diffusion method is a widely used and reliable technique for preliminary screening of antimicrobial activity.[7] It provides a qualitative assessment of the test compound's ability to inhibit microbial growth, visualized as a zone of inhibition. For a more quantitative measure, the broth dilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
B. Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity testing.
C. Detailed Protocols
1. Agar Well Diffusion Method
This method provides a preliminary assessment of antimicrobial activity.
Materials:
-
Nutrient agar plates
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Test pyrazolone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi)[7]
-
Negative control (solvent used to dissolve the compounds)
-
Standardized microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[7]
Procedure:
-
Prepare nutrient agar plates and allow them to solidify under sterile conditions.
-
Spread a standardized microbial inoculum evenly over the agar surface.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (clear area around the well) in millimeters.
2. Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits microbial growth.
Materials:
-
96-well microtiter plates
-
Nutrient broth
-
Test pyrazolone derivatives
-
Positive and negative controls
-
Standardized microbial inoculum
-
Resazurin solution (as a viability indicator, optional)
Procedure:
-
Prepare serial dilutions of the test compounds in nutrient broth in the wells of a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Optionally, add resazurin to the wells. A color change from blue to pink indicates viable cells.
| Compound Type | Typical MIC Range (µg/mL) | Reference |
| Hydrazones | 62.5–125 | [7] |
| Thiadiazine Derivatives | 2.9–7.8 | [7] |
II. Antioxidant Activity Evaluation
Many pyrazolone derivatives exhibit antioxidant properties by scavenging free radicals, which is a key mechanism in mitigating oxidative stress-related diseases.[1][8][9]
A. Rationale for Method Selection
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for screening the antioxidant activity of compounds.[1][8][10] It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Electron Paramagnetic Resonance (EPR)-based assays offer a more direct and sensitive method to monitor free radical scavenging.[11] For in vivo assessment, measuring lipid peroxidation markers like Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE) provides evidence of antioxidant effects in a biological system.[12]
B. Experimental Workflow: Antioxidant Assays
Caption: Workflow for antioxidant activity assessment.
C. Detailed Protocols
1. DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test pyrazolone derivatives
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
| Compound Type | Typical IC50 Range (µM) | Reference |
| Functionalized Pyrazolones | 2.6–7.8 | [8][10][13] |
| Phenyl-Pyrazolones (EPR-based EC50) | 2-90 | [11] |
III. Anti-inflammatory Activity Profiling
The anti-inflammatory properties of pyrazolone derivatives are well-documented, with many compounds acting through the inhibition of cyclooxygenase (COX) enzymes.[14][15][16]
A. Rationale for Method Selection
In vitro COX inhibition assays are essential for determining a compound's potency and selectivity for COX-1 and COX-2 isoforms.[6][16] Assessing the suppression of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages provides insight into the compound's effect on inflammatory signaling pathways.[14] In vivo models , such as the carrageenan-induced paw edema test in rodents, are crucial for evaluating the anti-inflammatory efficacy of a compound in a living organism.[15][17]
B. Experimental Workflow: Anti-inflammatory Assays
Caption: Workflow for anti-inflammatory activity evaluation.
C. Detailed Protocols
1. In Vivo Carrageenan-Induced Paw Edema
This is a standard model for acute inflammation.[15][17]
Materials:
-
Albino rats or mice
-
Test pyrazolone derivatives
-
Standard drug (e.g., Diclofenac, Celecoxib)[18]
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Divide animals into groups: control, standard, and test groups for different doses of the pyrazolone derivatives.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
| Compound Type | Typical Edema Inhibition (%) | Dose (mg/kg) | Reference |
| Pyrazole Derivatives | 78.9–96 | Not specified | [6] |
| 3,5-diarylpyrazoles | 65-80 | 10 | [14] |
IV. Cytotoxicity and Anticancer Activity Screening
Several pyrazolone derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug development.[5][19][20]
A. Rationale for Method Selection
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[19][21] It is a widely used method for initial cytotoxicity screening. For a more preliminary and rapid assessment, the brine shrimp lethality bioassay can be employed.[5][22]
B. Experimental Workflow: Cytotoxicity Assays
Caption: Workflow for cytotoxicity and anticancer screening.
C. Detailed Protocols
1. MTT Assay
Materials:
-
Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549)[19]
-
Normal cell line for selectivity assessment (e.g., BEAS-2B)[19]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test pyrazolone derivatives
-
Standard anticancer drug (e.g., Sunitinib, Doxorubicin)[19][23]
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and the standard drug for a specified period (e.g., 48 hours).[19]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
| Compound Type | Cell Line | Typical IC50 (µM) | Reference |
| Indolo–pyrazole conjugates | SK-MEL-28 | 3.46 | [19] |
| Chalcone–pyrazole hybrid | Various | 3.70–8.96 | [19] |
| Pyrazole-aryl-cinnamide | HeLa | 0.4 | [19] |
2. Brine Shrimp Lethality Bioassay
A simple, rapid, and low-cost preliminary toxicity screen.[5][22]
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Artificial seawater
-
Vials or small beakers
-
Test pyrazolone derivatives
-
Light source
Procedure:
-
Hatch brine shrimp eggs in artificial seawater to obtain nauplii.
-
Prepare different concentrations of the test compounds in seawater.
-
Transfer a specific number of nauplii (e.g., 10) into vials containing the test solutions.
-
Incubate for 24 hours under a light source.
-
Count the number of surviving nauplii in each vial.
-
Calculate the percentage of mortality and determine the LC50 value (the concentration that kills 50% of the nauplii).
V. Conclusion
The diverse biological activities of pyrazolone derivatives make them a rich source for the discovery of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. By understanding the principles behind each assay and adhering to standardized procedures, researchers can generate reliable and reproducible data, paving the way for the development of novel pyrazolone-based drugs.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pyrazolone - Wikipedia [en.wikipedia.org]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jpsbr.org [jpsbr.org]
- 19. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity study of pyrazole derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Cytotoxicity of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives
<
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer properties.[1][2][3] Specifically, 1,3-diphenyl-1H-pyrazol-5-ol and its analogs have emerged as promising scaffolds in medicinal chemistry for the development of novel therapeutic agents.[4][5] Numerous studies have highlighted their potential to inhibit tumor cell growth across various cancer cell lines, such as those from breast, lung, colon, and leukemia.[4][6][7] The anticancer mechanisms of pyrazole derivatives are often multifaceted, involving the inhibition of key cellular targets like tubulin, various kinases (e.g., EGFR, CDK), and the induction of apoptosis.[1][2][5]
Given their therapeutic potential, a robust and reliable assessment of their cytotoxic effects is a critical first step in the drug discovery pipeline. In vitro cytotoxicity assays serve as a fundamental tool to quantify the dose-dependent effect of these compounds on cell viability and proliferation. This guide provides a detailed framework for evaluating the cytotoxicity of this compound derivatives, focusing on scientifically sound protocols, the rationale behind experimental choices, and accurate data interpretation.
Pillar 1: The Principle of Cytotoxicity Assessment
To ensure the trustworthiness of our findings, it is essential to employ assays that measure cytotoxicity through different biological mechanisms. Here, we detail two gold-standard methods:
-
Metabolic Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[8][9][10] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[10] This assay is a strong indicator of overall cell health and mitochondrial function.
-
Membrane Integrity Assessment (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[11][12] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[12][13][14] The amount of extracellular LDH is directly proportional to the level of cell lysis.[15]
By using both a metabolic and a membrane integrity assay, we create a self-validating system. For instance, a compound might inhibit mitochondrial function without immediately rupturing the cell membrane. The MTT assay would show high cytotoxicity, while the LDH assay might initially show low levels. This multi-faceted approach provides a more comprehensive understanding of the compound's mechanism of action.
Pillar 2: Experimental Protocols & Field-Proven Insights
Critical Pre-Experimental Considerations
Compound Solubility: this compound derivatives are often organic compounds with limited aqueous solubility.[16][17]
-
Causality: Precipitated compound is not bioavailable to the cells, leading to a gross underestimation of its potency (IC50).
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).[17][18] Perform serial dilutions of the test compound in DMSO before further dilution in the complete cell culture medium.[18] The final concentration of DMSO in the culture medium should be kept constant across all wells and should not exceed a non-toxic level (typically ≤0.5%).[18] It is crucial to run a "vehicle control" (medium with the same final DMSO concentration but without the compound) to ensure the solvent itself is not affecting cell viability.
Choice of Cell Lines: The selection of cell lines is critical and should be guided by the therapeutic target.
-
Causality: The cytotoxic effect of a compound can be highly cell-type specific.[19] For instance, a pyrazole derivative might be highly potent against a lung cancer cell line (e.g., A549) but less effective against a breast cancer line (e.g., MCF-7).[3][7]
-
Protocol: We recommend screening against a panel of relevant human cancer cell lines. For initial studies, commonly used and well-characterized lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colon carcinoma) are excellent choices.[6] Including a non-cancerous cell line, such as human dermal fibroblasts (HDFs) or immortalized keratinocytes (HaCaT), is crucial for assessing selectivity and potential toxicity to healthy cells.[10][20]
Protocol 1: MTT Assay for Metabolic Viability
This protocol is a cornerstone for assessing cytotoxicity by measuring mitochondrial function.[8]
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette, sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Determine the optimal seeding density for your chosen cell line to ensure they are in the exponential growth phase at the time of assay (typically 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight (18-24 hours) to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of your pyrazole derivatives from the DMSO stock in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the test compounds (or vehicle/positive controls) to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]
-
-
MTT Incubation:
-
Formazan Solubilization & Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Workflow for MTT Cytotoxicity Assay
Caption: A step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: LDH Assay for Membrane Integrity
This protocol serves as a confirmatory assay, measuring cell death via membrane rupture.[11]
Materials:
-
Items from the MTT protocol (cells, plates, medium, etc.)
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (often 10X, provided in the kit)
-
Stop Solution (provided in the kit)
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls in triplicate for each plate:
-
Spontaneous LDH Release: Cells treated with vehicle only (measures background cell death).
-
Maximum LDH Release: Cells treated with vehicle, to which Lysis Buffer will be added 45 minutes before the end of the incubation (represents 100% cytotoxicity).
-
Culture Medium Background: Wells with medium but no cells.
-
-
-
Sample Collection:
-
After the treatment incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.[15]
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light. During this time, LDH converts a substrate into a colored formazan product.[11][15]
-
-
Measurement:
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 680 nm.[15]
-
Principle of the LDH Cytotoxicity Assay
Caption: Mechanism of LDH release and detection in cytotoxic events.
Pillar 3: Data Analysis, Visualization, and Interpretation
Data Calculation
For the MTT Assay:
-
Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Percentage Viability:
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100
-
For the LDH Assay:
-
Corrected Absorbance: Subtract the 680 nm reading from the 490 nm reading for all wells. Then, subtract the average corrected absorbance of the Culture Medium Background control.
-
Percentage Cytotoxicity:
-
% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[19][21]
-
Plot Data: Create a dose-response curve by plotting the Percentage Viability (or Inhibition) on the Y-axis against the logarithm of the compound concentration on the X-axis.[21][23]
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin, or an Excel add-in) to fit the data to a sigmoidal dose-response (variable slope) equation.[23][24]
-
Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[19][23]
Data Presentation
Quantitative data should be summarized in a clear and concise table for easy comparison of the cytotoxic potential of different derivatives across multiple cell lines.
Table 1: Example IC50 Values (µM) of Pyrazole Derivatives after 48h Treatment
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | HDF (Normal Fibroblast) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 | > 100 |
| Derivative 2 | 25.6 ± 2.1 | 30.2 ± 3.5 | 45.1 ± 4.2 | > 100 |
| Derivative 3 | 3.4 ± 0.3 | 4.5 ± 0.5 | 7.8 ± 0.9 | 85.3 ± 7.6 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 | 5.4 ± 0.6 |
| Data are presented as Mean ± Standard Deviation from three independent experiments. |
Interpretation: In this example, Derivative 1 and 3 show potent anticancer activity. Derivative 1 demonstrates high selectivity, as its cytotoxicity towards the normal HDF cell line is significantly lower than for the cancer cell lines. Derivative 3, while potent, shows less selectivity. Derivative 2 is the least potent of the tested compounds.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
- 19. clyte.tech [clyte.tech]
- 20. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting solutions and optimization strategies in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Reaction Fundamentals & Mechanistic Insights
A robust understanding of the reaction mechanism is the foundation for effective troubleshooting and optimization. The synthesis of this compound is a classic example of the Knorr pyrazole synthesis[1][2].
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common and direct route is the condensation reaction between a β-ketoester, ethyl benzoylacetate , and phenylhydrazine [3][4]. This reaction proceeds via an initial hydrazone formation, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole product[3].
Q2: What is the role of a catalyst in this reaction? Is it always necessary?
A2: While the reaction can proceed thermally, it is typically accelerated by an acid catalyst. The catalyst protonates the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine[1][5]. This facilitates both the initial imine formation and the subsequent cyclization step[5]. Common catalysts include glacial acetic acid or mineral acids. However, many procedures simply use a protic solvent like ethanol and heat (reflux), which can be sufficient to drive the reaction to completion without an additional catalyst[3].
Q3: Can you illustrate the reaction mechanism?
A3: Certainly. The mechanism involves three key stages: initial condensation to form a hydrazone intermediate, intramolecular cyclization, and finally, dehydration to form the aromatic pyrazole ring.
Caption: The Knorr synthesis pathway for this compound.
Section 2: Troubleshooting Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis and provides actionable solutions based on mechanistic principles.
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A4: Low yield is a common issue that can stem from several factors. Let's break them down:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. If refluxing in ethanol, ensure a consistent and vigorous reflux is maintained for the recommended duration (typically 1-2 hours)[3]. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Poor Reagent Quality: Phenylhydrazine is susceptible to oxidation (turning dark red or brown). Old or oxidized phenylhydrazine will have significantly lower reactivity.
-
Solution: Use freshly distilled or newly purchased phenylhydrazine. Ensure your ethyl benzoylacetate is pure and dry.
-
-
Suboptimal pH: If using an acid catalyst, the concentration is critical. Too much acid can lead to unwanted side reactions or degradation, while too little will not effectively catalyze the reaction.
-
Solution: If using glacial acetic acid as a solvent, no additional catalyst is needed. If using ethanol, a few drops of acetic acid are often sufficient. An empirical optimization may be required.
-
-
Loss During Workup/Purification: The product might be lost during filtration or be too soluble in the recrystallization solvent.
-
Solution: Ensure the reaction mixture is cooled sufficiently before filtering to maximize precipitation. For recrystallization, use a minimal amount of hot solvent (ethanol is common) and allow for slow cooling to form pure crystals[6]. If the product remains in the filtrate, consider concentrating the mother liquor and cooling again to recover a second crop.
-
Q5: My final product is off-color (e.g., yellow or brown) instead of white/pale yellow. What causes this and how do I fix it?
A5: Color impurities are typically due to two sources:
-
Oxidized Phenylhydrazine: As mentioned, this is a primary cause. The colored impurities carry through the reaction.
-
Side Products/Degradation: Overheating or extended reaction times, especially under harsh acidic conditions, can lead to the formation of colored polymeric side products.
Solutions:
-
Prevention: Start with high-purity, colorless or pale-yellow phenylhydrazine.
-
Purification: A thorough recrystallization from ethanol is usually very effective at removing these impurities. If the color persists, a charcoal treatment during the hot filtration step of recrystallization can be employed. Dissolve the crude product in hot ethanol, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter through a pre-heated funnel containing celite or filter paper to remove the charcoal.
Q6: The reaction seems to stall; TLC analysis shows both starting materials and product are present even after prolonged heating. Why?
A6: A stalled reaction often points to an equilibrium issue or an inhibiting factor.
-
Water Removal: The initial condensation step produces water. In some systems, if this water is not effectively removed or tolerated by the solvent, it can hydrolyze the intermediate imine, pushing the equilibrium back towards the starting materials.
-
Solution: Switching to a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) is an advanced option, though typically unnecessary for this synthesis. More practically, ensuring your solvent (e.g., absolute ethanol) is dry can help.
-
-
Insufficient Catalysis: The reaction may need a stronger catalytic push.
-
Solution: Add a catalytic amount of glacial acetic acid to your ethanol reflux. This often provides the necessary activation energy to drive the cyclization to completion[5].
-
Section 3: Optimizing Reaction Parameters - FAQs
Fine-tuning the reaction conditions is key to achieving high yield and purity reproducibly.
Q7: Which solvent is best for this synthesis?
A7: Ethanol is the most commonly cited and effective solvent. It readily dissolves the reactants at reflux temperature but allows the product to crystallize upon cooling, simplifying purification[3]. Glacial acetic acid is another excellent choice as it functions as both the solvent and the acid catalyst. For green chemistry approaches, solvent-free syntheses of similar pyrazolones have been reported by simply heating the two reactants together, which could be explored for this specific target[4].
Q8: What is the optimal temperature and reaction time?
A8: This is dependent on your chosen solvent and catalyst system.
-
In Ethanol: Refluxing (approx. 78 °C) for 1-3 hours is a standard and reliable condition[3].
-
In Glacial Acetic Acid: Heating to 100-110 °C for 1 hour is typically sufficient.
-
Monitoring is Key: Regardless of the chosen conditions, the most reliable method is to monitor the reaction by TLC. The reaction is complete when the spot corresponding to the limiting starting material disappears.
Q9: What is the ideal stoichiometry of the reactants?
A9: A 1:1 molar ratio of ethyl benzoylacetate to phenylhydrazine is the theoretical stoichiometry[3]. In practice, using a slight excess (1.05 to 1.1 equivalents) of one reagent can sometimes help drive the reaction to completion, especially if you suspect the purity of the other reagent is not perfect. However, starting with a 1:1 ratio is highly recommended, as an excess of either reactant will need to be removed during purification.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Condition 1: Standard | Condition 2: Acid-Catalyzed | Rationale & Reference |
| β-Ketoester | Ethyl Benzoylacetate | Ethyl Benzoylacetate | Key starting material for the pyrazole core. |
| Hydrazine | Phenylhydrazine | Phenylhydrazine | Provides the N1 and N2 atoms of the pyrazole ring.[3][4] |
| Stoichiometry | 1:1 molar ratio | 1:1 molar ratio | Ensures complete conversion without excess starting material.[3] |
| Solvent | Absolute Ethanol | Glacial Acetic Acid | Ethanol allows for easy product crystallization. Acetic acid acts as both solvent and catalyst.[3] |
| Catalyst | None (thermal) | Self-catalyzed | The reaction can proceed thermally, but acid catalysis significantly increases the rate.[1][5] |
| Temperature | Reflux (~78 °C) | 100-110 °C | Provides sufficient energy for condensation and cyclization. |
| Time | 1-3 hours (TLC monitored) | 1 hour (TLC monitored) | Reaction should be monitored for completion to avoid side product formation. |
| Expected Yield | >85% | >90% | High yields are typical for this robust reaction.[4] |
Section 4: Experimental Protocols & Workflows
Here we provide a detailed, self-validating protocol for synthesis and purification.
Protocol 1: Synthesis of this compound
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl benzoylacetate (e.g., 10 mmol, 1.92 g).
-
Solvent Addition: Add absolute ethanol (20-30 mL).
-
Reactant Addition: While stirring, add phenylhydrazine (10 mmol, 1.08 g, ~0.99 mL) in a single portion. Safety Note: Phenylhydrazine is toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture to a gentle reflux. The solution may turn yellow.
-
Monitoring: Allow the reaction to reflux for 1-2 hours. Monitor the progress by taking small aliquots and analyzing via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the phenylhydrazine spot is no longer visible.
-
Crystallization: After completion, remove the flask from the heat source and allow it to cool slowly to room temperature. As it cools, the product will begin to crystallize.
-
Isolation: Cool the flask further in an ice bath for 20-30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution hot on a hot plate.
-
Hot Filtration (Optional): If the solution has insoluble impurities or is colored, perform a hot filtration (as described in Q5).
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath and collect the pure crystals by vacuum filtration as described previously.
-
Drying: Dry the purified crystals to obtain the final product. Check the melting point to confirm purity (literature m.p. ~135-137 °C).
Caption: Experimental workflow for synthesis and purification.
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol
An in-depth guide to improving the yield of 1,3-diphenyl-1H-pyrazol-5-ol synthesis, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this important reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios drawn from common laboratory challenges.
The synthesis of pyrazole derivatives is fundamental in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] this compound, in particular, serves as a crucial scaffold for developing novel therapeutic agents.[2][5] The most reliable and common route to this compound is the Knorr pyrazole synthesis.[6][7]
Core Reaction: The Knorr Pyrazole Synthesis
The reaction involves the condensation of a β-ketoester, ethyl benzoylacetate , with phenylhydrazine .[1][6] The process is typically catalyzed by a weak acid, such as glacial acetic acid, and involves heating to drive the cyclization and dehydration steps.
The mechanism proceeds in two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks the ketone carbonyl of ethyl benzoylacetate, followed by dehydration to form a phenylhydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of an ethanol molecule to yield the final pyrazolone ring.[6][8]
The enol tautomer, this compound, is generally the more stable form observed due to the aromaticity of the five-membered ring.[6][8]
Frequently Asked Questions (FAQs)
Q1: What are the essential starting materials and their required purity?
The primary reactants are ethyl benzoylacetate and phenylhydrazine. It is critical that both reagents are of high purity. Phenylhydrazine is susceptible to oxidation (turning dark red or brown) and should be colorless or pale yellow. Using old or discolored phenylhydrazine is a common cause of low yields and side product formation. Ethyl benzoylacetate should also be pure, as acidic or alcoholic impurities can interfere with the reaction.
Q2: What is the role of the acid catalyst?
A catalytic amount of a weak acid, typically glacial acetic acid, is used to protonate the ketone carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by phenylhydrazine to form the hydrazone.[7][9] While the reaction can proceed without a catalyst, it is often much slower.
Q3: What is a typical reaction yield?
With optimized conditions, yields for this reaction are generally high, often ranging from 75% to over 90%.[8] However, yields can be significantly lower if reaction parameters are not carefully controlled.
Q4: How does tautomerism affect the final product?
The product can exist as two tautomers: the keto form (1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one) and the enol form (this compound). The enol form is significantly more stable because it results in an aromatic pyrazole ring.[6] In solution and in the solid state, the enol form is typically the major or exclusive species observed, which is important for spectroscopic characterization (e.g., the presence of a hydroxyl peak in the IR and ¹H NMR spectra).
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and solve issues.
Scenario 1: Low or No Product Yield
Q: My reaction has run for the specified time, but TLC analysis shows mostly starting material, and the final isolated yield is less than 20%. What went wrong?
A: This is a common issue that can usually be traced back to one of four key areas:
-
Reagent Quality: Phenylhydrazine is notoriously unstable and oxidizes on exposure to air and light. If your phenylhydrazine is dark brown or reddish, it has likely degraded. Use freshly distilled or newly purchased, pale-yellow phenylhydrazine for best results.
-
Reaction Temperature: This condensation requires sufficient thermal energy. Most procedures call for heating the reaction mixture at reflux in a solvent like ethanol or propanol.[1][6] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions and degradation. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
-
Catalyst Insufficiency: While the reaction can proceed without it, the acid catalyst is crucial for achieving a good reaction rate. Ensure you have added a few drops of glacial acetic acid.[6] Using too much acid can sometimes lead to unwanted side reactions, so moderation is key.
-
Moisture: Phenylhydrazine is hygroscopic. The presence of excess water can hinder the dehydration steps required for both hydrazone formation and the final cyclization. While many procedures use aqueous workups, the reaction itself should be run under relatively anhydrous conditions for optimal results.
| Parameter | Recommendation | Rationale |
| Temperature | Reflux (~78°C for EtOH) | Provides sufficient activation energy for condensation and cyclization without significant degradation. |
| Solvent | Absolute Ethanol | Good solubility for reactants and facilitates a clean reaction. Propanol is also an effective alternative.[6] |
| Catalyst | 3-5 drops Glacial Acetic Acid | Catalyzes the initial condensation step without being overly aggressive.[6] |
| Atmosphere | Inert (N₂ or Argon) | Recommended, though not strictly necessary, to prevent oxidation of phenylhydrazine. |
Scenario 2: Multiple Products and Purification Difficulties
Q: My crude product shows multiple spots on the TLC plate, and the ¹H NMR spectrum is complex with unexpected peaks. What are these impurities?
A: The formation of multiple products typically points to side reactions or impurities in the starting materials.
-
Incomplete Cyclization: The primary impurity is often the uncyclized phenylhydrazone intermediate. This can occur if the reaction is not heated for a sufficient duration or at a high enough temperature to drive the final intramolecular acyl substitution. The solution is to increase the reflux time and monitor the reaction by TLC until the starting ketoester spot has been completely consumed.
-
Bis-Pyrazole Formation: If your starting materials (particularly ethyl benzoylacetate) are contaminated with aldehydes, a common side reaction is the Knoevenagel condensation between the aldehyde and two equivalents of the pyrazolone product. This leads to the formation of 4,4′-(arylmethylene)bis(pyrazol-5-ol)s.[10][11] Ensure your starting materials are free from aldehyde contaminants.
-
Alternative Regioisomers: While not an issue for this specific synthesis, it's important to note that when using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers of the pyrazole can form, complicating purification.
Q: My product is a sticky oil that refuses to crystallize. How can I isolate a pure, solid product?
A: Oiling out during crystallization is frustrating but can be overcome.
-
Trituration: Try adding a non-polar solvent in which the product is insoluble, such as cold hexanes or diethyl ether. Vigorously scratch the inside of the flask with a glass rod to induce nucleation. This process, known as trituration, can often break up the oil and produce a solid powder.
-
Solvent System Optimization: The choice of recrystallization solvent is critical. Ethanol is commonly used.[1] If pure ethanol fails, try a co-solvent system like ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the hot, good solvent (e.g., ethanol) and slowly add the poor solvent (e.g., water) until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly.
-
Purification via Salt Formation: Pyrazoles are weakly basic and can be protonated to form salts. One advanced purification technique involves dissolving the crude product in a suitable solvent and treating it with an acid (like HCl in ether) to precipitate the pyrazole as its hydrochloride salt. The salt can then be filtered, washed, and neutralized with a base (e.g., NaHCO₃ solution) to recover the purified free base.[12]
-
Column Chromatography: If all else fails, silica gel chromatography is a reliable method. A mobile phase of ethyl acetate and hexanes (e.g., 30:70) is often effective for separating the desired product from less polar starting materials and non-polar impurities.[6]
Validated Experimental Protocol
This protocol is designed to be self-validating by providing clear checkpoints and expected outcomes.
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (e.g., 10 mmol, 1.92 g).
-
Reagent Addition: Add absolute ethanol (30 mL) and stir until the ester has fully dissolved. Add phenylhydrazine (11 mmol, 1.19 g, 1.1 eq) to the solution, followed by 3-5 drops of glacial acetic acid.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours, indicated by the disappearance of the ethyl benzoylacetate spot.[1][6]
-
Isolation: Once the reaction is complete, remove the flask from the heat. While the solution is still hot, slowly add deionized water (20-30 mL) with stirring. The product should begin to precipitate as a pale yellow or off-white solid.[6][8]
-
Crystallization: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water to remove any residual acid and salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Expected Outcome: A crystalline, off-white to pale-yellow solid with a yield typically in the range of 80-90%. The melting point should be sharp and consistent with literature values.
References
- 1. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
troubleshooting purification of 1,3-diphenyl-1H-pyrazol-5-ol by recrystallization
Technical Support Center: Purification of 1,3-diphenyl-1H-pyrazol-5-ol
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable heterocyclic intermediate. We will address common challenges encountered during recrystallization, providing field-proven insights and robust protocols to streamline your purification workflow.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section is structured in a question-and-answer format to directly address the specific experimental issues you may encounter.
Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming even after the solution has cooled to room temperature or in an ice bath. What's happening?
A1: This is a classic case of supersaturation, where the compound remains dissolved beyond its normal saturation point. Several factors can cause this, and here are the steps to induce crystallization:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites where crystals can begin to form.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution. This provides a template for crystal growth. If none is available, you can sometimes create one by dipping the glass rod into the solution, removing it to let the solvent evaporate quickly, and then re-introducing the rod with its microcrystalline residue into the solution.
-
Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again slowly. Be careful not to over-concentrate, which can lead to "oiling out."
-
Cool to a Lower Temperature: If you have only cooled to 0 °C in an ice bath, try using a dry ice/acetone bath for a short period to achieve lower temperatures, which may be necessary to overcome a high solubility barrier.
Q2: My compound precipitated as an oil instead of forming solid crystals. How can I resolve this "oiling out" phenomenon?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when a highly concentrated solution is cooled too rapidly. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent (e.g., 10-20% more volume) to lower the saturation point.
-
Slow Down the Cooling Process: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature, perhaps by insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool. Once it reaches room temperature and you observe some crystal formation, you can then move it to an ice bath to maximize the yield.
-
Change the Solvent System: If the problem persists, your chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.
Q3: The yield of my recrystallized product is very low. How can I improve recovery?
A3: A low yield is a common and frustrating issue, often attributable to one of the following factors:
-
Using Excess Solvent: The most common cause is using too much hot solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. To correct this, perform the dissolution step by adding small portions of hot solvent until the compound just dissolves.
-
Incomplete Cooling: Ensure the solution is cooled thoroughly to maximize precipitation. Placing the flask in an ice bath for at least 30 minutes after it has reached room temperature is recommended.
-
Premature Crystallization During Filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-warmed funnel and receiving flask and perform the filtration as quickly as possible.[1]
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should exhibit high solubility for your compound when hot and very low solubility when cold. If the solubility is still moderate when cold, your losses to the mother liquor will be high.
Q4: My final crystals are still colored, even after recrystallization. How can I remove colored impurities?
A4: Colored impurities are often large, polar, conjugated molecules that can be effectively removed.
-
Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal has a high surface area and will adsorb the colored impurities.
-
Important Considerations:
-
Do not add charcoal to a boiling or superheated solution, as it can cause violent bumping. Let it cool slightly first.
-
Keep the solution hot and swirl for a few minutes.
-
You must perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool.
-
Be aware that charcoal can also adsorb some of your desired product, so use it sparingly to avoid reducing your yield.
-
Q5: How can I be sure my purified product is free from common synthesis byproducts, like regioisomers or starting materials?
A5: The synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds, can lead to the formation of regioisomers.[1][2] Unreacted phenylhydrazine or β-ketoester are also common impurities.
-
Solvent Selection is Key: Different isomers or compounds often have slightly different polarities and thus different solubilities. A carefully chosen solvent may leave a specific impurity in the mother liquor. Screening various solvents is essential.
-
Fractional Recrystallization: If you have a mixture of regioisomers, fractional recrystallization can be effective if their solubilities are sufficiently different.[1] This involves multiple, sequential recrystallization steps to progressively enrich one isomer.
-
Wash Your Crystals: After collecting your crystals by vacuum filtration, always wash them with a small amount of the cold recrystallization solvent.[1] This removes any residual mother liquor clinging to the crystal surfaces, which contains the soluble impurities.
-
Analytical Confirmation: The ultimate confirmation of purity is through analytical methods. Use Thin Layer Chromatography (TLC) to compare the recrystallized product against the crude material and the mother liquor. A pure product should show a single spot. Further confirmation should be done using NMR spectroscopy or melting point analysis (a pure compound will have a sharp melting point range).
Frequently Asked Questions (FAQs)
-
What are the best starting solvents to screen for recrystallizing this compound?
-
Based on its structure (two phenyl rings, a pyrazole core, and a hydroxyl group), solvents of intermediate polarity are excellent starting points. Ethanol, isopropanol, and acetone are frequently used for pyrazole derivatives. For a mixed-solvent system, a good combination would be a "good" solvent like ethanol or ethyl acetate with a "poor" solvent like hexane or water.[3]
-
-
What are the most likely impurities I need to remove?
-
The primary impurities depend on the synthesis route but typically include:
-
Unreacted Starting Materials: Phenylhydrazine and a phenyl-substituted β-ketoester (e.g., ethyl benzoylacetate).
-
Regioisomers: If the β-ketoester is unsymmetrical, a regioisomeric pyrazolone can form.
-
Side-Products: Incomplete cyclization can leave hydrazone intermediates.[1]
-
-
-
When is a mixed-solvent system the right choice?
-
A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile. You may find that your compound is either too soluble in a solvent (even when cold) or virtually insoluble (even when hot). In this case, dissolve the compound in a minimal amount of a hot "good" solvent in which it is very soluble, and then add a "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Data Presentation: Solvent Selection Guide
The selection of an appropriate solvent is the most critical parameter for successful recrystallization.
| Solvent Class | Examples | Suitability for this compound | Rationale & Comments |
| Protic Solvents | Ethanol, Isopropanol | Excellent (Good Solvents) | The hydroxyl group and nitrogen atoms can hydrogen bond with the solvent. These are often the best choice for single-solvent recrystallization. Ethanol is a common choice for pyrazole derivatives.[4][5] |
| Ketone Solvents | Acetone | Good (Good Solvent) | A polar aprotic solvent that effectively dissolves many pyrazoles. Can be used in a hexane/acetone mixed system.[3] |
| Ester Solvents | Ethyl Acetate | Good (Good Solvent) | A solvent of intermediate polarity. Often used in a mixed system with hexane.[6] |
| Aromatic Solvents | Toluene | Moderate | May be a good choice if protic solvents cause issues. Good for compounds with multiple aromatic rings. |
| Non-Polar Solvents | Hexane, Cyclohexane | Poor (Anti-solvents) | The compound has low solubility in non-polar solvents due to its polar pyrazolone core. Ideal for use as the "poor" solvent in a mixed-solvent system to induce precipitation. |
| Highly Polar | Water | Poor (Anti-solvent) | The two phenyl groups make the molecule largely non-polar, resulting in low water solubility. Can be used as the anti-solvent with a water-miscible solvent like ethanol or acetone.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this critical cooling period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
Use this method when no single solvent is ideal.
-
Dissolution: Dissolve the crude product in the minimum required amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Induce Precipitation: While keeping the solution hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid).
-
Re-homogenize: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization & Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol above.
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. scispace.com [scispace.com]
Technical Support Center: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these important heterocyclic compounds. Pyrazole derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A well-known example is Edaravone, a neuroprotective agent used in the treatment of stroke and ALS.[4][5][6]
The synthesis, while often straightforward in principle, can present several practical challenges that impact yield, purity, and scalability. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate these complexities and achieve successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method is the Knorr pyrazole synthesis .[7][8][9] This reaction involves the condensation of a β-ketoester (in this case, ethyl benzoylacetate) with phenylhydrazine.[10][11] The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, followed by the elimination of ethanol to yield the final pyrazolone product.[10]
Q2: Why are my reaction conditions (e.g., reflux in ethanol) not working for my specific derivative?
While refluxing in ethanol with a catalytic amount of acid (like glacial acetic acid) is a standard procedure, the optimal conditions can vary significantly based on the electronic nature of the substituents on both the phenylhydrazine and the β-dicarbonyl compound.[10][12] Electron-withdrawing groups can decrease the nucleophilicity of the hydrazine, potentially requiring longer reaction times or stronger acid catalysis. Conversely, sterically demanding substituents may hinder the cyclization step, necessitating higher temperatures or different solvent systems to overcome the activation barrier.
Q3: My final product's characterization is ambiguous. Could it be a different isomer or tautomer?
This is a critical and frequent challenge. The product, this compound, exists in a tautomeric equilibrium between the keto form (1,3-diphenyl-1H-pyrazol-5(4H)-one) and the enol form (this compound).[6][10] In solution and the solid state, one form may predominate, but both can be present, leading to complex NMR spectra.[11] It is crucial to recognize the characteristic spectroscopic signatures of both tautomers to confirm the identity of your product.
Q4: I'm using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of products. Why?
When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the initial condensation can occur at either of the two carbonyl groups. This leads to the formation of two different hydrazone intermediates, which then cyclize to produce a mixture of regioisomers.[13] Controlling this regioselectivity is a significant synthetic challenge and often requires careful selection of reactants and reaction conditions to favor one pathway over the other.[13]
Troubleshooting Guides
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: Low or No Product Yield
You've completed the reaction, but TLC analysis shows mostly starting material, or after workup, the isolated yield is minimal.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Acid Catalysis | The initial condensation to form the hydrazone and the final dehydration step are both acid-catalyzed. Without sufficient protons, these steps become exceedingly slow. | Add 3-5 drops of glacial acetic acid to your reaction mixture. For less reactive substrates, consider a stronger acid catalyst, but be cautious of potential side reactions.[10] |
| Low Reaction Temperature | The intramolecular cyclization and subsequent dehydration often require significant thermal energy to overcome the activation barrier, especially if there is steric hindrance. | Ensure the reaction is heated to a steady reflux. For higher boiling points, consider switching the solvent from ethanol to n-propanol or toluene.[10][14] |
| Poor Quality Reagents | Phenylhydrazine is susceptible to oxidation, appearing as a dark, viscous oil. Old β-ketoesters can undergo hydrolysis. Using compromised reagents will inevitably lead to low yields. | Use freshly opened or purified reagents. Phenylhydrazine can be purified by distillation under reduced pressure if necessary. Verify the purity of your β-ketoester by NMR or GC before use. |
| Premature Product Precipitation | If the product is insoluble in the reaction solvent at lower temperatures, it might precipitate before the reaction is complete, preventing further conversion of the starting materials. | Monitor the reaction mixture for any solids forming. If precipitation occurs early, consider using a solvent in which the product has higher solubility at reflux, such as glacial acetic acid. |
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Decision tree for troubleshooting low yields.
Problem 2: Product Fails to Crystallize or Oiling Out
After the aqueous workup or when attempting recrystallization, the product separates as a persistent oil instead of a solid.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Presence of Impurities | Even small amounts of unreacted starting materials or side products can act as "crystallization inhibitors," disrupting the formation of a stable crystal lattice. | 1. Purification First: Do not attempt to force crystallization. Instead, purify the crude oil using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). 2. Trituration: Vigorously stir the oil with a poor solvent (e.g., hexane or diethyl ether) to induce solidification by dissolving impurities and encouraging the product to crash out. |
| Residual Solvent | Trapped solvent molecules (e.g., ethanol, water, acetic acid) can lower the melting point of the product and prevent it from solidifying. | Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating, before attempting recrystallization. |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, causing it to precipitate as an amorphous oil. | Solvent Screening: Use a small amount of the oil and test different solvent systems. Ideal solvents dissolve the product when hot but not when cold. Common systems include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.[15][16] |
Problem 3: Characterization Data is Inconsistent
You've obtained a product, but the ¹H NMR spectrum is complex, or the IR spectrum shows unexpected peaks.
Core Issue: Keto-Enol Tautomerism The primary source of confusion in characterizing pyrazol-5-ol derivatives is the existence of keto-enol tautomers. The equilibrium between these forms is influenced by the solvent, pH, and temperature.
Caption: Keto-Enol tautomerism in this compound.
| Spectroscopic Data Interpretation | |
| ¹H NMR | In a solvent like CDCl₃, you may see two sets of signals. The major species is often the keto tautomer, characterized by a singlet for the CH₂ group at the 4-position. The enol form will show a vinylic proton at this position and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | The keto form will exhibit a carbonyl carbon (C=O) signal around 170-180 ppm and a methylene carbon (CH₂) around 40-50 ppm. The enol form will lack these, instead showing two sp² carbons in the 90-160 ppm range for C4 and C5. |
| IR Spectroscopy | A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the keto tautomer. A broad band in the 3200-3400 cm⁻¹ region indicates the O-H group of the enol tautomer.[12][17] |
Validated Experimental Protocol
Synthesis of 1,3-Diphenyl-1H-pyrazol-5(4H)-one
This protocol is a standard procedure adapted from established literature.[10][11]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl benzoylacetate (1.0 eq) and absolute ethanol (10 mL per mmol of ester).
-
Begin stirring and add phenylhydrazine (1.1 eq) to the solution.
-
Add 3-5 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting ester spot has been consumed.
-
Once complete, cool the reaction mixture to room temperature. A solid product may begin to crystallize.
-
Slowly add cold deionized water to the mixture until a precipitate forms or the solution becomes cloudy.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure 1,3-diphenyl-1H-pyrazol-5(4H)-one as a crystalline solid.[11]
References
- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 2. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of edaravone-1,3,4-oxadiazole derivatives as potential anti-cancer inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 15. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
side product formation in pyrazolone synthesis and its prevention
A Guide to Troubleshooting and Preventing Side Product Formation
Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazolone synthesis, with a focus on identifying, preventing, and troubleshooting the formation of common side products. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues in Pyrazolone Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.
Problem 1: My reaction yields a mixture of regioisomers that are difficult to separate.
Question: I'm performing a Knorr pyrazolone synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and I'm consistently getting a mixture of two regioisomers. How can I control the selectivity of the reaction to favor my desired product?
Probable Causes & Solutions:
The formation of regioisomers is a common challenge in pyrazolone synthesis when using unsymmetrical starting materials. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[1]
-
Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1] For instance, if one of the carbonyl groups is adjacent to an electron-withdrawing group, it will be more reactive.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically encumbered site.[1]
-
Reaction pH: The pH of the reaction medium is a critical factor that can often be tuned to favor one regioisomer over another.
-
Acidic Conditions: Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms. This can influence which nitrogen atom initiates the attack and at which carbonyl carbon.[2]
-
Neutral or Basic Conditions: In neutral or basic media, the inherent nucleophilicity of the substituted hydrazine's nitrogen atoms will dictate the initial point of attack.
-
Experimental Protocol for Optimizing Regioselectivity:
Objective: To systematically determine the optimal pH for maximizing the yield of the desired regioisomer.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
A series of buffered solutions or acid/base catalysts (e.g., acetic acid, piperidine, sodium acetate)
-
Appropriate solvent (e.g., ethanol, methanol, acetic acid)
-
Analytical tools for monitoring reaction progress and product distribution (TLC, LC-MS, NMR)
Procedure:
-
Parallel Reaction Setup: Set up a series of small-scale reactions in parallel, each with a different pH condition.
-
Reactant Addition: In each reaction vessel, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
pH Adjustment: Add the appropriate acid, base, or buffer to each vessel to achieve the desired pH.
-
Hydrazine Addition: Slowly add the substituted hydrazine to each reaction mixture.
-
Reaction Monitoring: Stir the reactions at a constant temperature and monitor the progress and regioisomer ratio by TLC or LC-MS at regular intervals.
-
Analysis: Once the reactions are complete, quench, work-up, and analyze the crude product mixture from each reaction by ¹H NMR to determine the regioisomeric ratio.
-
Optimization: Based on the results, select the pH condition that provides the highest selectivity for the desired regioisomer for larger-scale synthesis.
Data Presentation: Regioselectivity under Various pH Conditions
| Catalyst/Condition | Solvent | Temperature (°C) | Regioisomer Ratio (A:B) |
| Acetic Acid (cat.) | Ethanol | Reflux | 70:30 |
| Piperidine (cat.) | Methanol | Room Temp | 25:75 |
| No Catalyst | Ethanol | Reflux | 50:50 |
| Sodium Acetate | Acetic Acid | 80 | 85:15 |
Note: This table is illustrative. Actual results will vary depending on the specific substrates.
Visualization: Knorr Pyrazolone Synthesis Pathway
Caption: Regioisomer formation in Knorr synthesis.
Problem 2: My final product is contaminated with a significant amount of a higher molecular weight impurity, possibly a dimer.
Question: After purification, I'm still seeing a persistent impurity with a mass that suggests it's a dimer of my pyrazolone product. What is this side product and how can I prevent its formation?
Probable Cause & Solution:
The formation of a "bis-pyrazolone" derivative is a known side reaction, particularly under certain conditions. This can occur through a Michael addition-type reaction where a synthesized pyrazolone acts as a nucleophile and attacks an intermediate or another molecule of the product.
Mechanism of Bis-Pyrazolone Formation:
-
Enolization: The pyrazolone product can exist in equilibrium with its enol tautomer.
-
Nucleophilic Attack: The enolic pyrazolone can act as a nucleophile and attack an electrophilic species in the reaction mixture. One possibility is the attack on a Knoevenagel condensation product formed between the pyrazolone and any unreacted aldehyde, if present.
-
Dimerization: This can lead to the formation of a bis-pyrazolone structure, which is often more difficult to remove due to its similar polarity to the desired product.
Prevention Strategies:
-
Control Stoichiometry: Ensure precise stoichiometry of the reactants. An excess of the 1,3-dicarbonyl compound or the presence of aldehyde impurities can promote side reactions.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, including dimerization.
-
Order of Addition: Adding the hydrazine slowly to the 1,3-dicarbonyl compound can help to minimize the concentration of reactive intermediates that could lead to side products.
-
Solvent Choice: The choice of solvent can influence the tautomeric equilibrium of the pyrazolone and the solubility of intermediates. Experimenting with different solvents may help to suppress dimer formation.
Troubleshooting Purification:
If bis-pyrazolone has already formed, purification can be challenging.
-
Column Chromatography: A carefully optimized gradient elution on silica gel is the most common method. It may require testing various solvent systems to achieve separation.
-
Recrystallization: Fractional recrystallization from a suitable solvent may be effective if there is a sufficient difference in solubility between the product and the bis-pyrazolone.
Problem 3: The reaction mixture develops a strong color (yellow to dark brown), and my isolated product is colored.
Question: My pyrazolone synthesis starts as a clear solution but turns intensely colored during the reaction. Even after purification, the product retains a yellow or brownish tint. What is causing this, and how can I obtain a colorless product?
Probable Causes & Solutions:
The development of color in pyrazolone synthesis is often indicative of side reactions or the degradation of starting materials or products.
-
Hydrazine Decomposition: Hydrazine and its derivatives can be unstable, especially at elevated temperatures or in the presence of air, leading to the formation of colored impurities.[1]
-
Oxidation: Pyrazolone rings can be susceptible to oxidation, which can produce colored byproducts.[3]
-
Side Reactions with Impurities: Impurities in the starting materials, such as aldehydes in ethyl acetoacetate, can undergo condensation reactions to form colored, conjugated systems.
Prevention and Purification Protocol:
-
Use High-Purity Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Freshly distill or purify starting materials if their quality is questionable.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heating, as this can accelerate the degradation of sensitive reagents.
-
Purification with Activated Charcoal: If the final product is colored, a small amount of activated charcoal can be added during recrystallization to adsorb the colored impurities.
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the colored crude product in a minimal amount of a suitable hot solvent for recrystallization.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.
-
Heating: Gently heat the mixture for a few minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the decolorized crystals by vacuum filtration.
Visualization: Troubleshooting Workflow for Colored Impurities
Caption: Decision tree for addressing colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques for identifying side products in my pyrazolone synthesis?
A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to separate and quantify impurities. Reverse-phase HPLC with a C18 column is commonly used.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of the main product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated impurities. 2D NMR techniques like COSY and HMBC can help to piece together the connectivity of complex molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a compound, which can be used to determine its elemental composition.[5]
Q2: Can the quality of the hydrazine starting material significantly impact the reaction outcome?
A2: Absolutely. Hydrazine and its derivatives are reactive and can be prone to degradation. The quality of the hydrazine used can have a profound impact on the yield and purity of the pyrazolone product.
-
Impurities: Commercial hydrazines can contain impurities that may participate in side reactions, leading to the formation of unwanted byproducts.
-
Decomposition: Over time, hydrazines can decompose, especially when exposed to air and light. This not only reduces the effective concentration of the reagent but also introduces impurities into the reaction. It is advisable to use freshly opened or purified hydrazine for best results.
Q3: Are there any common side reactions related to the 1,3-dicarbonyl starting material, such as ethyl acetoacetate?
A3: Yes, ethyl acetoacetate and similar 1,3-dicarbonyls can undergo side reactions:
-
Self-Condensation: Under basic conditions, ethyl acetoacetate can undergo self-condensation (a Claisen condensation) to form dehydroacetic acid and other related products.[6] This is more prevalent if the reaction with hydrazine is slow or if strong bases are used.
-
Decarboxylation: At elevated temperatures, particularly under acidic or basic conditions, the β-keto ester functionality can be susceptible to hydrolysis and subsequent decarboxylation, leading to the formation of ketones as byproducts.[7][8]
Q4: What is a "hydrazone intermediate" and why is it sometimes observed as a byproduct?
A4: A hydrazone is formed in the initial step of the Knorr pyrazolone synthesis, where one of the nitrogen atoms of the hydrazine attacks a carbonyl group of the 1,3-dicarbonyl compound to form a C=N bond.[9] The reaction then proceeds with an intramolecular cyclization to form the pyrazolone ring. If the cyclization step is slow or incomplete, the hydrazone intermediate may be isolated as a byproduct.[3] This can be caused by:
-
Steric Hindrance: Bulky substituents may slow down the intramolecular cyclization.
-
Low Reaction Temperature: Insufficient thermal energy may not be enough to overcome the activation energy for the cyclization step.
-
Unfavorable Reaction Conditions: The choice of solvent or catalyst may not be optimal for promoting the final ring-closing step.
To drive the reaction to completion and avoid isolating the hydrazone intermediate, you can try increasing the reaction temperature, prolonging the reaction time, or screening different acid or base catalysts to facilitate the cyclization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Separation of Pyrazolone T on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijcpa.in [ijcpa.in]
- 5. mdpi.com [mdpi.com]
- 6. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chegg.com [chegg.com]
Technical Support Center: Scaling Up the Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol
Welcome to the technical support center for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis from the lab to pilot plant or industrial production. Here, we will delve into the fundamental chemistry, provide detailed troubleshooting guides for common scale-up challenges, and offer practical, field-proven insights to ensure a safe, efficient, and reproducible process.
Foundational Chemistry: The Knorr Pyrazole Synthesis
The synthesis of this compound is most commonly achieved through a classic cyclocondensation reaction known as the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a β-ketoester, in this case, ethyl benzoylacetate, with a hydrazine derivative, phenylhydrazine.[3][4]
The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.[5] The reaction is typically catalyzed by an acid, such as glacial acetic acid.[3]
Reaction Scheme:
Caption: General workflow for the Knorr synthesis of this compound.
Troubleshooting Guide for Scale-Up Synthesis
Scaling up a chemical synthesis from a laboratory setting to a larger industrial scale often presents a unique set of challenges.[6][7] What works seamlessly in a round-bottom flask may behave unexpectedly in a large reactor. This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: My reaction is experiencing a significant color change to a dark tar-like substance, and the yield is much lower than expected.
-
Question: Why is my reaction mixture turning dark and what can I do to prevent this?
-
Answer: A dark, tar-like appearance is often indicative of side reactions and product degradation. This is a common issue when scaling up exothermic reactions due to localized overheating.[6] The reaction between ethyl benzoylacetate and phenylhydrazine is exothermic, and if heat is not dissipated efficiently, the increased temperature can lead to the formation of byproducts.
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure your reactor has adequate cooling capacity. For larger vessels, consider using a jacketed reactor with a circulating coolant.[6]
-
Controlled Reagent Addition: Instead of adding the phenylhydrazine all at once, add it dropwise or at a controlled rate. This will help to manage the rate of heat generation.[8]
-
Efficient Mixing: Inadequate mixing can create localized "hot spots." Ensure your reactor's agitator is designed for the viscosity of your reaction mixture and is operating at an appropriate speed to ensure homogeneity.[9][10]
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal temperature of the reaction mixture, not just the jacket temperature. This will give you a more accurate reading of the reaction conditions.
-
Issue 2: I'm observing a significant amount of an unexpected byproduct in my crude product.
-
Question: What are the likely side reactions, and how can I minimize them?
-
Answer: In the Knorr pyrazole synthesis, several side reactions can occur, especially under non-optimal conditions. One common byproduct is the formation of a regioisomer, depending on which carbonyl group of the dicarbonyl compound is attacked first.[1] Additionally, impurities in the starting materials or the presence of oxygen can lead to oxidative side products.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the ethyl benzoylacetate and phenylhydrazine are of high purity. Impurities can act as catalysts for unwanted side reactions.
-
Inert Atmosphere: Consider running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of phenylhydrazine.
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. Maintaining a slightly acidic pH (around 5-6) with acetic acid is generally optimal.[5]
-
Reaction Time and Temperature: Overly long reaction times or excessive temperatures can promote the formation of byproducts. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed.
-
Issue 3: The crystallization of the final product is slow, and the purity is not meeting specifications.
-
Question: How can I improve the crystallization process for better purity and yield on a large scale?
-
Answer: Crystallization is a critical step for isolating a pure product. On a large scale, challenges can arise from the slower cooling rates and different mixing dynamics of large volumes.[7]
Troubleshooting Steps:
-
Solvent Selection: While ethanol is a common solvent for lab-scale recrystallization, a mixed solvent system might be more effective for large-scale purification.[11][12] Experiment with solvent/anti-solvent combinations to achieve optimal solubility and crystal growth. A combination of a good solvent (like ethanol or acetone) and an anti-solvent (like water or heptane) can be effective.
-
Controlled Cooling: Rapid cooling of large volumes can lead to the formation of small, impure crystals. Implement a controlled cooling profile to allow for slow and selective crystal growth.
-
Seeding: Introduce a small amount of pure this compound crystals (seed crystals) to the supersaturated solution to initiate crystallization. This can help to control the crystal size and morphology.
-
Agitation: Gentle agitation during crystallization can improve the homogeneity of the solution and prevent the formation of large agglomerates. However, excessive agitation can lead to crystal breakage.
-
Troubleshooting Logic Diagram:
Caption: A decision-making workflow for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield for the synthesis of this compound on a large scale?
-
A1: While lab-scale syntheses can report yields upwards of 90%, a more realistic yield on a pilot or industrial scale would be in the range of 80-85%.[5] This accounts for transfer losses and the challenges of maintaining optimal conditions in larger reactors.
-
-
Q2: Is the keto-enol tautomerism of this compound a concern during synthesis and purification?
-
A2: this compound can exist in both keto and enol tautomeric forms.[13][14] In solution, there is an equilibrium between these two forms.[15] While this is an inherent property of the molecule, it does not typically interfere with the synthesis or purification. However, it is important to be aware of this when characterizing the final product, as different analytical techniques may detect different tautomers.
-
-
Q3: What are the key safety considerations when handling phenylhydrazine on a large scale?
-
A3: Phenylhydrazine is a toxic and potentially carcinogenic substance. When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All operations should be conducted in a well-ventilated area or a fume hood.[16] It is also important to have a spill-response plan in place.
-
-
Q4: How can I efficiently dry the final product on a large scale?
-
A4: For large-scale drying, a vacuum oven is typically used.[17] The wet filter cake should be spread out on trays to maximize the surface area for drying. The temperature of the vacuum oven should be carefully controlled to avoid melting or degrading the product. A temperature of 60-70°C under vacuum is generally sufficient.
-
Scale-Up Protocols
The following is a generalized protocol for the synthesis of this compound on a pilot scale. Note: This protocol should be optimized for your specific equipment and safety procedures.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Notes |
| Ethyl Benzoylacetate | 10.0 kg (52.0 mol) | --- |
| Phenylhydrazine | 5.6 kg (51.8 mol) | Use high-purity grade |
| Glacial Acetic Acid | 0.5 L | Catalyst |
| Ethanol (Solvent) | 50 L | --- |
| Reaction Temperature | 70-80°C | Monitor internal temperature |
| Reaction Time | 4-6 hours | Monitor by TLC/HPLC |
| Cooling Temperature | 0-5°C | For crystallization |
| Filtration | Buchner Funnel/Nutsche Filter | --- |
| Drying | Vacuum Oven at 60-70°C | Until constant weight |
Step-by-Step Methodology:
-
Reactor Setup: Charge a clean, dry 100L jacketed glass reactor with 50 L of ethanol.
-
Reagent Addition: Add 10.0 kg of ethyl benzoylacetate and 0.5 L of glacial acetic acid to the reactor. Begin agitation.
-
Controlled Addition of Phenylhydrazine: Slowly add 5.6 kg of phenylhydrazine to the reactor over 1-2 hours, while maintaining the internal temperature between 70-80°C.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 70-80°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Crystallization: Once the reaction is complete, cool the mixture to 0-5°C over 2-3 hours to induce crystallization.
-
Filtration: Filter the precipitated product using a Buchner funnel or a Nutsche filter.[18][19]
-
Washing: Wash the filter cake with cold ethanol (2 x 5 L) to remove any remaining impurities.
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Pyrazolone - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 8. fauske.com [fauske.com]
- 9. zeroinstrument.com [zeroinstrument.com]
- 10. mt.com [mt.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 14. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]
- 15. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. researchgate.net [researchgate.net]
- 18. US20210086112A1 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients - Google Patents [patents.google.com]
- 19. profiles.ncat.edu [profiles.ncat.edu]
purification of 1,3-diphenyl-1H-pyrazol-5-ol using column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,3-diphenyl-1H-pyrazol-5-ol and related pyrazolone derivatives using column chromatography. We will address common experimental challenges, provide validated protocols, and explain the scientific principles behind key procedural choices to ensure robust and reproducible outcomes.
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific, frequently encountered problems during the column chromatography of this compound.
Question 1: My purified product has a persistent yellow or brown color, even after chromatography. What is the cause and how can I fix it?
Answer: This is a common issue stemming from the susceptibility of pyrazolone derivatives to oxidation, which can form colored byproducts.[1] The acidic nature of standard silica gel can sometimes exacerbate this degradation.
-
Root Cause Analysis:
-
Oxidation: The pyrazolone ring can oxidize when exposed to air, particularly at elevated temperatures or when adsorbed on an active surface like silica gel for extended periods.[1]
-
Residual Impurities: Highly colored impurities from the initial synthesis may persist if the chosen eluent system is not optimal for their removal.[1]
-
-
Solutions & Proactive Measures:
-
Minimize Column Residence Time: Employ flash chromatography techniques rather than traditional gravity columns. The increased flow rate reduces the time the compound spends in contact with the silica gel, minimizing the opportunity for degradation.[2]
-
Inert Atmosphere: If the compound is particularly sensitive, handle the crude material and pack the column under an inert atmosphere (e.g., nitrogen or argon) to prevent air exposure.[1]
-
Pre-Column Charcoal Treatment: Before loading onto the column, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, heat gently for a few minutes, and then filter through a pad of celite. This can effectively adsorb many colored impurities. Note that this may slightly reduce the overall yield.[1]
-
Deactivate Silica Gel: If degradation on the column is suspected, consider deactivating the silica gel. This is achieved by pre-treating the silica with the chosen eluent system containing a small amount of a base, such as 0.5-1% triethylamine.[1] This neutralizes the acidic silanol groups responsible for degradation.
-
Question 2: The separation between my target compound and an impurity is very poor, resulting in mixed fractions. How can I improve the resolution?
Answer: Poor resolution is typically an issue with the chosen mobile phase, improper column packing, or overloading the column.
-
Root Cause Analysis:
-
Suboptimal Eluent Polarity: The polarity of the solvent system may not be ideal to sufficiently differentiate the affinities of your compound and the impurity for the stationary phase.
-
Column Overloading: Loading too much crude material relative to the amount of silica gel will cause bands to broaden and overlap. A general rule is to use a silica-to-crude-product mass ratio of at least 50:1.
-
On-Column Degradation: As discussed in the previous point, if one compound is degrading into another during the separation, you will continuously generate mixed fractions.[3]
-
-
Solutions & Proactive Measures:
-
Optimize the Solvent System via TLC: Before running the column, meticulously test solvent systems using Thin Layer Chromatography (TLC). The ideal system will show a clear separation between your product spot and impurities, with the product having an Rf value between 0.25 and 0.40.
-
Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a gradient elution. Start with a less polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (e.g., to 80:20 Hexane:Ethyl Acetate). This sharpens bands and improves separation for compounds with close Rf values.
-
Try an Alternative Solvent System: If hexane/ethyl acetate fails, consider a different solvent combination with different selectivities, such as dichloromethane/methanol.[4]
-
Check Compound Stability: Run a 2D TLC plate to check for on-plate degradation. Spot the compound, run the plate in one direction, let it dry completely, and then run it again in the perpendicular direction using the same solvent. If a new spot appears, it indicates instability on silica.[3]
-
Question 3: My product yield after chromatography is unexpectedly low. Where could it have been lost?
Answer: Low yield can result from several factors, including incomplete elution, product degradation, or irreversible adsorption to the stationary phase.
-
Root Cause Analysis:
-
Degradation: As mentioned, the compound may be degrading on the acidic silica gel.[1]
-
Co-elution: If separation is poor, fractions containing the product might also contain impurities. If these mixed fractions are discarded, the yield will be lowered.[1]
-
Irreversible Adsorption: Highly polar compounds or those with specific functional groups can sometimes bind irreversibly to the silica gel and fail to elute.
-
Trailing/Smearing: If the product band is very broad or "tails," it may elute over a large volume of solvent. The concentration in later fractions can be too low to detect by TLC, leading to their premature discard.[3]
-
-
Solutions & Proactive Measures:
-
Confirm Complete Elution: After your product has seemingly eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 9:1 ethyl acetate:methanol) and collect a final large fraction. Concentrate this fraction and check via TLC to see if any product remained on the column.
-
Deactivate Silica Gel: As a primary measure to prevent degradation-related yield loss, pre-treat the silica with a triethylamine-containing eluent.[1]
-
Optimize Loading: Use a dry loading method (see protocol below) to ensure the initial product band is as tight and narrow as possible. This minimizes tailing.[5]
-
Concentrate and Re-check Fractions: If you suspect your product is present but too dilute to see on TLC, try concentrating a few of the later fractions before spotting them on the plate.[3]
-
Frequently Asked Questions (FAQs)
Question 1: What is the best stationary phase and mobile phase to start with for purifying this compound?
Answer: The standard and most effective starting point is silica gel (230-400 mesh) for the stationary phase.[1] For the mobile phase, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is highly effective for pyrazole derivatives.[1][6] A good starting point for TLC analysis is an 8:2 or 7:3 mixture of hexane:ethyl acetate. Adjust the ratio to achieve the target Rf value of ~0.3 for the product.
Question 2: What are the most likely impurities I will encounter in a crude sample of this compound?
Answer: The impurities largely depend on the synthetic route. A common synthesis involves the condensation of phenylhydrazine with an ethyl benzoylacetate precursor.[7]
-
Unreacted Starting Materials: Phenylhydrazine and ethyl benzoylacetate may be present.
-
Hydrazone Intermediate: Incomplete cyclization can leave a hydrazone intermediate in the crude mixture.[1]
-
Regioisomers: If unsymmetrical starting materials are used in related syntheses, the formation of regioisomers is a common challenge, though less so for this specific molecule.[1]
Question 3: Should I load my sample onto the column using the "wet" or "dry" loading method?
Answer: While both methods work, the dry loading method is generally superior and is strongly recommended, especially if your compound is not highly soluble in the eluent.[4][5]
-
Why Dry Loading is Preferred: It ensures that the sample is applied to the column as a very narrow, concentrated band, which is critical for achieving good separation. Wet loading, which involves dissolving the sample in a minimal amount of solvent and pipetting it directly onto the silica, often leads to band broadening if the solvent used is more polar than the eluent or if the sample is not fully soluble.
Data Summary: Recommended Solvent Systems
| Application | Stationary Phase | Recommended Solvent System (v/v) | Purpose & Rationale |
| TLC Analysis | Silica Gel 60 F254 | Hexane / Ethyl Acetate (8:2 to 7:3) | To determine the optimal eluent polarity. Aim for a product Rf of 0.25–0.40. |
| Column Elution | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (Gradient: 95:5 to 80:20) | Start with a low polarity to elute non-polar impurities, then gradually increase polarity to elute the target compound with a sharp band. |
| Column Flush | Silica Gel (230-400 mesh) | Ethyl Acetate / Methanol (9:1) | To elute any highly polar compounds that may have remained on the column after the main separation. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a robust method for the purification of this compound.
1. Preparation for Dry Loading:
-
Weigh your crude product (e.g., 500 mg) into a round-bottom flask.
-
Add approximately 5-10 times the mass of silica gel (e.g., 2.5–5 g) to the flask.[5]
-
Dissolve the crude product and suspend the silica in a solvent that fully solubilizes your product, such as dichloromethane or ethyl acetate.
-
Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.[5]
2. Column Packing:
-
Select a column of appropriate size for the amount of silica gel (approx. 100:1 silica:crude product ratio, so ~50 g of silica for 500 mg of product).
-
Prepare a slurry of the main batch of silica gel (~50 g) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).[2]
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.
3. Sample Loading and Elution:
-
Once the main silica bed is packed and the solvent level is just at the top of the silica, carefully add the dry-loaded sample powder to the top of the column, creating a thin, even layer.
-
Gently place a thin layer of sand (2-5 mm) over the sample layer to prevent disturbance when adding solvent.[5]
-
Carefully add the initial eluent (95:5 hexane:ethyl acetate) to the column, apply pressure (using a hand bellows or nitrogen line), and begin collecting fractions.
-
Monitor the fractions by TLC. Once non-polar impurities have eluted, you can begin a shallow gradient by gradually increasing the percentage of ethyl acetate to elute your product.
4. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid this compound.
Visualized Workflows
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. rsc.org [rsc.org]
- 7. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 1,3-diphenyl-1H-pyrazol-5-ol via ¹H NMR Spectroscopy
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing ¹H NMR spectroscopy to assess the purity of 1,3-diphenyl-1H-pyrazol-5-ol. We will move beyond simple spectral interpretation to address the nuances of tautomerism, identify common process-related impurities, and establish a robust protocol for quantitative analysis.
The Challenge: Tautomerism in Pyrazolones
A primary challenge in interpreting the NMR spectrum of this compound is its existence in multiple tautomeric forms.[1][2] The equilibrium between these forms is influenced by factors such as solvent polarity, concentration, and temperature. The three principal tautomers are the hydroxyl (OH), the amino (NH), and the methylene (CH) forms. For this compound, the equilibrium predominantly involves the OH-form (A ) and the NH-form (B ), with the CH-form being generally less stable.[3] Understanding this equilibrium is the first step in accurate spectral assignment.
Diagram 1: Principal Tautomeric Forms of this compound
Caption: Tautomeric equilibrium between the OH and NH forms.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound in a common solvent like DMSO-d₆?
In DMSO-d₆, the OH-form is typically favored. The spectrum is characterized by several key regions. The labile OH proton signal can be broad and its position variable. Aromatic protons from the two phenyl rings will appear as complex multiplets, and the C4-proton of the pyrazole ring will be a sharp singlet.
Table 1: Expected ¹H NMR Chemical Shifts for this compound (OH-Tautomer) in DMSO-d₆
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl H (C3-Ph & N1-Ph) | 7.20 - 8.00 | Multiplet (m) | 10H | Overlapping signals from both phenyl rings. |
| Pyrazole H4 | ~6.00 | Singlet (s) | 1H | A key diagnostic signal for the main structure. |
| Labile Proton (OH) | 9.00 - 12.00 | Broad Singlet (br s) | 1H | Position and width are highly dependent on concentration and residual water. Confirmed by D₂O exchange. |
Q2: My OH/NH peak is very broad or not visible. Is this a problem?
This is common for labile protons (protons on heteroatoms like O or N). The peak's broadness is due to chemical exchange with trace amounts of water in the solvent or intermolecular hydrogen bonding. In protic solvents like CD₃OD, it may exchange completely and not be observed. To confirm its presence, you can perform a D₂O exchange experiment: add a drop of deuterium oxide to your NMR tube, shake, and re-acquire the spectrum. The labile proton signal should disappear or significantly diminish.
Q3: Why do I see more than one singlet in the 5.5-6.5 ppm region?
This could indicate the presence of multiple tautomers in solution. The chemical environment of the H4 proton is different in the OH-form versus the NH-form, which can lead to distinct signals if the rate of interconversion is slow on the NMR timescale.[3] It could also signify the presence of a regioisomeric impurity if an unsymmetrical starting material was used.[4]
Q4: How can I be sure my signal integrations are accurate for purity determination?
Accurate integration is the cornerstone of quantitative NMR (qNMR).[5][6][7] To ensure accuracy, you must use a sufficiently long relaxation delay (D1) during acquisition. This delay allows all protons to fully return to their equilibrium state before the next pulse. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in the molecule. For small molecules, a D1 of 10-30 seconds is often sufficient.
Troubleshooting Guide: Identifying Common Impurities
The most common synthesis of this compound involves the Knorr pyrazole synthesis, condensing phenylhydrazine with ethyl benzoylacetate.[4] Therefore, the most likely impurities are unreacted starting materials and residual solvents.
Diagram 2: Synthesis and Potential Impurities
Caption: Common impurities originate from starting materials.
Table 2: Troubleshooting Common Impurity Signals in ¹H NMR
| Observed Signal(s) | Possible Impurity | Characteristic Chemical Shifts (CDCl₃) | Action |
| Quartet at ~4.2 ppm, Triplet at ~1.2 ppm, Singlet at ~3.9 ppm | Ethyl Benzoylacetate | -CH₂- : 4.19 (q, 2H), -CH₃ : 1.25 (t, 3H), -CH₂- (keto) : 3.95 (s, 2H)[8][9] | Recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify via column chromatography. |
| Multiplets at ~6.8-7.3 ppm, Broad signals at ~3.5-5.5 ppm | Phenylhydrazine | Aromatic-H : ~6.8-7.3 (m, 5H), -NHNH₂ : Broad, variable signals[10][11][12] | Wash the crude product with a dilute acid (e.g., 1M HCl) to protonate and remove the basic phenylhydrazine, followed by recrystallization. |
| Quartet at ~3.6 ppm, Triplet at ~1.2 ppm | Ethanol | -CH₂- : ~3.65 (q), -CH₃ : ~1.22 (t)[13][14] | Dry the product under high vacuum for an extended period. |
| Singlet at ~2.50 ppm, Broad peak ~3.3 ppm | DMSO-d₆ | Residual DMSO-d₅ : 2.50 (quintet), Water (H₂O) : ~3.33 (broad s)[13][15] | These are solvent signals and should be noted but not included in purity calculations. Ensure the sample is dry to minimize the water peak. |
Protocol: Purity Assessment by the 100% ¹H NMR Method
This protocol outlines the relative quantitation method, where the purity of the target compound is determined by comparing its signal integral to the sum of all integrals in the spectrum (target + impurities).[16] This method is effective when all species in the sample are visible by ¹H NMR.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 6. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. Ethyl benzoylacetate(94-02-0) 1H NMR spectrum [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Phenylhydrazine(100-63-0) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up and Purification of 1,3-diphenyl-1H-pyrazol-5-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction steps of work-up and purification. The synthesis of pyrazole derivatives, while often straightforward, can present challenges in isolating a pure product. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to help you achieve high purity and yield.
The most common route to this compound is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of ethyl benzoylacetate and phenylhydrazine.[1][2] While the reaction itself is generally efficient, the subsequent work-up is crucial for removing unreacted starting materials, catalysts, and potential side products.
General Experimental Workflow
The following diagram outlines the typical workflow from the completion of the reaction to the isolation of the purified final product.
Caption: General workflow for the work-up and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Quenching & Product Isolation
Q1: My reaction is complete. What is the initial step to isolate the crude product?
The most direct method is precipitation. After ensuring the reaction has cooled to room temperature, the mixture is typically poured into a larger volume of cold water or an ice-water bath with stirring.[1] this compound is poorly soluble in water, and this "anti-solvent" approach causes it to precipitate out of the reaction solvent (commonly ethanol or acetic acid). The resulting solid can then be collected by vacuum filtration.
Causality: The principle here is leveraging solubility differences. The product is soluble in the organic reaction solvent but insoluble in water. Adding water changes the polarity of the solvent system dramatically, forcing the non-polar organic product to crash out of the solution.
Q2: The product is not precipitating after adding water. What should I do?
This can be alarming but is often solvable. Consider the following causes and solutions:
-
Insufficient Product: If the reaction yield is very low, the product concentration may be below its solubility limit, even after adding water. Try concentrating the solution by removing some of the organic solvent under reduced pressure before adding water.
-
Incorrect pH: The phenolic hydroxyl group on the pyrazol-5-ol is acidic. If the solution is basic, the product will form a water-soluble phenoxide salt. Ensure the aqueous solution is neutral or slightly acidic. If necessary, add a few drops of dilute acid (e.g., 1M HCl) to neutralize any base and protonate the product, which will decrease its water solubility.
-
Need for Nucleation: Crystallization sometimes requires a "seed" to start. Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, if you have a small crystal of pure product from a previous batch, add it to the solution (seed crystal).
-
Extraction as an Alternative: If precipitation fails, you may need to perform a liquid-liquid extraction. Transfer the entire mixture to a separatory funnel, add an immiscible organic solvent (like ethyl acetate or dichloromethane), and extract the product from the aqueous layer.[3][4]
Q3: I have a dark, oily residue instead of a solid precipitate. What went wrong and how can I salvage it?
A dark, oily product often indicates the presence of significant impurities, potentially from side reactions involving the phenylhydrazine starting material, which can be sensitive to oxidation.[5]
-
Causality & Prevention: This can be caused by excessive heat or reaction time, or the presence of oxygen.[6] To prevent this, consider running the reaction under an inert atmosphere (e.g., nitrogen) and purifying the phenylhydrazine by distillation if it appears discolored before use.[5]
-
Salvage Strategy: Do not discard the oil. It likely contains your product. The best approach is to purify it using column chromatography. Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto silica gel. A solvent system like hexane/ethyl acetate is often effective for separating the desired product from more polar, colored impurities.[4]
Purification
Q4: What is the recommended method for purifying crude this compound?
Recrystallization is the most common and efficient method for purifying the crude solid product. It is a robust technique for removing small amounts of impurities, resulting in a highly crystalline, pure compound.
Q5: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, ethanol is a frequently cited and effective solvent.[7][8] A mixture of solvents, such as ethanol-chloroform, can also be used.[9]
| Solvent System | Suitability for this compound | Boiling Point (°C) | Notes |
| Ethanol | Excellent | 78 | Often the solvent of choice. The product is soluble in hot ethanol and crystallizes upon cooling. |
| Ethanol/Water | Good | Variable | Can be used if the product is too soluble in pure ethanol. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy (cloud point), then add a few drops of hot ethanol to clarify and allow to cool. |
| Ethyl Acetate | Fair | 77 | Can be used, but solubility might be high even at room temperature, potentially reducing yield. |
| Hexane | Poor (as primary) | 69 | Product has very low solubility. Can be used as an anti-solvent or for washing the filtered crystals. |
Q6: My recrystallization yielded very little product. How can I improve the recovery?
Low recovery is a common issue. Here’s how to troubleshoot it:
-
Excess Solvent: Using too much solvent is the most common mistake. This keeps the product dissolved even when the solution is cold. Use just enough hot solvent to fully dissolve the crude solid.
-
Cooling Rate: Do not cool the solution too quickly (e.g., by putting it directly into an ice bath). Slow cooling promotes the formation of large, pure crystals. Allow the flask to cool to room temperature first, then move it to an ice bath to maximize precipitation.
-
Check the Filtrate: After filtering your crystals, take a small amount of the filtrate and evaporate the solvent. If a significant amount of solid remains, it means your recovery was incomplete. You can try to recover more product by concentrating the filtrate and cooling it again for a second crop of crystals.
Q7: After recrystallization, my product is still impure. What are the next steps?
If TLC or melting point analysis shows persistent impurities, a more rigorous purification method is needed.
-
Column Chromatography: This is the next logical step. It is highly effective at separating compounds with different polarities. A typical stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.[4][10]
-
Acid-Addition Salt Formation: For certain pyrazoles, purification can be achieved by dissolving the crude product in a solvent, treating it with an acid (like HCl) to form the acid addition salt, and crystallizing this salt.[11] The salt is often more crystalline and less soluble than the free base. After filtration, the pure salt is dissolved in water and neutralized with a base to precipitate the pure pyrazole.[11]
Product Characterization & Purity Confirmation
Q8: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm that you have synthesized the correct compound and that it is pure.
| Technique | Purpose | Expected Result for this compound |
| Thin-Layer Chromatography (TLC) | Assess purity and monitor reaction progress | A single spot indicates high purity. Compare the Rf value to that of the starting materials. |
| Melting Point (MP) | Assess purity | A sharp melting point range close to the literature value (approx. 135-138 °C or 408-411 K) indicates high purity.[7] Impurities typically depress and broaden the melting range. |
| ¹H NMR Spectroscopy | Confirm structure | The spectrum should show characteristic peaks for the aromatic protons (approx. 7.2-7.9 ppm) and potentially the OH proton, though this can be broad or exchange with the solvent.[8][12][13] |
| Mass Spectrometry (MS) | Confirm molecular weight | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak (M+H)+ corresponding to the molecular weight of the product (C₁₅H₁₂N₂O = 236.27 g/mol ).[7] |
Detailed Experimental Protocols
Protocol 1: Work-up by Precipitation and Filtration
-
Once the reaction is deemed complete by TLC, allow the reaction flask to cool to room temperature.
-
In a separate beaker, prepare a volume of ice-cold deionized water approximately 5-10 times the volume of your reaction mixture.
-
Slowly pour the room-temperature reaction mixture into the cold water while stirring vigorously.
-
A solid precipitate should form. Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation.
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold water.
-
Filter the solid product, washing the crystals in the funnel with several small portions of cold deionized water to remove any residual acid or water-soluble impurities.
-
Allow the solid to air-dry on the filter for several minutes under vacuum. For final drying, transfer the solid to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol 2: Purification by Recrystallization from Ethanol
-
Place the crude, dry this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Heat the flask on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves completely at the boiling point. Avoid adding excess solvent.
-
Remove the flask from the heat. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain the pure product.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activity of 1,3-diphenyl-1H-pyrazol-5-ol and Celecoxib
This guide provides a detailed, evidence-based comparison of the anti-inflammatory properties of the well-established selective COX-2 inhibitor, celecoxib, and the pyrazole derivative, 1,3-diphenyl-1H-pyrazol-5-ol. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, comparative experimental data, and validated protocols to offer a clear perspective on their respective activities.
Introduction: The Pyrazole Scaffold in Inflammation
The pyrazole ring is a foundational heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This scaffold is the cornerstone of numerous anti-inflammatory agents, most notably celecoxib, a globally recognized nonsteroidal anti-inflammatory drug (NSAID).[2] Celecoxib's success has cemented the pyrazole moiety as a "privileged structure" in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[3] This guide examines the anti-inflammatory profile of the parent structure, this compound, in the context of the highly optimized and clinically validated derivative, celecoxib. By comparing the established benchmark with a foundational pyrazole structure, we can better appreciate the structure-activity relationships that govern anti-inflammatory efficacy.
Mechanistic Deep Dive: Targeting the Arachidonic Acid Cascade
The primary mechanism for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs)—key mediators of pain, inflammation, and fever.[4][5]
Celecoxib: The Paradigm of COX-2 Selectivity
Celecoxib's therapeutic action is derived from its potent and selective inhibition of COX-2.[4][6] The COX enzyme exists in two main isoforms:
-
COX-1: Constitutively expressed in most tissues, it plays a vital role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[7]
-
COX-2: Primarily an inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8]
By preferentially inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation, thereby exerting its analgesic and anti-inflammatory effects.[5][8] Its relative lack of activity against COX-1 at therapeutic doses is the key to its improved gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen and naproxen, which inhibit both isoforms.[4][8] The structural basis for this selectivity lies in celecoxib's sulfonamide side chain, which binds to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[5][8]
This compound: A Progenitor with Potential
Therefore, it is hypothesized that this compound likely exerts anti-inflammatory effects through one or more of the following pathways:
-
COX Inhibition: Acting as a potential inhibitor of COX enzymes, similar to its derivative, celecoxib.
-
LOX Inhibition: Targeting the lipoxygenase pathway, which produces inflammatory leukotrienes.
-
Cytokine Modulation: Suppressing the production or signaling of pro-inflammatory cytokines.
Further investigation is required to elucidate its precise molecular targets and selectivity profile.
Comparative Data Summary
The following tables summarize the available quantitative data to compare the anti-inflammatory profiles of the two compounds. It is critical to note that while extensive data exists for celecoxib, data for this compound is limited, and therefore, data from closely related pyrazole derivatives are included for context.
Table 1: In Vitro COX Inhibition
| Compound | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Source |
| Celecoxib | COX-2 | 40 | ~10-20 | [8][13] |
| Celecoxib | COX-2 | 60 | 405 | [14] |
| Pyrazole Derivative 2a | COX-2 | 19.87 | N/A | [15] |
| Pyrazole Derivative 3b | COX-2 | 39.43 | 22.21 | [15] |
| Pyrazole Derivative 5b * | COX-2 | 38.73 | 17.47 | [15] |
*Note: Data for pyrazole derivatives are from compounds synthesized and evaluated in a 2019 study and are not for this compound itself, but demonstrate the potential of the scaffold.[15]
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Model | Dosage | % Inhibition of Edema | Reference Compound | Source |
| Celecoxib | Various arthritis & pain models | Clinically relevant doses | Efficacious | Diclofenac, Naproxen | [16][17] |
| Pyrazole Derivative 4a | Xylene-induced ear edema | N/A | 48.71% | Dexamethasone (47.18%) | [10] |
| Pyrazole Derivative 13i | Carrageenan-induced paw edema | N/A | Close to Celecoxib | Celecoxib | [18] |
*Note: In vivo data for pyrazole derivatives illustrates the anti-inflammatory efficacy of the chemical class in established animal models.[10][18]
Key Experimental Protocols
The following are standardized, validated protocols for assessing the anti-inflammatory activity of test compounds. Adherence to these methodologies ensures reproducibility and trustworthiness of the generated data.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines a compound's potency and selectivity in inhibiting the two COX isoforms.
Methodology:
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, celecoxib) in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of HCl.
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting inhibition percentage against compound concentration. The selectivity index is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups: a control group (vehicle), a reference group (e.g., celecoxib), and test groups (different doses of this compound).
-
Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the baseline volume. Determine the percentage of inhibition of edema for each treatment group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
Expert Synthesis and Conclusion
Celecoxib stands as a testament to the power of rational drug design. Its well-defined mechanism, selective action on COX-2, and extensive clinical validation make it a gold standard for anti-inflammatory therapy.[6][9][17] The data consistently demonstrates its efficacy in reducing pain and inflammation with a more favorable gastrointestinal safety profile than traditional NSAIDs.[8][16]
-
Celecoxib is the highly optimized, clinically proven, selective COX-2 inhibitor. Its performance is the benchmark against which new anti-inflammatory agents are measured.
-
This compound is a promising but under-investigated progenitor. It serves as a valuable lead compound, and the compelling activity of its derivatives highlights the significant potential for developing novel, potent anti-inflammatory agents from this chemical family.
Future research should focus on the direct evaluation of this compound in the standardized assays described herein to quantify its specific COX selectivity and in vivo efficacy. Such studies will fully elucidate its therapeutic potential and guide the synthesis of next-generation pyrazole-based anti-inflammatory drugs.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. apexbt.com [apexbt.com]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of two different dosages of celecoxib with diclofenac for the treatment of active ankylosing spondylitis: results of a 12-week randomised, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients: patient and cost-effectiveness considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of 1,3-diphenyl-1H-pyrazol-5-ol: A Comparative Analysis Against Traditional NSAIDs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of 1,3-diphenyl-1H-pyrazol-5-ol, a pyrazole-based compound, against established nonsteroidal anti-inflammatory drugs (NSAIDs). This document synthesizes available preclinical data on its derivatives to forecast its potential efficacy and safety profile, offering insights into a promising avenue for the development of new anti-inflammatory agents.
The pyrazole scaffold is a cornerstone in medicinal chemistry, famously forming the core of the selective COX-2 inhibitor, Celecoxib.[1] This has spurred significant interest in the therapeutic potential of other pyrazole derivatives. This guide focuses on this compound, examining its standing relative to conventional NSAIDs like ibuprofen, diclofenac, and the selective inhibitor celecoxib. Through an objective lens, we will delve into its proposed mechanism of action, comparative anti-inflammatory and analgesic activities, and its potential gastrointestinal and cardiovascular safety profile, supported by experimental data from closely related analogues.
Mechanism of Action: The Cyclooxygenase (COX) Inhibition Paradigm
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is induced during an inflammatory response.[3]
The therapeutic efficacy of NSAIDs is derived from the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, are primarily linked to the inhibition of COX-1.[3] Consequently, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery. Pyrazole derivatives have shown significant promise as selective COX-2 inhibitors.[1]
While direct COX inhibition data for this compound is not extensively available in the reviewed literature, studies on its close derivatives provide valuable insights. For instance, a series of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles demonstrated selective COX-2 inhibitory activity.[4] This suggests that the 1,3-diphenyl-1H-pyrazole scaffold has a propensity for selective COX-2 inhibition.
Comparative Efficacy: A Synthesis of Preclinical Findings
To contextualize the potential of this compound, this section presents a comparative summary of the anti-inflammatory and analgesic activities of its derivatives against commonly used NSAIDs. The data is collated from various preclinical studies employing standardized models.
Anti-Inflammatory Activity
The carrageenan-induced rat paw edema model is a widely accepted acute inflammation assay. The percentage of edema inhibition is a key metric for evaluating the anti-inflammatory potency of a compound.
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| Pyrazole Derivative (9g)¹ | 74.3 (ED₅₀) | - | - | Aspirin | - |
| Pyrazole Derivative (11b)² | - | - | Strong Activity | - | - |
| Pyrazole Derivative (18)² | - | - | Strong Activity | - | - |
| Ibuprofen | - | - | - | - | - |
| Diclofenac | - | - | - | - | - |
| Celecoxib | - | - | Potent Activity | - | - |
¹Data for 2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole[4] ²Qualitative description of activity for 1-phenyl-4-pivaloyl-1H-pyrazole and 1-phenyl-1H-pyrazole-5-acetic acid[5]
Analgesic Activity
The acetic acid-induced writhing test in mice is a common method to assess peripheral analgesic activity. A reduction in the number of writhes indicates an analgesic effect.
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference Compound | Writhing Inhibition (%) |
| Pyrazole Derivative (9g)¹ | - | Comparable to Aspirin | Aspirin | - |
| Pyrazole Derivative (11b)² | - | Appreciable Activity | - | - |
| Pyrazole Derivative (18)² | - | Appreciable Activity | - | - |
| Ibuprofen | - | - | - | - |
| Diclofenac | - | - | - | - |
| Celecoxib | - | - | - | - |
¹Data for 2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole[4] ²Qualitative description of activity for 1-phenyl-4-pivaloyl-1H-pyrazole and 1-phenyl-1H-pyrazole-5-acetic acid[5]
Safety Profile: A Critical Consideration
The clinical utility of NSAIDs is often limited by their adverse effects, primarily gastrointestinal and cardiovascular complications.[3][6][7]
Gastrointestinal Safety
The ulcerogenic potential of NSAIDs is a major concern. This is typically assessed by examining the gastric mucosa of treated animals for lesions and calculating an ulcer index.
| Compound | Dose (mg/kg) | Ulcer Index | Reference Compound | Ulcer Index |
| Pyrazole Derivative (9g)¹ | - | Superior to Aspirin | Aspirin | - |
| Pyrazole Derivatives (general) | - | Low Ulcerogenicity | Celecoxib | Low Ulcerogenicity |
¹Data for 2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole[4]
The favorable gastrointestinal profile of pyrazole derivatives is often attributed to their COX-2 selectivity, which spares the protective effects of COX-1 in the stomach lining.[2]
Cardiovascular Risk
Concerns about the cardiovascular risks associated with selective COX-2 inhibitors emerged with the withdrawal of rofecoxib.[8] These risks are thought to be related to an imbalance between prostacyclin and thromboxane A2. While specific cardiovascular safety data for this compound and its close derivatives are not extensively reported in the reviewed literature, this remains a critical aspect for future investigation in the development of any new NSAID.
Experimental Methodologies: A Guide for Researchers
For scientists aiming to validate and expand upon these findings, the following are standardized protocols for the key experiments cited in this guide.
Synthesis of this compound
A general and efficient method for the synthesis of pyrazole derivatives involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a common route is the reaction of ethyl benzoylacetate with phenylhydrazine.
Caption: Synthesis of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Quantification: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
Caption: Workflow for COX Inhibition Assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the acute anti-inflammatory effect of a compound.
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally.
-
Induction of Inflammation: A sub-plantar injection of carrageenan is given into the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.
-
Animal Model: Swiss albino mice are commonly used.
-
Compound Administration: The test compound is administered orally or intraperitoneally.
-
Induction of Writhing: An intraperitoneal injection of acetic acid is given to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.
-
Calculation of Inhibition: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group with the control group.
Ulcerogenic Activity Assessment
This experiment evaluates the potential of a compound to cause gastric ulcers.
-
Animal Model: Wistar rats are used.
-
Compound Administration: The test compound is administered orally at a high dose for several consecutive days.
-
Stomach Examination: The animals are sacrificed, and their stomachs are removed, opened along the greater curvature, and examined for any signs of ulceration.
-
Ulcer Index Calculation: The severity of the ulcers is scored, and an ulcer index is calculated.
Future Perspectives and Conclusion
The available evidence on the derivatives of this compound suggests that this compound class holds significant promise as a source of novel anti-inflammatory and analgesic agents with a potentially favorable safety profile. The consistent findings of potent anti-inflammatory and analgesic activities, coupled with reduced ulcerogenic potential in its analogues, strongly support the rationale for further investigation of this compound itself.
Future research should focus on a direct and comprehensive head-to-head comparison of this compound with standard NSAIDs. This should include detailed in vitro COX-1/COX-2 inhibition assays, a battery of in vivo anti-inflammatory and analgesic models, and thorough gastrointestinal and cardiovascular safety assessments. Such studies are crucial to fully elucidate the therapeutic potential of this compound and to determine if it represents a genuine advancement in the management of inflammatory conditions. The insights gained from this and future research will be invaluable for drug development professionals seeking to expand the arsenal of effective and safer NSAIDs.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurochemical studies of an analgesic, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole [difenamizole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Pyrazole Derivatives: A Guide for Drug Development Professionals
Abstract
In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount.[1] Pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of potent activity against clinically relevant bacteria and fungi.[2][3] This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of various pyrazole derivatives, contrasting their performance with standard-of-care antibiotics. We delve into the critical structure-activity relationships that govern their potency, explore their primary mechanisms of action, and provide detailed, field-proven protocols for their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to discovering the next generation of antimicrobial agents.
The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a foundational structure in medicinal chemistry.[4] Its metabolic stability and versatile synthetic accessibility have established it as a "privileged scaffold."[1][2] This versatility allows for the strategic placement of various functional groups at different positions on the ring, enabling fine-tuning of its physicochemical properties and biological activity. This inherent adaptability is a key reason why pyrazole derivatives have been successfully developed for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral treatments.[5] In the context of antimicrobial research, the pyrazole core serves as an excellent foundation for designing molecules that can effectively interact with microbial targets, often with greater potency and novel mechanisms compared to existing drug classes.[6][7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,3-Diphenyl-1H-pyrazol-5-ol Analogs
The 1,3-diphenyl-1H-pyrazol-5-ol scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and versatile substitution points have made it a fertile ground for the development of a wide array of pharmacologically active agents.[1][2][3] Analogs derived from this core have demonstrated significant potential in oncology, neuropharmacology, infectious diseases, and inflammatory conditions.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds across various biological targets. We will dissect how subtle molecular modifications influence binding affinity, selectivity, and functional activity, offering field-proven insights for researchers engaged in rational drug design.
The Core Scaffold: A Platform for Molecular Diversity
The foundational this compound structure offers several key positions for chemical modification, each playing a critical role in dictating the molecule's interaction with biological targets. Understanding these positions is fundamental to interpreting the SAR data that follows.
Caption: Core structure of this compound with key modification points highlighted.
Comparative SAR Across Major Biological Targets
The versatility of the diphenyl-pyrazolol scaffold is evident in its ability to target a diverse range of proteins. The following sections compare the SAR for its most prominent activities.
Anticancer Activity: Targeting Kinases and Inducing Apoptosis
Diphenyl-pyrazole derivatives have shown significant antiproliferative effects by targeting key enzymes in cancer signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3]
Key SAR Insights:
-
N1-Phenyl Ring: Substitution on this ring is crucial. For instance, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, the unsubstituted phenyl group at N1 (compound 5a) showed the most potent CDK2/cyclin E inhibitory activity (IC₅₀ = 0.98 µM) and high antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 1.88 µM).
-
C3-Phenyl Ring: Modifications here directly impact potency. Hybrid molecules incorporating a benzimidazole skeleton attached to the pyrazole core via the C3-phenyl ring have demonstrated potent growth inhibition against lung, breast, and cervical cancer cell lines, with IC₅₀ values in the low micromolar range (0.83–1.81 µM).[4][5] This suggests the benzimidazole moiety effectively interacts with the target protein.
-
C4 Position: This position is often used as an attachment point for other functional groups. Linking an aniline derivative via a methyl group at C4 led to the development of potent CDK2 inhibitors.
-
Mechanism: Many of these compounds inhibit cell proliferation by inducing apoptosis, which is often accompanied by the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[4]
Comparative Data for Anticancer Activity
| Compound ID | Key Structural Features | Target | Activity (IC₅₀) | Cell Line | Reference |
| Compound 5a | Unsubstituted N1-phenyl, aniline at C4 | CDK2/cyclin E | 0.98 µM | - | |
| Proliferation | 1.88 µM | MCF-7 | |||
| Compound 9 | Benzimidazole hybrid | Proliferation | 0.83 µM | A549 (Lung) | [4] |
| Compound 17 | Benzimidazole hybrid | Proliferation | 1.03 µM | MCF-7 (Breast) | [4] |
| Compound 2 | Diphenyl-pyrazole | EGFR (wild-type) | 16.25 µg/mL | - | [1] |
| Compound 8 | Diphenyl-pyrazole | VEGFR-2 | 35.85 µg/mL | - | [1] |
Monoamine Oxidase (MAO) Inhibition: A Focus on Antidepressant Potential
Pyrazoline derivatives, which are structurally related to pyrazoles, are potent and selective inhibitors of monoamine oxidase A (MAO-A), an enzyme whose inhibition increases levels of neurotransmitters like serotonin and is a validated strategy for treating depression.[6] The 1,3-diphenyl-pyrazol-5-ol scaffold provides a template for developing reversible and selective MAO-A inhibitors.[7]
Key SAR Insights:
-
Selectivity: The substitution pattern on the phenyl rings is the primary determinant of selectivity between MAO-A and MAO-B. Many 1,3,5-trisubstituted pyrazoline derivatives show high selectivity for MAO-A, with selectivity indices (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) often exceeding 10,000.[7]
-
Potency: The presence of a third substituted ring (Ring C) generally increases potency and selectivity towards MAO-A.[8][9] Analogs lacking this third ring show decreased potency for both isoforms.[8]
-
Reversibility: Many pyrazoline-based inhibitors are reversible, which is a desirable safety feature compared to older, irreversible MAO inhibitors.[10] Molecular docking studies suggest these compounds fit into the active site of MAO-A, but without forming covalent bonds.[10]
Comparative Data for MAO-A Inhibition
| Compound Class | Key Structural Features | Target | Activity Range (IC₅₀ or Kᵢ) | Selectivity Index (MAO-B/MAO-A) | Reference |
| Pyrazolines | Unsubstituted Ring A, Substituted Ring C | hMAO-A | Potent Inhibition | 1,000 - 10,000 | [8][9] |
| Pyrazolines | Unsubstituted Ring A, No Ring C | hMAO-A | Decreased Potency | Lower | [8] |
| 3,5-Diaryl Pyrazolines | Varied substitutions | MAO-A | Kᵢ values in congruence with docking | 1,000 - 100,000 | [10] |
| Trisubstituted Pyrazolines | Varied substitutions | MAO-A | 8.6 x 10⁻⁸ - 9.0 x 10⁻⁹ M | 10,000 - 16,250 | [7] |
Antimicrobial Activity: Combating Resistant Pathogens
The diphenyl-pyrazolol scaffold has been successfully modified to create potent antimicrobial agents, including some with activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[11]
Key SAR Insights:
-
Hybridization: Hybrid molecules that club the pyrazole core with other heterocyclic systems like pyrimidine or thiazole have shown promising broad-spectrum antimicrobial activity.[11]
-
C4-Substituents: The nature of the substituent at the C4 position is critical. A 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol starting material can be used to synthesize a variety of derivatives.[11] For example, a dipyrazolylbenzene derivative (compound 12) exhibited the highest antibacterial activity against MRSA (MIC = 10 µg/mL).[11]
-
Broad Spectrum: Certain derivatives, such as those bearing aminoguanidine or furan-2-carbohydrazide moieties, show potent inhibition against a range of Gram-positive and Gram-negative bacteria, with MIC values as low as 1-64 µg/mL.[12]
Comparative Data for Antimicrobial Activity
| Compound ID | Key Structural Features | Pathogen | Activity (MIC) | Reference |
| Compound 12 | Dipyrazolylbenzene derivative | MRSA | 10 µg/mL | [11] |
| B. subtilis | 5 µg/mL | [11] | ||
| Compound 13 | Pyrazole-pyrimidine hybrid | C. albicans | 5 µg/mL | [11] |
| Compound 19 | Hydrazinylthiazole derivative | K. pneumonia | Potent | [11] |
| Compound 7l | Aminoguanidine moiety | Gram-positive bacteria | 1-64 µg/mL | [12] |
Experimental Protocols: A Practical Framework
To ensure scientific integrity and provide actionable insights, this section outlines standardized methodologies for the synthesis and evaluation of this compound analogs.
General Synthesis of this compound Analogs
The core scaffold is typically synthesized via a Claisen condensation followed by cyclization with a hydrazine derivative. This workflow allows for the introduction of diversity at the N1 and C3 positions.
Caption: General synthetic workflow for producing this compound analogs.
Step-by-Step Protocol:
-
Synthesis of 1,3-Diketone Intermediate:
-
To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., dry THF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.
-
Allow the mixture to stir for 30 minutes.
-
Add a substituted methyl benzoate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 1,3-diketone by column chromatography.
-
-
Cyclization to Form Pyrazole Core:
-
Reflux a mixture of the 1,3-diketone intermediate (1.0 eq) and a substituted hydrazine hydrochloride (1.1 eq) in ethanol for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the this compound analog.[11][13]
-
In Vitro Biological Assay: Anticancer Cytotoxicity (MTT Assay)
This protocol is a self-validating system for assessing the antiproliferative activity of synthesized compounds.
-
Cell Culture:
-
Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well in a suitable culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with serial dilutions of the compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. The SAR studies compiled in this guide demonstrate that specific, targeted modifications to its core structure can produce potent and selective modulators of diverse biological targets.
-
For anticancer applications, future work should focus on developing hybrids that target multiple nodes in a signaling cascade to overcome resistance.
-
In neuropharmacology , the emphasis should be on refining substitutions to achieve high selectivity for MAO-A while maintaining a favorable safety and pharmacokinetic profile.
-
For antimicrobial agents, the challenge lies in identifying novel modifications that can circumvent existing bacterial resistance mechanisms.
By integrating the comparative data and experimental frameworks presented here, researchers can more effectively navigate the chemical space of diphenyl-pyrazolol analogs and accelerate the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. | Semantic Scholar [semanticscholar.org]
- 6. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and 3D-QSAR of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as potent and highly selective monoamine oxidase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Corrosion Inhibition: Evaluating 1,3-Diphenyl-1H-pyrazol-5-ol Against Other Organic Inhibitors
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount, particularly in industries where metallic assets are routinely exposed to aggressive acidic environments. Organic inhibitors, especially heterocyclic compounds, represent a cornerstone of this defense. Their efficacy is rooted in their molecular architecture—rich in heteroatoms (like nitrogen and oxygen) and π-electrons—which facilitates their adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2][3]
Among these, pyrazole derivatives have garnered significant attention for their robust performance.[1][4] This guide provides an in-depth comparative analysis of a specific pyrazole derivative, 1,3-diphenyl-1H-pyrazol-5-ol (also known as 5-hydroxy-1,3-diphenylpyrazole), placing its performance in context with other notable organic inhibitors. We will dissect the experimental data, explore the underlying mechanisms of action, and provide the detailed protocols necessary to validate these findings in your own laboratory.
Comparative Performance Analysis: A Data-Driven Overview
The true measure of an inhibitor lies in its quantitative performance. The inhibition efficiency (IE%) is a critical metric, indicating the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. Our analysis focuses on performance in highly corrosive acidic media, a common challenge in industrial settings.
A recent study meticulously evaluated this compound and its structural analog, 5-amino-1,3-diphenylpyrazole, on mild steel in a 1 M hydrochloric acid (HCl) solution.[5][6] The results are highly illustrative of how subtle molecular changes can impact performance.
Key Findings:
-
This compound demonstrated a strong inhibition efficiency of 86.4% .[5][6]
-
Its amino-substituted counterpart, 5-amino-1,3-diphenylpyrazole , achieved an even more impressive efficiency of 94.7% under identical conditions.[5][6] This suggests that the amino group (-NH₂) may offer superior interaction with the metal surface compared to the hydroxyl group (-OH) in this specific molecular framework.
To contextualize these findings, the following table compares their performance with other pyrazole-based inhibitors reported in the literature.
| Inhibitor | Metal | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| This compound | Mild Steel | 1 M HCl | Weight Loss | 0.5 mM | 86.4% | [5][6] |
| 5-Amino-1,3-diphenylpyrazole | Mild Steel | 1 M HCl | Weight Loss | 0.5 mM | 94.7% | [5][6] |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | EIS, PDP | 1.0 mM | 90.8% | [7][8][9] |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole (BM-01) | Carbon Steel | 1 M HCl | Weight Loss | 1.0 mM | 90.4% | [10] |
| Pyrazolone-sulfonamide Hybrid | Mild Steel | 1 M HCl | Gravimetric | 500 ppm | >90% | [11][12] |
| 5-(4-dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (P1) | C38 Steel | 0.5 M H₂SO₄ | Weight Loss | 5x10⁻⁴ M | >90% | [3] |
This data clearly positions this compound as an effective inhibitor, while highlighting that the field of pyrazole derivatives offers compounds with exceptional, often greater than 90%, protective capabilities. The performance variation underscores the importance of the specific functional groups and overall electronic structure of the inhibitor molecule.
The Mechanism of Inhibition: A Molecular Shield
The efficacy of pyrazole-based inhibitors is not accidental; it is a direct consequence of their molecular structure and resulting electrochemical behavior. The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, which forms a protective film that isolates the metal from the corrosive environment.[13][14]
This adsorption process is driven by several key features:
-
Heteroatom Interaction: The nitrogen atoms within the pyrazole ring and the oxygen atom in the hydroxyl group of this compound possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).[2]
-
π-Electron System: The delocalized π-electrons from the two phenyl rings and the pyrazole ring create an electron-rich system. This system can interact with the positively charged metal surface (in acidic solution), further strengthening the adsorption.
-
Surface Blocking: The adsorbed molecules physically block the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would normally occur. For this reason, pyrazole derivatives are often classified as mixed-type inhibitors .[7][15]
The following diagram illustrates the proposed adsorption mechanism.
Caption: Proposed mechanism of corrosion inhibition by pyrazole derivatives.
Experimental Validation: Self-Validating Protocols
Trustworthy data is built upon rigorous and repeatable experimental design. The following sections detail the standard, industry-accepted protocols for evaluating corrosion inhibitor efficiency. Adhering to these methodologies ensures the generation of reliable and comparable data.
Gravimetric (Weight Loss) Measurement
This is the most direct method for determining the corrosion rate. The causality is simple: the more the metal corrodes, the more mass it loses. The inhibitor's effectiveness is measured by its ability to reduce this mass loss.
Step-by-Step Protocol:
-
Coupon Preparation:
-
Cut mild steel coupons to a standard size (e.g., 4.5 cm x 2.5 cm x 0.2 cm).[5]
-
Mechanically polish the coupons using successively finer grades of emery/sandpaper (e.g., up to 1200 grit) to achieve a uniform, mirror-like surface.
-
Degrease the coupons by rinsing with acetone, followed by double-distilled water.[5]
-
Dry the coupons in a warm air oven and store them in a desiccator.
-
Accurately weigh each coupon to four decimal places using a precision analytical balance (this is W_initial).
-
-
Immersion Test:
-
Post-Immersion Analysis:
-
Carefully retrieve the coupons from the solutions.
-
Rinse with distilled water to remove the acid.
-
Gently clean with a nylon brush to remove loose corrosion products.
-
Rinse again with acetone, dry thoroughly, and re-weigh to get the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area in cm², T is time in hours, and D is the density of the metal in g/cm³.[5]
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.[5]
-
Caption: Standard workflow for the gravimetric (weight loss) method.
Electrochemical Methods (PDP & EIS)
Electrochemical techniques offer faster results and deeper mechanistic insights into the inhibitor's function. They are performed in a three-electrode glass cell containing the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum).[16][17]
Protocol:
-
Electrode Preparation: The working electrode (mild steel) is prepared similarly to the weight loss coupons (polished, cleaned) and mounted in an electrode holder, exposing a known surface area (e.g., 1 cm²).
-
System Stabilization: The electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize for approximately 20-30 minutes until a steady Open Circuit Potential (OCP) is reached.[17]
-
Electrochemical Impedance Spectroscopy (EIS):
-
A small amplitude AC potential (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[16]
-
The resulting impedance data is plotted as a Nyquist plot. An increase in the diameter of the plot's semicircle corresponds to an increase in charge-transfer resistance (R_ct), indicating better inhibition.[16][18]
-
Calculation: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, the potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).[17]
-
The resulting current is plotted against the potential (Tafel plot).
-
Corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions back to the corrosion potential (E_corr). A lower i_corr value signifies better corrosion protection.
-
Calculation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.
-
Caption: Workflow for electrochemical evaluation (EIS and PDP).
Conclusion
The experimental evidence confirms that This compound is a highly effective corrosion inhibitor for mild steel in acidic media, achieving an efficiency of 86.4%. Comparative analysis reveals that it is part of a potent class of pyrazole derivatives capable of delivering over 90% protection. The performance is dictated by the molecule's ability to adsorb onto the metal surface, a process governed by its specific functional groups and electronic structure. By employing the standardized gravimetric and electrochemical protocols detailed in this guide, researchers can confidently evaluate and compare inhibitor candidates, contributing to the development of next-generation materials for asset protection.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iscientific.org [iscientific.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis [pccc.icrc.ac.ir]
- 7. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations | Semantic Scholar [semanticscholar.org]
- 10. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. manuscriptsystem.com [manuscriptsystem.com]
- 18. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Privileged Scaffolds: Evaluating Alternatives to 1,3-Diphenyl-1H-pyrazol-5-ol in Bioactive Compound Synthesis
Introduction: Beyond a Workhorse Scaffold
The 1,3-disubstituted-1H-pyrazol-5-ol core, exemplified by structures like Edaravone, represents a cornerstone in medicinal chemistry. Its facile synthesis and proven efficacy as a radical scavenger and antioxidant have cemented its status as a "go-to" scaffold for initiating drug discovery programs. Pyrazolone derivatives have demonstrated a vast pharmacological profile, including antimicrobial, antitumor, anti-inflammatory, and CNS activities.[1][2] However, over-reliance on a single privileged structure can lead to challenges in establishing novel intellectual property, overcoming specific ADME (absorption, distribution, metabolism, and excretion) liabilities, and exploring new chemical space.[3]
Notably, the pyrazole nucleus is recognized for its metabolic stability, a key factor in its prevalence in drug candidates.[3][4][5] Yet, the quest for improved potency, selectivity, or alternative mechanisms of action necessitates a broader perspective. The strategy of bioisosteric replacement—exchanging one scaffold for another with similar steric and electronic properties—offers a rational approach to scaffold hopping, aiming to enhance pharmacological profiles while maintaining key binding interactions.[6][7][8]
This guide provides an in-depth comparison of viable heterocyclic alternatives to the pyrazolone core for researchers in drug development. We will dissect the synthetic accessibility, biological activity, and key physicochemical properties of prominent scaffolds, supported by experimental data and detailed protocols, to empower informed decisions in the design of next-generation bioactive compounds.
Isoxazol-5-ones: The Closest Bioisostere
From a structural standpoint, the isoxazol-5-one ring is a direct bioisostere of the pyrazolone ring, replacing the N1 nitrogen with an oxygen atom. This seemingly minor change can significantly alter the hydrogen bonding capacity, electronic distribution, and metabolic profile of the resulting molecule, leading to profound differences in biological activity and isoform selectivity.[1][9]
One of the most direct comparisons comes from the field of sirtuin (SIRT) inhibitors. Cambinol, a nonselective SIRT1/SIRT2 inhibitor, features a pyrimidinethione ring. Efforts to improve its profile led to the synthesis of pyrazolone and isoxazol-5-one analogues.[9] This work demonstrated that switching the core heterocycle could flip the isoform selectivity. The pyrazolone analogue 17 showed a 7.8-fold selectivity for SIRT1, whereas the isoxazol-5-one analogue 24 exhibited a 15.4-fold selectivity for SIRT2.[10][11] This reversal is attributed to the change in hydrogen bond directionality; the N-H of the pyrazolone acts as a hydrogen bond donor, while the isoxazolone oxygen acts as a hydrogen bond acceptor.[10]
Causality Behind the Choice: The primary rationale for exploring isoxazolones is to modulate the hydrogen bonding pattern and fine-tune electronic properties while maintaining a similar overall shape to the pyrazolone parent. This makes it an excellent first choice for subtle modifications aimed at altering selectivity or escaping existing patent landscapes.
Core Synthesis: 1,3-Dipolar Cycloaddition
The hallmark synthesis for the isoxazole/isoxazoline core is the 1,3-dipolar cycloaddition. This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime or α-nitroketone, which then reacts with an alkene or alkyne dipolarophile to form the five-membered ring.[12][13][14]
Caption: General workflow for Isoxazoline synthesis.
Comparative Biological Data: Sirtuin Inhibitors
| Compound | Scaffold | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | Selectivity | Reference |
| Analogue 17 | Pyrazolone | 26 | >200 | >7.8-fold for SIRT1 | [10] |
| Analogue 24 | Isoxazol-5-one | >200 | 13 | >15.4-fold for SIRT2 | [10] |
Rhodanine and Thiazolidinedione: The Thiazolidine Family
The thiazolidine core, particularly in its oxidized forms as rhodanine (thiazolidin-2-thione-4-one) and thiazolidinedione (TZD), represents a departure from the pyrazolone scaffold but maintains a five-membered heterocyclic structure with rich chemical functionality. These scaffolds are renowned for their broad biological activities and their synthesis is highly versatile.[15][16][17]
Rhodanine Derivatives
Rhodanines are potent enzyme inhibitors, with activities spanning antiviral, antibacterial, and anticancer domains.[5][8][17] Their synthesis is dominated by the Knoevenagel condensation of rhodanine itself (or its N3-substituted derivatives) with various aldehydes. This reaction is highly efficient and amenable to a wide range of conditions, including green chemistry protocols using water as a solvent or microwave irradiation.[18][19][20]
Causality Behind the Choice: The rhodanine scaffold is selected when seeking potent, often covalent or tight-binding, enzyme inhibitors. The exocyclic double bond formed during the Knoevenagel condensation acts as a Michael acceptor, enabling potential covalent modification of nucleophilic residues (like cysteine) in enzyme active sites. The thione group also provides a unique hydrogen bonding and coordination center compared to the pyrazolone's carbonyl and amine groups.
A compelling study synthesized hybrid molecules combining the 5-aryloxy pyrazole motif with a rhodanine core to evaluate their combined antibacterial effects.[21] This work provides direct evidence of the utility of combining these scaffolds and allows for a comparative analysis of their contributions.
Comparative Biological Data: Antibacterial Activity (MRSA)
| Compound ID | Scaffold Type | MIC (µg/mL) vs MRSA CCARM 3167 | MIC (µg/mL) vs QRSA CCARM 3505 | Reference |
| Norfloxacin | Fluoroquinolone (Std.) | 8 | >64 | [22] |
| Oxacillin | β-Lactam (Std.) | >64 | 1 | [22] |
| Compound 9 | Pyrazole-Rhodanine Hybrid | 1 | 1 | [22] |
| Compound 15 | Pyrazole-Rhodanine Hybrid | 1 | 1 | [22] |
MRSA: Methicillin-Resistant Staphylococcus aureus; QRSA: Quinolone-Resistant S. aureus
Thiazolidinedione (TZD) Derivatives
TZDs are famously known as the "glitazone" class of antidiabetic drugs (e.g., Pioglitazone, Rosiglitazone), which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[15] However, their biological activities are far broader, with significant potential as anticancer and anti-inflammatory agents.[23] The core TZD synthesis often relies on the Hantzsch methodology or related cyclocondensations.[24][25]
Causality Behind the Choice: TZDs are an excellent choice when targeting nuclear receptors or when seeking compounds with significant anti-inflammatory or metabolic modulatory effects. The diketone functionality and the acidic N-H proton (pKa ≈ 6-7) provide a distinct electronic and hydrogen-bonding signature compared to pyrazolones, driving interactions with different biological targets. While direct comparative studies are less common, we can compare reported IC₅₀ values against common cancer cell lines.
Comparative Biological Data: Anticancer Activity (MCF-7 Breast Cancer Cell Line)
| Compound Type | Target (if specified) | IC₅₀ (µM) | Reference |
| Doxorubicin (Std.) | Topoisomerase II | ~0.98 - 3.46 | [23] |
| Pyrazolone-fused Thiazolidinone | HER2 (designed) | 0.22 (Compound 6g) | [26] |
| 2,4-TZD Derivative | EGFR | 1.02 (Compound 47) | [23] |
| Fused Pyrazole Derivative | Not Specified | 2.86 - 25.89 | [27] |
Quinazolinones: The Fused Aromatic Powerhouse
Moving to fused heterocyclic systems, the 4(3H)-quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry.[18][28][29] Its rigid, planar structure is found in numerous approved drugs, particularly kinase inhibitors for cancer therapy (e.g., Gefitinib, Erlotinib). The most common synthetic route is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide.[28][29][30]
Causality Behind the Choice: The quinazolinone scaffold is a strategic choice when seeking potent kinase inhibitors or compounds that require a rigid, aromatic core to interact with flat hydrophobic pockets in a target protein. Its extended π-system and multiple points for substitution offer vast opportunities for SAR exploration, providing a significant departure from the more flexible single-ring pyrazolone system.
Caption: Strategic workflow for scaffold selection.
Detailed Experimental Protocols
Trustworthiness in synthetic chemistry is rooted in reproducibility. The following protocols are detailed, self-validating systems derived from established literature.
Protocol 1: Microwave-Assisted Knoevenagel Condensation for (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one
This protocol is adapted from green chemistry procedures for the synthesis of 5-arylidenerhodanines.[18]
-
Reagent Preparation: In a 10 mL microwave process vial, add rhodanine (133 mg, 1.0 mmol), 4-fluorobenzaldehyde (124 mg, 1.0 mmol), and alum (KAl(SO₄)₂·12H₂O) (71 mg, 0.15 mmol, 15 mol%).
-
Solvent Addition: Add 3 mL of deionized water to the vial and cap it securely.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 400 W for 8-10 minutes. Monitor the reaction progress using TLC (ethyl acetate/hexane 3:7), visualizing with UV light. The starting materials will have different Rf values than the bright yellow product spot.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the vial to room temperature. The solid product will precipitate out of the aqueous medium.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with copious cold water (3 x 10 mL) and then a small amount of cold ethanol (5 mL) to remove unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the resulting bright yellow solid under vacuum. The product typically does not require further chromatographic purification. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic singlet for the exocyclic vinyl proton (=CH) is expected around δ 7.6-7.7 ppm.
Protocol 2: Synthesis of a 3-Benzoylisoxazoline via 1,3-Dipolar Cycloaddition
This protocol is based on procedures for the cycloaddition of α-nitroketones with alkenes.[13][14]
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoylnitromethane (α-nitroketone, 165 mg, 1.0 mmol), styrene (alkene dipolarophile, 520 mg, 5.0 mmol, 5 equiv), and anhydrous acetonitrile (CH₃CN, 2.0 mL).
-
Catalyst Addition: Add p-Toluenesulfonic acid (p-TsOH), anhydrous (9.5 mg, 0.05 mmol, 5 mol%) to the stirring solution. Note: The reaction generates water, so using anhydrous reagents and solvent is critical for efficiency.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain for 18 hours. Monitor the consumption of the α-nitroketone by TLC (ethyl acetate/hexane 1:9).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 2% and increasing to 10%) to isolate the desired isoxazoline product.
-
Characterization: Combine the fractions containing the product (identified by TLC). Remove the solvent in vacuo to yield the purified product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity.
Conclusion and Future Perspectives
While the 1,3-diphenyl-1H-pyrazol-5-ol scaffold and its relatives remain powerful tools in medicinal chemistry, rational drug design compels the exploration of alternatives to achieve superior therapeutic profiles. Isoxazol-5-ones offer a subtle bioisosteric switch to modulate selectivity. The thiazolidine family, including rhodanines and TZDs, provides access to distinct biological targets and mechanisms of action, such as covalent enzyme inhibition and nuclear receptor modulation. For targets requiring rigid aromatic frameworks, like protein kinases, fused systems such as quinazolinones present a validated and highly adaptable platform.
The choice of an alternative scaffold is not arbitrary; it is a strategic decision guided by the biological target, the desired mechanism of action, and the specific physicochemical properties required for a successful drug candidate. By understanding the synthetic causality and comparative bioactivity of these privileged structures, researchers can more effectively navigate the complex landscape of drug discovery and design molecules with a higher probability of clinical success.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. soc.chim.it [soc.chim.it]
- 13. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. nanobioletters.com [nanobioletters.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and antibacterial activity of novel 1,3-diphenyl-1H-pyrazoles functionalized with phenylalanine-derived rhodanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journaljpri.com [journaljpri.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 30. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 1,3-Diphenyl-1H-pyrazol-5-ol-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying specific molecular events and microenvironmental changes within living systems. The selection of an appropriate fluorescent probe is a critical decision that directly impacts the accuracy, reliability, and translational potential of research findings. This guide provides a comprehensive, in-depth comparison of a promising class of fluorophores—1,3-diphenyl-1H-pyrazol-5-ol derivatives—benchmarked against widely-used commercial alternatives for the detection of two key cellular parameters: viscosity and reactive oxygen species (ROS).
As a senior application scientist, the rationale behind this guide is not merely to present data but to provide a foundational understanding of the principles governing probe performance. We will delve into the causality behind experimental design, ensuring that the presented protocols are not just a series of steps but a self-validating system for rigorous scientific inquiry.
The Rise of Pyrazolone Scaffolds in Fluorescent Probe Design
The this compound core, a derivative of the pyrazolone heterocyclic ring system, has garnered significant attention in medicinal chemistry and, more recently, in the design of fluorescent probes.[1] Its synthetic accessibility and tunable photophysical properties make it an attractive scaffold for developing sensors for a variety of biological analytes and microenvironmental parameters.[2][3] The inherent structural features of the pyrazolone ring, including its electron-rich nature and potential for intramolecular charge transfer (ICT), form the basis for its utility as a fluorescent reporter.
Understanding Fluorescence: The Jablonski Diagram
To appreciate the nuances of fluorescent probe performance, a brief review of the fundamental principles of fluorescence is essential. The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[4][5][6][7]
Caption: A simplified Jablonski diagram illustrating the processes of light absorption, non-radiative decay, fluorescence, and phosphorescence.
Upon absorption of a photon, a fluorophore is excited from its ground state (S₀) to a higher electronic state (e.g., S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the first excited state (S₁) through non-radiative processes like internal conversion and vibrational relaxation. From S₁, the molecule can return to the ground state via several pathways, including the emission of a photon (fluorescence) or through non-radiative decay, dissipating energy as heat. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons.
Part 1: Benchmarking Against Viscosity Probes
Cellular viscosity is a critical parameter that reflects the fluidity of the intracellular environment and is implicated in various cellular processes and disease states.[8] Fluorescent molecular rotors are a class of probes whose fluorescence properties are sensitive to the viscosity of their surroundings.[9][10] In low-viscosity environments, these molecules can undergo non-radiative decay through intramolecular rotation, leading to quenched fluorescence. In viscous media, this rotation is restricted, resulting in enhanced fluorescence emission.
The Contenders: Pyrazolone vs. BODIPY-Based Rotors
We compare a representative this compound-based viscosity probe with a well-established class of commercial viscosity sensors: BODIPY (boron-dipyrromethene) derivatives.[11][12][13]
| Feature | This compound Probe (Representative) | BODIPY-Based Probe (Representative) |
| Sensing Mechanism | Intramolecular Charge Transfer (ICT) coupled with rotational restriction | Twisted Intramolecular Charge Transfer (TICT) and restricted rotation |
| Excitation Max (λex) | ~400-450 nm | ~480-520 nm |
| Emission Max (λem) | ~500-580 nm | ~500-550 nm |
| Quantum Yield (Φ) in high viscosity | Moderate to High | High |
| Photostability | Generally Good | Moderate to Good |
| Advantages | - Simple synthesis- Tunable photophysical properties | - High quantum yields- Sharp emission peaks |
| Disadvantages | - Can be sensitive to polarity | - Can be sensitive to temperature and polarity[14] |
Experimental Validation: A Side-by-Side Comparison
To provide a tangible comparison, we outline a series of experiments to benchmark a novel this compound-based viscosity probe against a commercial BODIPY rotor.
Caption: A comprehensive workflow for the synthesis, characterization, and evaluation of a novel fluorescent viscosity probe.
A general and adaptable synthesis involves the condensation of ethyl benzoylacetate with phenylhydrazine.[15]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Crystallization: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often crystallize out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines the use of a pyrazolone-based probe for imaging intracellular viscosity.[16][17][18][19]
-
Cell Culture: Plate cells (e.g., HeLa or MCF-7) on glass-bottom dishes and culture overnight to allow for adherence.
-
Probe Loading: Prepare a stock solution of the pyrazolone viscosity probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Staining: Remove the old medium from the cells and add the probe-containing medium. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths. Capture images of cells under normal conditions and after inducing viscosity changes (e.g., with nystatin or monensin treatment).
Part 2: Benchmarking Against Reactive Oxygen Species (ROS) Probes
Reactive oxygen species are a group of highly reactive molecules that play dual roles in cellular signaling and pathophysiology.[20][21] Their detection is crucial for understanding oxidative stress-related diseases.
The Contenders: Pyrazolone vs. DCFH-DA
We compare a this compound-based ROS probe with the most widely used, yet often criticized, ROS indicator, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[22][23][24]
| Feature | This compound Probe (for •OH) | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) |
| Sensing Mechanism | Specific reaction with •OH leading to fluorescence turn-on | Non-specific oxidation to fluorescent dichlorofluorescein (DCF) |
| Specificity | High for hydroxyl radical (•OH) | Low; reacts with a broad range of ROS and RNS |
| Excitation Max (λex) | ~350-400 nm | ~495 nm (for DCF) |
| Emission Max (λem) | ~450-500 nm | ~529 nm (for DCF) |
| Photostability | Moderate | Low; prone to photo-oxidation |
| Advantages | - Higher specificity for certain ROS- Can be designed for ratiometric detection | - High sensitivity- Broadly used and well-documented |
| Disadvantages | - May have lower quantum yield than DCF | - Lack of specificity- Prone to auto-oxidation and artifacts |
Experimental Validation: A Head-to-Head Comparison
The following protocols are designed to highlight the differences in specificity and reliability between a pyrazolone-based probe and DCFH-DA.
Caption: A workflow for the synthesis and comparative evaluation of a novel fluorescent ROS probe.
The synthesis of a probe for hydroxyl radicals can be achieved by introducing a recognition site that is cleaved upon reaction with •OH, releasing the fluorescent pyrazolone core.[25][26]
-
Starting Material: Begin with a synthesized this compound derivative containing a reactive hydroxyl or amino group.
-
Coupling Reaction: Couple the pyrazolone derivative with a moiety that is susceptible to cleavage by hydroxyl radicals, such as a p-aminophenyl ether group. This is typically done using standard coupling chemistries.
-
Purification: Purify the final product using column chromatography.
-
Characterization: Confirm the structure and purity using NMR and mass spectrometry.
This protocol assesses the selectivity of the pyrazolone probe against various ROS and reactive nitrogen species (RNS).
-
Probe Preparation: Prepare a stock solution of the pyrazolone-ROS probe and DCFH-DA in DMSO.
-
ROS/RNS Generation: In a 96-well plate, generate various ROS/RNS in a suitable buffer (e.g., PBS, pH 7.4). Examples include:
-
Hydroxyl radical (•OH): Fenton reaction (Fe²⁺ + H₂O₂)
-
Superoxide (O₂⁻•): KO₂ or xanthine/xanthine oxidase system
-
Hydrogen peroxide (H₂O₂): Dilution of a stock solution
-
Peroxynitrite (ONOO⁻): Commercially available or synthesized
-
-
Fluorescence Measurement: Add the pyrazolone probe or DCFH-DA to each well containing a specific ROS/RNS. Measure the fluorescence intensity at the respective excitation and emission wavelengths over time using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against time for each ROS/RNS to determine the selectivity of the probes.
Conclusion and Future Perspectives
This guide provides a framework for the objective comparison of this compound-based fluorescent probes with established commercial alternatives. The pyrazolone scaffold demonstrates significant potential due to its synthetic versatility and tunable photophysical properties. For viscosity sensing, pyrazolone-based probes offer a viable alternative to BODIPY dyes, particularly when considering ease of synthesis. In the context of ROS detection, the key advantage of pyrazolone-based probes lies in the potential for designing highly specific sensors, overcoming the well-documented limitations of broad-spectrum dyes like DCFH-DA.
The future of fluorescent probe development will undoubtedly involve the creation of probes with enhanced photostability, higher quantum yields, and multi-analyte sensing capabilities. The this compound core is a promising platform for these future innovations. It is imperative for researchers to critically evaluate and benchmark new probes against existing standards to ensure the generation of robust and reproducible data, thereby advancing our understanding of complex biological systems.
References
- 1. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. horiba.com [horiba.com]
- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. edinst.com [edinst.com]
- 8. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Homodimeric BODIPY Rotor as a Fluorescent Viscosity Sensor for Membrane-Mimicking and Cellular Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Lipid droplet specific BODIPY based rotors with viscosity sensitivity to distinguish normal and cancer cells: impact of molecular conformation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02405B [pubs.rsc.org]
- 14. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09683K [pubs.rsc.org]
- 15. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. biotium.com [biotium.com]
- 19. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 20. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Concerns in the application of fluorescent probes DCDHF-DA, DHR 123 and DHE to measure reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status | MDPI [mdpi.com]
- 24. bioquochem.com [bioquochem.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 1,3-diphenyl-1H-pyrazol-5-ol derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design and screening of this privileged scaffold. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow.
The this compound core is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] Molecular docking, a powerful in silico tool, allows for the prediction of binding conformations and affinities of these derivatives within the active sites of target proteins, thereby guiding lead optimization and elucidating structure-activity relationships (SAR).[4]
The Strategic Imperative of Target Selection
The success of any docking study hinges on the selection of biologically relevant protein targets. For the this compound scaffold, the literature points towards several key protein families implicated in oncology and inflammation.
Key Protein Targets for this compound Derivatives:
-
Kinases: This superfamily of enzymes plays a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several pyrazole derivatives have shown inhibitory activity against various kinases.[1][5][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][7]
-
Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][5][8]
-
Aurora A Kinase: Involved in mitotic spindle formation, its inhibition can disrupt cell division.[5]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation.[9][10][11]
-
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[1][2]
The choice of target should be driven by the specific therapeutic area of interest and supported by preliminary in vitro data or strong theoretical rationale.
A Self-Validating Experimental Workflow for Comparative Docking
To ensure the trustworthiness and reproducibility of docking results, a rigorously defined and self-validating workflow is paramount. This involves meticulous preparation of both the protein and the ligands, appropriate selection of the docking algorithm and scoring function, and a thorough analysis of the resulting poses.
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Experimental Protocol
1. Protein Preparation: The Foundation of Accuracy
-
Objective: To prepare the target protein structure for docking by ensuring it is in a chemically correct and computationally tractable state.
-
Protocol:
-
Acquisition: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution and a co-crystallized ligand, which helps in validating the docking protocol. For example, for VEGFR-2, the PDB entry 2QU5 can be used.[5]
-
Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding.
-
Protonation: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. The protonation state of ionizable residues (e.g., Histidine, Aspartate, Glutamate) should be carefully considered, often using software like H++ or PROPKA to predict their pKa values at physiological pH.
-
Charge Assignment: Assign appropriate atomic charges to the protein atoms using a force field such as Kollman united atom charges.
-
2. Ligand Preparation: Ensuring Conformational Diversity
-
Objective: To generate low-energy 3D conformations of the this compound derivatives and assign correct atomic charges.
-
Protocol:
-
2D to 3D Conversion: Sketch the 2D structures of the pyrazole derivatives and convert them into 3D structures using software like MarvinSketch or ChemDraw.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge Calculation: Calculate partial atomic charges for each ligand, for instance, using the Gasteiger-Marsili method.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligands to allow for conformational flexibility during the docking process.
-
3. Grid Generation: Defining the Search Space
-
Objective: To define the three-dimensional grid within the protein's active site where the docking algorithm will search for favorable binding poses.
-
Protocol:
-
Binding Site Identification: If a co-crystallized ligand is present, the binding site can be defined based on its location. Alternatively, binding pocket prediction tools can be employed.
-
Grid Box Setup: A grid box is centered on the identified binding site. The size of the grid box should be large enough to encompass the entire binding pocket and allow for the free rotation and translation of the ligand.
-
4. Molecular Docking: Simulating the Binding Process
-
Objective: To predict the preferred binding orientation and conformation of each ligand within the protein's active site and to estimate the binding affinity.
-
Protocol:
-
Algorithm Selection: Employ a reliable docking algorithm, such as the Lamarckian Genetic Algorithm (LGA) implemented in AutoDock.[5] The LGA combines a genetic algorithm for global searching with a local search method for energy minimization.
-
Docking Parameters: Set the docking parameters, including the number of genetic algorithm (GA) runs, population size, and the maximum number of energy evaluations. Typically, a higher number of GA runs (e.g., 10-100) increases the probability of finding the optimal binding pose.[5]
-
Execution: Run the docking simulations for all the prepared ligands against the prepared protein target.
-
5. Post-Docking Analysis: Interpreting the Results
-
Objective: To analyze the docking results to identify the most promising candidates and to understand the molecular basis of their binding.
-
Protocol:
-
Pose Clustering and Ranking: The docking results will consist of multiple binding poses for each ligand. These poses are typically clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most probable binding mode.
-
Binding Energy Evaluation: The binding energy (or docking score) provides a quantitative estimate of the binding affinity. Lower binding energies generally indicate a more favorable interaction.
-
Interaction Analysis: Visualize the ligand-protein interactions for the best-ranked poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis is crucial for understanding the SAR and for guiding further lead optimization. Software like PyMOL or Discovery Studio Visualizer can be used for this purpose.
-
Validation: To validate the docking protocol, the native co-crystallized ligand (if available) can be re-docked into the protein's active site. A low RMSD (< 2.0 Å) between the re-docked pose and the crystallographic pose indicates that the docking protocol is reliable.
-
Comparative Data Presentation
To facilitate a clear and objective comparison of the docking results for different this compound derivatives, the quantitative data should be summarized in a structured table.
Table 1: Comparative Docking Results against VEGFR-2 (PDB: 2QU5)
| Compound ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Reference (Sorafenib) | -9.5 | -10.2 | Cys919, Asp1046, Glu885 | 3 |
| Derivative 1a | -8.7 | -9.4 | Cys919, Asp1046 | 2 |
| Derivative 1b | -9.2 | -9.9 | Cys919, Asp1046, Phe1047 | 2 |
| Derivative 1c | -8.1 | -8.8 | Asp1046 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Molecular Interactions
A diagram illustrating the key interactions between a potent derivative and the active site residues provides invaluable insight.
Caption: Key interactions of a pyrazol-5-ol derivative in the VEGFR-2 active site.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for conducting comparative docking studies of this compound derivatives. By adhering to these principles of meticulous preparation, validated protocols, and thorough analysis, researchers can confidently leverage molecular docking as a predictive tool to accelerate the discovery of novel therapeutic agents. The insights gained from these in silico studies provide a strong foundation for subsequent experimental validation through in vitro and in vivo assays, ultimately contributing to the development of new and effective medicines. The pyrazole scaffold continues to be a privileged structure in drug discovery, and its exploration through computational methods will undoubtedly unveil further therapeutic potential.[3]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 11. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives and Standard Anti-Inflammatory Drugs
This guide offers a comprehensive comparison of the in vivo efficacy of a promising class of compounds, the 1,3-diphenyl-1H-pyrazol-5-ol derivatives, against established, standard-of-care anti-inflammatory and analgesic drugs. We will delve into the experimental data that underscores their therapeutic potential, provide detailed protocols for reproducing these findings, and explore the mechanistic underpinnings of their action. This document is intended for researchers, scientists, and drug development professionals actively seeking novel and effective therapeutic agents.
Introduction: The Quest for Superior Anti-Inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The mainstay of treatment has long been non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, and more selective COX-2 inhibitors such as celecoxib.[2] While effective, their long-term use is often hampered by adverse effects, primarily gastrointestinal and cardiovascular complications.[2] This has spurred the search for new chemical entities with improved efficacy and safety profiles.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] This guide will synthesize the available in vivo data to provide a clear comparison of their performance against commonly used standards.
Comparative Efficacy: A Data-Driven Assessment
The in vivo anti-inflammatory and analgesic potential of novel compounds is typically evaluated in well-established animal models. Here, we present a summary of the performance of various this compound derivatives and related pyrazole compounds in comparison to standard drugs.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted acute inflammatory model used to assess the efficacy of anti-inflammatory drugs.[5] The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of drug efficacy over time.
| Compound/Drug | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference |
| Hybrid Pyrazole Analogue (5s) | 10 | 3 | 80.87 | [6] |
| 4 | 76.56 | [6] | ||
| Hybrid Pyrazole Analogue (5u) | 10 | 3 | 80.63 | [6] |
| 4 | 78.09 | [6] | ||
| Ibuprofen (Standard) | 10 | 3 | 81.32 | [6] |
| 4 | 79.23 | [6] | ||
| 3-Methyl Pyrazolone (PYZ2) | 400 | 4 | 51.02 | [7] |
| Indomethacin (Standard) | 10 | 4 | 54.08 | [7] |
| 1,3-Diaryl Pyrazole (7l) | - | 0.5 | 93.59 | [8] |
| Ibuprofen (Standard) | - | - | - | [8] |
| Indomethacin (Standard) | - | - | - | [8] |
Note: A direct comparison for compound 7l with standards was noted as more potent, but specific percentage inhibition for the standards was not provided in the source.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced nociception model used to evaluate peripheral analgesic activity.[9] The intraperitoneal injection of acetic acid induces characteristic stretching and writhing behaviors, and a reduction in the number of writhes indicates an analgesic effect.
| Compound/Drug | Dose (mg/kg) | Writhing Inhibition (%) | Reference |
| Hybrid Pyrazole Analogue (5s) | 10 | 73.56 | [6] |
| Hybrid Pyrazole Analogue (5u) | 10 | 73.72 | [6] |
| Ibuprofen (Standard) | 10 | 74.12 | [6] |
| Pyrazolone Derivative (4) | - | 85.3 | [4] |
| Pyrazolone Derivative (6) | - | 89.1 | [4] |
| Pyrazolone Derivative (7) | - | 90.3 | [4] |
| Aspirin (Standard) | - | 71.5 | [4] |
Mechanistic Insights: How Do These Derivatives Work?
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[2] The selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Several studies suggest that this compound derivatives and related pyrazole compounds exert their anti-inflammatory effects through the selective inhibition of COX-2.[10][11] Molecular docking studies have shown that the pyrazole scaffold can fit snugly into the active site of the COX-2 enzyme.[10]
Beyond COX inhibition, evidence suggests that some pyrazole derivatives may also modulate other key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][12] These pathways are critical regulators of the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[13][14] By inhibiting these pathways, pyrazole derivatives can exert a broader anti-inflammatory effect.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols: A Guide to In Vivo Evaluation
To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for the key in vivo experiments cited.
Carrageenan-Induced Paw Edema Assay
This protocol outlines the steps for inducing and measuring inflammation in a rodent model.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., ibuprofen, 10 mg/kg), and test groups (various doses of the pyrazole derivative). The drugs are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Acetic Acid-Induced Writhing Test
This protocol details the procedure for assessing peripheral analgesic activity.
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are used and acclimatized as described above.
-
Grouping and Dosing: Animals are divided into groups (n=6) and administered the vehicle, standard drug (e.g., ibuprofen, 10 mg/kg), or test compounds orally.
-
Induction of Writhing: Thirty minutes after drug administration, 0.1 mL of a 0.6% v/v acetic acid solution is injected intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a 15-minute period.
-
Calculation of Inhibition: The percentage of analgesic activity is calculated as follows: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Conclusion and Future Directions
The compiled in vivo data strongly suggests that this compound derivatives and related pyrazole compounds represent a promising class of anti-inflammatory and analgesic agents. Several derivatives have demonstrated efficacy comparable, and in some cases superior, to that of standard NSAIDs in preclinical models. Their potential for selective COX-2 inhibition, coupled with possible modulation of other inflammatory pathways, positions them as attractive candidates for further development.
Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and safety of this scaffold. Long-term efficacy and detailed toxicological studies are also crucial next steps to translate these promising preclinical findings into clinically viable therapeutics. The continued exploration of this chemical space holds significant potential for the development of the next generation of anti-inflammatory drugs.
References
- 1. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration | MDPI [mdpi.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3-Diarylcycloalkanopyrazoles and diphenyl hydrazides as selective inhibitors of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 1,3-Diphenyl-1H-pyrazol-5-ol-Based Enzyme Inhibitors
For drug development professionals and researchers in medicinal chemistry, the quest for selective enzyme inhibitors is paramount. The ability of a therapeutic agent to modulate a specific target while minimizing off-target effects is a cornerstone of modern drug design. This guide provides an in-depth, technical comparison of 1,3-diphenyl-1H-pyrazol-5-ol-based compounds as selective enzyme inhibitors, with a primary focus on their well-documented activity against cyclooxygenase (COX) enzymes. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower your research endeavors.
The Significance of Selectivity: The Case of COX-1 vs. COX-2
The this compound scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in the development of selective COX-2 inhibitors.[1][2] The two primary isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]
However, the two isoforms play distinct physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function and platelet aggregation.[3][4] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3][4]
Non-selective NSAIDs, such as aspirin and ibuprofen, inhibit both COX-1 and COX-2. While this provides effective pain relief, the inhibition of COX-1 can lead to undesirable side effects like gastric ulcers and bleeding.[5] The development of selective COX-2 inhibitors, such as Celecoxib (which features a pyrazole core), was a major breakthrough, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[1] The this compound framework is a key pharmacophore that has been extensively explored to achieve this desired selectivity.[2]
The Prostaglandin Biosynthesis Pathway: The Target Environment
To appreciate the role of COX inhibitors, it is essential to understand their place within the prostaglandin biosynthesis pathway. The following diagram illustrates this crucial cascade.
Caption: The Prostaglandin Biosynthesis Pathway and points of inhibition.
Assessing Selectivity: Experimental Design and Protocols
The cornerstone of evaluating the selectivity of a potential COX inhibitor is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.[2]
Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram outlines a typical workflow for determining the COX-inhibitory activity of test compounds.
Caption: A generalized workflow for in vitro COX inhibition assays.
Detailed Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available kits and published literature, providing a reliable method for assessing COX-1 and COX-2 inhibition.[6]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (co-factor)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplates
-
Fluorometric plate reader (Excitation/Emission ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a working solution of the fluorometric probe.
-
Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and all reagents except the enzyme.
-
Control wells (100% activity): Add assay buffer, enzyme, co-factors, and vehicle (solvent used for test compounds).
-
Test wells: Add assay buffer, enzyme, co-factors, and the test compound at various concentrations.
-
Reference inhibitor wells: Add assay buffer, enzyme, co-factors, and the reference inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately place the plate in the fluorometric reader and measure the fluorescence intensity kinetically over a period of 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) as described previously.
-
Comparative Analysis of this compound Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives, including those based on the this compound scaffold, as reported in the literature. This data allows for a direct comparison of their potency and selectivity.
| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 4-SO2NH2-Ph | CF3 | 15 | 0.04 | 375 | [7] |
| Compound 5f | Pyridazine | 3,4,5-(OCH3)3-Ph | 14.34 | 1.50 | 9.56 | [1] |
| Compound 6f | Pyridazine | 3,4,5-(OCH3)3-Ph | 9.56 | 1.15 | 8.31 | [1] |
| Compound 5u | 4-SO2NH2-Ph | CH2NH-Ph-O-CH2-Ph | 130.12 | 1.79 | 72.73 | [2] |
| Compound 5s | 4-SO2NH2-Ph | CH2NH-Ph-O-CH2-Ph | 165.01 | 2.51 | 65.75 | [2] |
| Compound 9g | 4-NO2-Ph | Oxadiazole-Ph | >100 | 0.31 | >322 | [8] |
Note: The structures of compounds 5f, 6f, 5u, 5s, and 9g are complex derivatives of the pyrazole scaffold and are detailed in their respective references. This table is for comparative purposes.
Structure-Activity Relationship (SAR) and the Basis of Selectivity
The selectivity of this compound derivatives for COX-2 over COX-1 can be attributed to key differences in the active sites of the two enzyme isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[9] This creates a side pocket in the COX-2 active site that is absent in COX-1.
Selective COX-2 inhibitors are designed to have bulky side groups that can fit into this side pocket, leading to a tighter binding with COX-2 and a weaker interaction with the more constricted active site of COX-1.[9] For many pyrazole-based inhibitors, a key pharmacophore for this selectivity is a sulfonyl or sulfonamide group on one of the phenyl rings, which can bind within this hydrophilic side pocket.[2]
Molecular docking studies have consistently shown that the pyrazole core and its phenyl substituents form crucial hydrophobic and hydrogen-bonding interactions with key amino acid residues in the COX-2 active site, such as Arg513, Phe518, and His90.[2] The orientation of the bulky groups into the selective side pocket is a determining factor for potent and selective COX-2 inhibition.[2]
This guide has provided a comprehensive framework for assessing the selectivity of this compound-based enzyme inhibitors, with a specific focus on their interaction with COX-1 and COX-2. By understanding the underlying biological pathways, employing robust experimental protocols, and analyzing comparative data, researchers can effectively characterize the selectivity profiles of their novel compounds and advance the development of safer and more effective therapeutic agents.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-diphenyl-1H-pyrazol-5-ol
I. Hazard Profile and Risk Assessment: A Precautionary Approach
Given the chemical structure of 1,3-diphenyl-1H-pyrazol-5-ol, it is prudent to handle it as a hazardous substance. Structurally related compounds, such as Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and other phenylpyrazolone derivatives, exhibit a range of health and environmental hazards.[1][2][3][4] A thorough risk assessment is the foundational step for its safe management.
Inferred Hazard Classification:
| Hazard Category | Classification | Rationale and Precautionary Statements |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on data for similar pyrazolone compounds.[2][3][4] P-Statements: P264, P270, P301+P312, P330, P501. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Phenylpyrazolone derivatives are known skin irritants.[2][5] P-Statements: P280, P302+P352, P332+P313. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | A common hazard for this class of chemicals.[2][3][4][5] P-Statements: P280, P305+P351+P338, P337+P313. |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Dusts from solid compounds can irritate the respiratory tract.[2] P-Statements: P261, P304+P340, P312. |
| Environmental Hazards | Potentially harmful to aquatic life | Discharge into the environment should be avoided.[1][6] |
This table summarizes potential hazards based on structurally similar compounds. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
The primary guiding principle is to prevent the release of this compound into the environment and to minimize exposure to laboratory personnel. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][7]
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unused this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) in a designated, leak-proof, and chemically compatible container.[8]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, dedicated, and properly sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
3. Container Management and Storage:
-
Labeling: All waste containers must be accurately and clearly labeled.
-
Closure: Keep waste containers securely closed except when adding waste.
-
Storage: Store waste containers in a designated and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[5][9]
4. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company.[2][8]
-
Incineration: The recommended method of disposal is high-temperature incineration with flue gas scrubbing.[1] This method ensures the complete destruction of the compound, preventing its release into the environment.
III. Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Response Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
| Small Spill (Solid) | Carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[2][9] Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
IV. Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
References
- 1. piramalcriticalcare.us [piramalcriticalcare.us]
- 2. angenechemical.com [angenechemical.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.nl [fishersci.nl]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-diphenyl-1H-pyrazol-5-ol
Welcome to your essential guide for the safe handling of 1,3-diphenyl-1H-pyrazol-5-ol (Edaravone). As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the utmost safety in our laboratories. This guide is structured to provide immediate, practical, and scientifically-grounded advice on personal protective equipment (PPE). We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Understanding the Compound: A Hazard Overview
This compound, also known commercially as Edaravone, is a pyrazolone derivative. While its therapeutic applications are significant, particularly as a free radical scavenger in treating amyotrophic lateral sclerosis (ALS), its handling in a laboratory setting demands a thorough understanding of its potential hazards.[1] It is typically supplied as a white to off-white crystalline powder.[2]
A comprehensive hazard assessment is the first step in any safety protocol.[3] Based on available Safety Data Sheets (SDS), the primary risks associated with this compound involve contact with the skin, eyes, and respiratory system, particularly when in powdered form.
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Primary Exposure Route | Source |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | Ingestion | [4][5] |
| Eye Irritation | Causes serious eye irritation.[4][5] | Eyes | [4][5] |
| Skin Irritation | May cause skin irritation upon contact.[6][7] | Skin | [6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[7][8] Avoid formation of dust and aerosols.[9] | Inhalation | [8][9] |
| Combustibility | Treat as combustible, though specific flash point data is often unavailable.[9] In case of fire, hazardous combustion products can include nitrogen oxides (NOx) and carbon monoxide (CO).[2][10] | N/A | [2][9] |
The Core of Protection: A Risk-Based PPE Selection Protocol
The Occupational Safety and Health Administration (OSHA) mandates that PPE selection be based on the specific hazards of the task at hand.[3][11] Not all procedures involving this compound carry the same level of risk. Weighing the dry powder, for instance, presents a higher inhalation risk than handling a dilute solution.
The following workflow provides a logical pathway for selecting the appropriate level of PPE.
Caption: Risk-based workflow for selecting appropriate PPE.
Detailed PPE Specifications and Procedures
Based on the risk assessment, here are the detailed specifications for each piece of protective equipment.
Due to the classification of this chemical as a serious eye irritant, robust eye protection is non-negotiable.[4][5]
-
Minimum Requirement (Handling Solutions): Safety glasses with side shields that comply with ANSI Z87.1 standards are required.[3]
-
Enhanced Requirement (Handling Powder/Dust): Wear tightly fitting safety goggles to provide a seal around the eyes, protecting against airborne particles.[9] For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.
Protective clothing and gloves create a necessary barrier to prevent skin contact.
-
Gloves: Standard nitrile gloves may suffice for handling dilute solutions. However, for handling the powder or concentrated solutions, chemical-impermeable gloves are mandatory.[9] Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical.[8] Proper glove removal technique is critical to avoid contaminating your hands.[8]
-
Lab Coat/Clothing: A standard laboratory coat should be worn at all times. For larger quantities or tasks with a high splash potential, consider a chemical-resistant apron or a full protective suit.[8][9] Contaminated work clothing must not be allowed out of the workplace.[9]
The primary respiratory hazard stems from inhaling the fine powder.
-
Engineering Controls First: The most effective way to mitigate this risk is to handle the solid form of this compound within a certified chemical fume hood or in an area with adequate exhaust ventilation.[8][9]
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required.[9] A NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is recommended for nuisance exposures.[8] For higher concentrations or unknown exposure levels, a full-face respirator should be used.[9]
Operational Plans: Donning, Doffing, and Disposal
Procedural discipline is as crucial as the equipment itself. Follow these steps meticulously to ensure your protection.
Table 2: PPE Donning and Doffing Protocol
| Step | Donning (Putting On) Procedure | Doffing (Taking Off) Procedure | Rationale |
| 1 | Lab Coat/Apron | Gloves (using proper technique to avoid skin contact) | The most contaminated items are removed first to prevent cross-contamination. |
| 2 | Respirator (if required) | Face Shield/Goggles (handling by the strap) | Prevents touching the potentially contaminated front surface. |
| 3 | Goggles/Face Shield | Lab Coat/Apron (rolling it inside out) | Contains the contaminant within the garment. |
| 4 | Gloves | Respirator (if used) | The last item removed is the one protecting your airway. |
| 5 | N/A | Wash Hands Thoroughly | The final and most critical step to remove any residual contamination. |
Disposal Plan: All used PPE, including gloves, disposable lab coats, and any materials used for cleaning spills, should be considered contaminated waste.
-
Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4] Do not let the chemical enter drains or the environment.[9]
Emergency Procedures: Exposure and Spills
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[9]
-
Skin Contact: Take off contaminated clothing immediately.[9] Wash the affected area thoroughly with soap and plenty of water.[9] Consult a doctor if irritation persists.[9]
-
Inhalation: Move the victim to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[9] Seek immediate medical attention.[9]
-
Ingestion: Wash out the mouth with water.[9] Do not induce vomiting.[9] Seek immediate medical attention or call a poison control center.[9]
-
Spill Cleanup: Evacuate personnel to a safe area.[9] Ensure adequate ventilation.[9] Wearing the appropriate Level B PPE (see workflow diagram), sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[8]
By adhering to these rigorous, evidence-based protocols, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence within your laboratory.
References
- 1. Safety and efficacy of edaravone in patients with amyotrophic lateral sclerosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. osha.gov [osha.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.nl [fishersci.nl]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. angenechemical.com [angenechemical.com]
- 9. piramalcriticalcare.us [piramalcriticalcare.us]
- 10. fishersci.com [fishersci.com]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
